molecular formula C6H4Cl2N2O B169271 1-(3,5-Dichloropyrazin-2-YL)ethanone CAS No. 136866-39-2

1-(3,5-Dichloropyrazin-2-YL)ethanone

Cat. No.: B169271
CAS No.: 136866-39-2
M. Wt: 191.01 g/mol
InChI Key: IPYUCBQERMHHCU-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyrazin-2-yl)ethanone (CAS 136866-39-2) is a high-purity chemical building block of significant interest in pharmaceutical and agrochemical research . This compound, with a molecular formula of C6H4Cl2N2O and a molecular weight of 191.02 g/mol, features a dichloropyrazine core functionalized with an acetyl group . The presence of two chlorine atoms and the ethanone moiety on the pyrazine ring makes it a versatile and reactive intermediate for various synthetic transformations, including nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions. Its primary research value lies in its role as a precursor for the synthesis of more complex nitrogen-containing heterocycles, which are common scaffolds in active pharmaceutical ingredients. For instance, dichloropyrazine derivatives are recognized as key intermediates in developing inhibitors for biological targets such as ATPases in bacterial secretion systems, highlighting their potential in antibacterial drug discovery . As a specialized research chemical, this compound is strictly for laboratory research applications. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichloropyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYUCBQERMHHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3,5-Dichloropyrazin-2-YL)ethanone (CAS Number 136866-39-2): A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dichloropyrazin-2-YL)ethanone, a pivotal heterocyclic ketone intermediate in the field of drug discovery and development. The document elucidates its chemical properties, plausible synthetic routes, and reactivity, with a focus on its potential applications in the synthesis of pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: The Significance of Pyrazine Scaffolds in Drug Discovery

The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to the diverse pharmacological activities exhibited by pyrazine-containing compounds. These activities span a wide therapeutic spectrum, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1]

This compound (CAS: 136866-39-2) emerges as a crucial intermediate, offering multiple reaction sites for molecular elaboration. The presence of two chlorine atoms and a ketone functional group on the pyrazine ring provides a versatile platform for introducing a variety of substituents and building complex molecular architectures. This guide will delve into the technical details of this compound, providing a roadmap for its synthesis, characterization, and strategic utilization in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 136866-39-2[2]
Molecular Formula C₆H₄Cl₂N₂O[2]
Molecular Weight 191.01 g/mol [2]
Appearance White to off-white solid (predicted)General chemical knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted)General chemical knowledge
SMILES CC(=O)c1ncc(nc1Cl)Cl[2]

Synthesis and Mechanistic Considerations

A plausible synthetic pathway is outlined below:

G Dichloropyrazine 2,6-Dichloropyrazine Product This compound Dichloropyrazine->Product Friedel-Crafts Acylation AcetylChloride Acetyl Chloride (CH₃COCl) Intermediate Acylium Ion Intermediate AcetylChloride->Intermediate Forms complex with Lewis acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Intermediate Intermediate->Product Electrophilic Aromatic Substitution Workup Aqueous Workup Product->Workup

Figure 1: Plausible synthetic workflow for this compound via Friedel-Crafts acylation.

Causality Behind Experimental Choices:

  • Choice of Precursor: 2,6-Dichloropyrazine is the logical starting material, as the chlorine atoms deactivate the ring towards electrophilic substitution, but the nitrogen atoms can direct the incoming electrophile.

  • Acylating Agent: Acetyl chloride or acetic anhydride are standard and readily available reagents for introducing the acetyl group.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts reactions, as it efficiently generates the highly electrophilic acylium ion.[4]

  • Solvent: An inert solvent such as dichloromethane or carbon disulfide is typically used to facilitate the reaction while not competing in the reaction itself.

  • Reaction Conditions: The reaction is usually carried out at low temperatures initially to control the exothermic reaction, followed by warming to room temperature to drive the reaction to completion.

Proposed Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of halogenated aromatic compounds.[5] Researchers should optimize the conditions for this specific substrate.

Step 1: Reaction Setup

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Catalyst Addition

  • Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

Step 3: Acylating Agent Addition

  • Add acetyl chloride (1.1 eq) dropwise from the addition funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

Step 4: Reaction Progression and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 5: Work-up and Isolation

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 6: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by its three key functional components: the pyrazine ring, the two chlorine substituents, and the acetyl group. This combination of features opens up a wide array of possibilities for synthetic transformations.

G cluster_0 Ketone Reactions cluster_1 Aromatic Ring Reactions Core This compound CAS: 136866-39-2 Reduction Reduction to Alcohol Core->Reduction e.g., NaBH₄ Wittig Wittig Olefination Core->Wittig e.g., Ph₃P=CH₂ Condensation Aldol Condensation Core->Condensation Base/Acid Catalysis NucleophilicSubstitution Nucleophilic Aromatic Substitution (SNAr) of Cl Core->NucleophilicSubstitution e.g., Amines, Alkoxides

Figure 2: Key reaction pathways for the derivatization of this compound.

  • Reactions at the Carbonyl Group: The ketone functionality is a versatile handle for various transformations.[6]

    • Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.

    • Wittig Reaction: Conversion of the ketone to an alkene is achievable through the Wittig reaction, allowing for the extension of the carbon skeleton.

    • Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with various aldehydes and ketones to form α,β-unsaturated ketones.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine ring and the acetyl group activates the chlorine atoms towards nucleophilic aromatic substitution. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse library of substituted pyrazines.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic techniques. Although specific experimental data is not publicly available, the expected spectral characteristics can be predicted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (likely in the range of δ 2.5-2.8 ppm) and a singlet for the lone aromatic proton on the pyrazine ring (likely in a downfield region, δ 8.5-9.0 ppm).

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ > 190 ppm), the methyl carbon (δ 25-30 ppm), and four distinct signals for the pyrazine ring carbons, with those bonded to chlorine appearing at characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations, as well as C-N and C-Cl stretching frequencies.

  • Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.01 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak, with the characteristic M, M+2, and M+4 peaks in a 9:6:1 ratio, would be a definitive indicator of the presence of two chlorine atoms.

Applications in Drug Discovery

While specific examples of drugs derived directly from this compound are not prominent in the public domain, its potential as a key building block is significant. The pyrazine core is present in numerous approved drugs and clinical candidates. The versatile reactivity of this intermediate allows for its incorporation into synthetic routes targeting a wide range of therapeutic areas.

Potential applications include the synthesis of:

  • Kinase Inhibitors: The pyrazine scaffold is a common feature in many kinase inhibitors used in oncology. The dichloropyrazinyl ethanone core can be elaborated to interact with the hinge region and other key residues of various kinases.

  • Antimicrobial Agents: As previously mentioned, pyrazine derivatives have shown promise as antibacterial and antifungal agents.[7] The ability to introduce diverse functional groups onto the this compound scaffold allows for the fine-tuning of antimicrobial activity and spectrum.

  • Central Nervous System (CNS) Agents: The pyrazine nucleus is also found in compounds targeting CNS disorders. The lipophilicity and hydrogen bonding capacity of derivatives of this intermediate can be modulated to optimize blood-brain barrier penetration and target engagement.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its straightforward, albeit not explicitly documented, synthesis via Friedel-Crafts acylation, combined with the multiple avenues for chemical modification, makes it an attractive starting material for the generation of diverse chemical libraries. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to strategically employ this key building block in the development of the next generation of therapeutics.

References

Sources

Spectroscopic Characterization of 1-(3,5-Dichloropyrazin-2-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-(3,5-Dichloropyrazin-2-YL)ethanone. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. While experimental data for this specific compound is not widely available, this guide synthesizes information from analogous substituted pyrazine and ketone structures to provide a robust predictive analysis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to serve as a practical reference for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic and structural profile, featuring a dichlorinated pyrazine ring bonded to an acetyl group. This combination of a halogenated aromatic system and a ketone functional group gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity, purity, and for elucidating its role in further chemical synthesis and biological applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showcasing two key signals corresponding to the aromatic proton on the pyrazine ring and the methyl protons of the acetyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.6 - 8.8Singlet1HPyrazine C6-HThe proton on the pyrazine ring is in a highly deshielded environment due to the electron-withdrawing effects of the two nitrogen atoms and two chlorine atoms. Its chemical shift is expected to be in the downfield region typical for pyrazine protons[1][2].
~2.7 - 2.9Singlet3H-C(O)CH₃The methyl protons are adjacent to a carbonyl group, which is deshielding. This results in a downfield shift compared to a standard alkyl proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide critical information about the carbon backbone of the molecule. Due to the substitution pattern, four distinct aromatic carbon signals and two signals for the acetyl group are anticipated.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~195 - 200C=OThe carbonyl carbon of a ketone is highly deshielded and typically appears in this downfield region.
~150 - 155Pyrazine C2This carbon is bonded to the acetyl group and a nitrogen atom, leading to a significant downfield shift.
~148 - 152Pyrazine C3 or C5The carbons bearing the chlorine atoms are expected to be deshielded.
~145 - 149Pyrazine C3 or C5The carbons bearing the chlorine atoms are expected to be deshielded.
~135 - 140Pyrazine C6This carbon is bonded to a proton and is expected to be the most upfield of the pyrazine ring carbons.
~25 - 30-C(O)CH₃The methyl carbon of the acetyl group is in a typical upfield region for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic ring.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and straightforward method. .

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Spectral Data
Predicted Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
~3100 - 3000C-H StretchAromatic C-HThis absorption is characteristic of the C-H stretching vibration of the proton on the pyrazine ring[3].
~1700 - 1720C=O StretchKetoneA strong absorption band is expected in this region, characteristic of an aryl ketone. The conjugation with the pyrazine ring may slightly lower the frequency compared to a simple aliphatic ketone[4].
~1520 - 1580C=C and C=N StretchAromatic RingMultiple bands are expected in this region corresponding to the stretching vibrations of the pyrazine ring[3][5].
~1000 - 1200C-Cl StretchAryl HalideStretching vibrations for the C-Cl bonds are expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a GC inlet.

    • Acquire the mass spectrum. EI is a "hard" ionization technique that will likely produce numerous fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, acquire a high-resolution mass spectrum to obtain an accurate mass measurement.

Predicted Mass Spectrometry Data

The mass spectrum will be characterized by a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Molecular Weight: 190.03 g/mol (for C₇H₅Cl₂NO)

Expected Key Ions:

m/z (mass-to-charge ratio) Ion Identity Rationale
189 / 191 / 193[M]⁺ (for ³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂)The molecular ion peak will exhibit a characteristic isotopic pattern with relative intensities of approximately 9:6:1 due to the two chlorine atoms.
174 / 176 / 178[M - CH₃]⁺Loss of the methyl group from the acetyl moiety is a common fragmentation pathway for ketones.
146 / 148 / 150[M - C(O)CH₃]⁺Cleavage of the entire acetyl group would result in the dichloropyrazinyl cation.

Visualization of Key Data Relationships

Molecular Structure and NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Spectroscopic Data Workflow

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound This compound NMR NMR (1H, 13C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The predictive spectroscopic data presented in this guide provides a solid foundation for the empirical analysis of this compound. The expected NMR, IR, and MS data are highly characteristic and, when taken together, should allow for unambiguous identification of the compound. This technical guide serves not only as a reference for this specific molecule but also as a framework for the spectroscopic characterization of other novel heterocyclic compounds.

References

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-(3,5-Dichloropyrazin-2-YL)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited publicly available experimental data on this specific molecule, this guide establishes a robust predictive framework based on the known thermal properties of analogous compounds, including pyrazine, chlorinated pyrazines, and acetylpyrazine. We present a detailed, field-proven experimental workflow for the comprehensive thermal analysis of this compound, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated techniques for evolved gas analysis. The objective is to equip researchers with the necessary theoretical foundation and practical methodologies to safely handle and characterize this compound, ensuring its stability and integrity throughout the drug development lifecycle.

Introduction and Molecular Overview

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and functional materials. The presence of two chlorine atoms and an acetyl group on the pyrazine ring suggests a molecule with a unique electronic landscape and potential for diverse chemical transformations. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in applications where it might be subjected to elevated temperatures, such as in melt crystallization, formulation, or accelerated stability studies.

Molecular Structure:

Molecular structure of this compound.

Predicted Thermal Behavior: An Inferential Analysis

Given the absence of direct experimental data, the thermal behavior of this compound can be inferred from the analysis of its structural components and related molecules.

  • Pyrazine Core: The pyrolysis of pyrazine, the parent heterocycle, has been studied extensively. Its thermal decomposition is a free-radical chain reaction initiated by C-H bond fission, leading to the formation of acetylene and hydrogen cyanide as major products.[1] This suggests that the pyrazine ring in the target molecule is susceptible to fragmentation at high temperatures.

  • Influence of Chlorine Substituents: The presence of chlorine atoms on the pyrazine ring is expected to influence its thermal stability. Generally, halogenated aromatic compounds can undergo dehalogenation at elevated temperatures. The C-Cl bond is weaker than the C-H bond, and its cleavage can be a primary step in the decomposition process. For instance, 2,6-Dichloropyrazine is a solid with a melting point of 55-58 °C, indicating a degree of thermal stability at lower temperatures. The thermal decomposition of chlorinated hydrocarbons often leads to the formation of hydrogen chloride (HCl) as a byproduct.

  • Role of the Acetyl Group: The acetyl group introduces a potential site for initial fragmentation. Ketones can undergo various thermal decomposition reactions, including cleavage of the C-C bond adjacent to the carbonyl group.[2] For acetylpyrazine, which has a melting point of 75-78 °C, the acetyl group contributes to its overall thermal properties.[3][4]

Predicted Decomposition Onset and Stages:

Based on the properties of its analogs, this compound is predicted to be a solid at room temperature with moderate thermal stability. Its decomposition is likely to occur in multiple stages:

  • Initial Decomposition (Lower Temperature Range): The initial decomposition stage may involve the fragmentation of the acetyl group or the cleavage of a C-Cl bond. The loss of the acetyl group would result in the formation of 3,5-dichloropyrazine.

  • Ring Fragmentation (Higher Temperature Range): At higher temperatures, the dichloropyrazine ring is expected to undergo fragmentation, potentially leading to the evolution of smaller molecules such as HCl, HCN, and various chlorinated hydrocarbons.

The following table summarizes the predicted thermal decomposition stages:

Predicted StageProbable Temperature Range (°C)Predicted Mass Loss (%)Evolved Fragments (Predicted)
1150 - 250~27% (for acetyl group loss)Acetyl radical, CO, methane
2> 250VariableHCl, HCN, chlorinated hydrocarbons, nitrogen oxides

Proposed Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_thermal_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis cluster_data_interpretation Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, FTIR, MS) purification->characterization tga Thermogravimetric Analysis (TGA) characterization->tga dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga_ir_ms TGA coupled with IR/MS tga->tga_ir_ms ftir_residue FTIR Analysis of TGA Residue tga->ftir_residue gc_ms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) tga_ir_ms->gc_ms interpretation Mechanism Elucidation & Kinetic Analysis gc_ms->interpretation ftir_residue->interpretation report Technical Guide/Whitepaper Generation interpretation->report

Proposed experimental workflow for thermal analysis.
Synthesis and Characterization

Prior to thermal analysis, the synthesis and purification of this compound are critical to ensure the absence of impurities that could interfere with the results. A plausible synthetic route involves the Friedel-Crafts acylation of 2,6-dichloropyrazine.

Protocol for Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be performed to confirm the molecular structure. The chemical shifts will provide information about the electronic environment of the protons and carbons in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the characteristic functional groups, such as the C=O stretch of the ketone, the C-Cl bonds, and the vibrations of the pyrazine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.

Step-by-Step TGA Protocol:

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidation.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the TGA curve. The derivative of the TGA curve (DTG) will show the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.

Step-by-Step DSC Protocol:

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition stage observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting, while exothermic peaks will correspond to decomposition.

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

Step-by-Step TGA-MS/FTIR Protocol:

  • Instrumentation: A TGA instrument interfaced with a mass spectrometer or an FTIR spectrometer via a heated transfer line.

  • Experimental Conditions: Follow the TGA protocol as described in section 3.2. The transfer line and gas cell should be heated to prevent condensation of the evolved gases (typically 200-250 °C).

  • Data Acquisition: Mass spectra or infrared spectra of the evolved gases are collected continuously throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve. This will allow for the identification of the decomposition products at each stage.

Predicted Decomposition Pathway

Based on the principles of organic chemistry and the known fragmentation patterns of related compounds, a plausible decomposition pathway for this compound under thermal stress can be proposed.

Decomposition Pathway reactant This compound intermediate1 3,5-Dichloropyrazine + [CH3CO]• reactant->intermediate1 Δ (Initial Cleavage) product1 HCl intermediate1->product1 Δ (Ring Fragmentation) product2 HCN intermediate1->product2 Δ (Ring Fragmentation) product3 Chlorinated Hydrocarbons intermediate1->product3 Δ (Ring Fragmentation) acetyl_radical product4 CO, Methane [CH3CO]• [CH3CO]• [CH3CO]•->product4 Δ

Sources

An In-depth Technical Guide to the Reactivity Profile of 1-(3,5-Dichloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1-(3,5-dichloropyrazin-2-yl)ethanone, a key heterocyclic building block. The presence of a dichlorinated pyrazine core, coupled with an acetyl substituent, imparts a unique and versatile chemical character to the molecule. This document elucidates the electronic properties of the molecule, predicts its reactivity in key organic transformations, and provides detailed theoretical protocols for its synthesis and subsequent derivatization. Particular emphasis is placed on nucleophilic aromatic substitution (SNAr) and reactions involving the ketone functionality. This guide is intended to serve as a foundational resource for researchers leveraging this compound in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications.

Introduction and Structural Elucidation

This compound belongs to the class of pyrazines, a group of nitrogen-containing heterocyclic compounds prevalent in numerous biologically active molecules and functional materials.[1] The pyrazine ring is inherently electron-deficient, and this property is further amplified by the presence of two electron-withdrawing chlorine atoms. The acetyl group at the 2-position also acts as an electron-withdrawing group (EWG), which significantly influences the overall electronic distribution and reactivity of the molecule.

The structural framework of this compound presents multiple sites for chemical modification, making it an attractive scaffold for combinatorial chemistry and lead optimization in drug discovery. Understanding the interplay between the dichloropyrazine ring and the acetyl group is paramount for predicting its chemical behavior and designing rational synthetic strategies.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₆H₄Cl₂N₂OBased on structural components.
Molecular Weight 191.02 g/mol Calculated from the molecular formula.
CAS Number Not assigned (as of Jan 2026)Underscores the novelty of the compound.
Appearance Colorless to pale yellow solidTypical for small, functionalized aromatic compounds.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in non-polar solvents (e.g., hexane).The polar ketone and nitrogen atoms enhance solubility in polar media.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of synthesized this compound. The following are predicted spectral characteristics:

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Singlet at ~8.5-8.8 ppm (1H, pyrazine H); Singlet at ~2.7-2.9 ppm (3H, acetyl CH₃).
¹³C NMR Carbonyl carbon at ~195-200 ppm; Pyrazine carbons between ~140-160 ppm; Acetyl methyl carbon at ~25-30 ppm.
IR Spectroscopy Strong C=O stretch at ~1690-1710 cm⁻¹; C-Cl stretches at ~600-800 cm⁻¹; C=N and C=C stretches in the aromatic region (~1400-1600 cm⁻¹).
Mass Spectrometry (EI) Molecular ion (M⁺) peak with a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). Key fragmentations would include loss of the acetyl group and chlorine atoms.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method is the Friedel-Crafts acylation of a suitable dichloropyrazine precursor. However, the electron-deficient nature of the dichloropyrazine ring presents a challenge for classical electrophilic aromatic substitution.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A potential route involves the acylation of 2,6-dichloropyrazine. Due to the deactivating effect of the chlorine atoms and the pyrazine nitrogens, forcing conditions and a strong Lewis acid catalyst would be necessary.

G 2,6-Dichloropyrazine 2,6-Dichloropyrazine This compound This compound 2,6-Dichloropyrazine->this compound 1. Acetyl Chloride, AlCl₃ 2. H₂O workup

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

Objective: To synthesize this compound via Friedel-Crafts acylation of 2,6-dichloropyrazine.

Materials:

  • 2,6-Dichloropyrazine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Reactivity Profile: The Dichotomous Nature of the Scaffold

The reactivity of this compound is governed by two primary features: the electrophilic nature of the dichloropyrazine ring and the versatile chemistry of the acetyl group.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

The presence of the electron-withdrawing acetyl group at the 2-position significantly influences the regioselectivity of SNAr reactions. Studies on analogous 2-substituted 3,5-dichloropyrazines have demonstrated that electron-withdrawing groups direct nucleophilic attack to the 5-position.[2][3]

G cluster_0 SNA_r Reaction Start This compound Product 5-Substituted Product Start->Product Nu⁻ (e.g., R-NH₂, R-O⁻, R-S⁻)

Caption: Regioselective SNAr at the C5 position.

This regioselectivity is attributed to the stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the electron-withdrawing acetyl group.

Protocol for SNAr with an Amine:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Reagent Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Reactions of the Acetyl Group

The acetyl group offers a plethora of opportunities for further functionalization.[4]

The α-protons of the acetyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with an aldehyde or ketone in an aldol condensation reaction to form a β-hydroxy ketone, which can be subsequently dehydrated to an α,β-unsaturated ketone.

G Start This compound Intermediate β-Hydroxy Ketone Start->Intermediate 1. Base (e.g., LDA, NaOH) 2. R-CHO Product α,β-Unsaturated Ketone Intermediate->Product Acid or Heat (-H₂O)

Caption: Aldol condensation of the acetyl group.

In a similar vein, the acetyl group can undergo a Knoevenagel condensation with activated methylene compounds in the presence of a weak base.

The 1,2-dicarbonyl-like reactivity of the acetyl group with an adjacent ring nitrogen makes it a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, through condensation with hydrazines.

Protocol for Heterocycle Formation with Hydrazine:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its reactivity is characterized by a regioselective susceptibility to nucleophilic aromatic substitution at the 5-position and the diverse reactivity of the acetyl group. This guide provides a theoretical framework for the synthesis, characterization, and derivatization of this compound, offering valuable insights for researchers in drug discovery and materials science. The predictable reactivity profile outlined herein should facilitate the rational design of novel molecules with desired properties.

References

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link]

  • Prakash, G. K. S., et al. (2012). Friedel-Crafts Acylation with Amides. ACS Catalysis, 2(11), 2359-2363. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Studies on the Regioselective Nucleophilic Aromatic Substitution (S N Ar) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

Sources

An In-Depth Technical Guide to the Medicinal Chemistry Potential of 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2] This technical guide explores the untapped potential of a novel derivative, 1-(3,5-Dichloropyrazin-2-YL)ethanone. While specific biological data for this compound is not yet publicly available, its structural features suggest significant promise as a versatile building block for drug discovery. This document outlines a comprehensive strategy for the synthesis, biological evaluation, and potential therapeutic applications of this compound, providing researchers and drug development professionals with a roadmap for its investigation.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a recurring motif in a multitude of biologically active molecules.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it a highly valuable scaffold in the design of therapeutic agents.[2] Marketed drugs containing the pyrazine core, such as the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the proteasome inhibitor Bortezomib, underscore the clinical significance of this heterocyclic system.[1][2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3] The dichlorinated and acetylated substitution pattern of this compound presents a unique chemical entity ripe for exploration within these therapeutic areas.

Proposed Synthesis of this compound

The most direct and industrially scalable approach to synthesizing aryl ketones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, the logical starting materials would be 2,6-dichloropyrazine and acetyl chloride, with aluminum chloride (AlCl₃) as the catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound.

Materials:

  • 2,6-Dichloropyrazine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dichloropyrazine (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the reaction temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C and slowly pour it over a mixture of crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start: 2,6-Dichloropyrazine & Acetyl Chloride reaction Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) start->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the proposed synthesis of the target compound.

Potential Medicinal Chemistry Applications and Screening Strategies

The structural alerts within this compound—namely the electron-deficient dichloropyrazine ring and the reactive ketone functionality—suggest several avenues for therapeutic investigation.

Anticancer Activity

The pyrazine scaffold is present in numerous anticancer agents, acting through various mechanisms, including kinase inhibition and apoptosis induction.[1] A preliminary assessment of the cytotoxic potential of this compound against a panel of human cancer cell lines is a logical first step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[6]

G cluster_anticancer Anticancer Cytotoxicity Screening seed Seed Cancer Cells (96-well plate) treat Treat with Compound (Serial Dilutions, 48-72h) seed->treat mtt Add MTT Reagent (4h incubation) treat->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC₅₀ Value read->calculate

Caption: Workflow for the in vitro anticancer screening using the MTT assay.

Antibacterial Activity

Heterocyclic compounds, including pyrazines, are a rich source of antibacterial agents.[7] The electron-deficient nature of the dichloropyrazine ring could be beneficial for antimicrobial activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_antibacterial Antibacterial MIC Determination prepare Prepare Serial Dilutions of Compound in MHB inoculate Inoculate with Standardized Bacterial Suspension prepare->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate determine Determine MIC (Lowest concentration with no growth) incubate->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Many pyrazine-containing molecules exhibit anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[3][8]

Objective: To evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.[9]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compound dissolved in DMSO

  • Colorimetric COX inhibitor screening assay kit

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Development: Incubate for a specified time, then add a developing reagent to stop the reaction and produce a colorimetric signal.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Inhibition Calculation: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value.

G cluster_antiinflammatory COX Inhibition Assay incubate Incubate COX-1/COX-2 with Test Compound initiate Initiate Reaction (Add Arachidonic Acid) incubate->initiate develop Develop Colorimetric Signal initiate->develop read Measure Absorbance develop->read calculate Calculate % Inhibition & IC₅₀ read->calculate G cluster_sar Structure-Activity Relationship (SAR) Cycle hit Initial Hit Compound (this compound) synthesis Synthesize Analogue Library (Modify Ketone) hit->synthesis Iterative Refinement screening Biological Screening (e.g., IC₅₀, MIC) synthesis->screening Iterative Refinement analysis Analyze Data (Identify Key Moieties) screening->analysis Iterative Refinement analysis->hit Iterative Refinement lead Optimized Lead Compound analysis->lead

Caption: Iterative cycle of lead optimization through SAR studies.

Conclusion

While this compound remains an unexplored entity in medicinal chemistry, its pyrazine core, combined with its specific substitution pattern, marks it as a compound of significant interest. The synthetic and screening strategies outlined in this guide provide a robust framework for its systematic evaluation. Through the proposed investigations into its potential anticancer, antibacterial, and anti-inflammatory properties, this compound could emerge as a valuable scaffold for the development of novel therapeutic agents.

References

  • Electrochemical Synthesis of Acetylpyrazine - Journal of Electrochemistry. (URL: [Link])

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (URL: [Link])

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap. (URL: [Link])

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])

  • CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google P
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (URL: [Link])

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed. (URL: [Link])

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus - SciSpace. (URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • The direct synthesis of multi-functional pyrazine scaffolds - ResearchGate. (URL: [Link])

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • In vitro kinase assay - Protocols.io. (URL: [Link])

  • (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus - ResearchGate. (URL: [Link])

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (URL: [Link])

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (URL: [Link])

  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - NIH. (URL: [Link])

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. (URL: [Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - Frontiers. (URL: [Link])

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • Friedel-Crafts acylation (video) - Khan Academy. (URL: [Link])

  • Friedel-Crafts Acylation - YouTube. (URL: [Link])

  • Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])

Sources

A Technical Guide to the Biological Screening of Novel Pyrazine Derivatives: A Case Study with 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Structured Inquiry

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] The journey from a newly synthesized pyrazine derivative, such as 1-(3,5-Dichloropyrazin-2-YL)ethanone, to a viable drug candidate is not one of random testing but of a logical, tiered screening cascade. This guide provides a comprehensive framework for this process, designed for researchers and drug development professionals. We will move from broad, essential cytotoxicity assessments to targeted, hypothesis-driven assays, explaining the causality behind each experimental choice to ensure a scientifically rigorous evaluation.

Section 1: The Hierarchical Screening Workflow: From Cytotoxicity to Mechanism

A robust screening cascade is designed to efficiently identify promising compounds while eliminating toxic or inactive ones early in the process. This strategy conserves resources and focuses efforts on candidates with the highest therapeutic potential. Our approach is built on a multi-tiered system, beginning with fundamental safety and viability assessments before proceeding to more specific and complex mechanistic studies.

The overall workflow is designed as a decision-making tree. A compound must pass through initial "gatekeeper" assays before more resource-intensive investigations are warranted.

G Figure 1: Hierarchical Biological Screening Cascade start Novel Pyrazine Derivative (e.g., this compound) cytotox Tier 1: Preliminary Cytotoxicity Assessment (MTT & LDH Assays) start->cytotox decision1 Is IC50 in an acceptable range? cytotox->decision1 tier2_label Tier 2: Primary Efficacy Screening (Parallel Assays) decision1->tier2_label Yes stop High Toxicity (Stop or Deprioritize) decision1->stop No anticancer Anticancer Screening (e.g., Proliferation, Apoptosis) tier2_label->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) tier2_label->antimicrobial proceed Hit Compound Identified (Proceed to MoA Studies) anticancer->proceed antimicrobial->proceed tier3 Tier 3: Mechanistic Studies (e.g., Kinase Inhibition Assay) proceed->tier3

Caption: Hierarchical Biological Screening Cascade.

Section 2: Tier 1 - Foundational Cytotoxicity Assessment

Before investigating any potential therapeutic effect, it is imperative to determine a compound's inherent toxicity. Cytotoxicity assays are the gatekeepers of the screening process, providing critical data to establish a therapeutic window—the concentration range where the compound might be effective without causing significant harm to host cells.[5][6]

The Principle of Orthogonal Measurement

To build a trustworthy toxicity profile, we employ two distinct assays that measure different cellular endpoints. The MTT assay measures metabolic activity, while the Lactate Dehydrogenase (LDH) assay measures cell membrane integrity.[5] Using two methods (an orthogonal approach) provides a more robust and self-validating assessment, reducing the risk of misleading results from compound-specific assay interference.[7]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Mitochondrial reductase enzymes in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.[9]

Methodology:

  • Cell Seeding: Plate a non-cancerous human cell line (e.g., HEK293) and one or more cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Controls: Include wells with untreated cells (negative control), cells treated with vehicle (e.g., 0.1% DMSO), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[5]

Data Presentation and Interpretation

The primary output of cytotoxicity assays is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell viability by 50%.[8] A lower IC₅₀ value indicates higher potency. The data should be presented clearly for comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineCompoundIC₅₀ (µM) after 48hSelectivity Index (SI)*
HEK293 (Normal)This compound85.2 ± 4.5-
MCF-7 (Breast Cancer)This compound12.5 ± 1.86.8
A549 (Lung Cancer)This compound22.1 ± 2.33.9
HEK293 (Normal)Doxorubicin (Positive Control)1.2 ± 0.3-
MCF-7 (Breast Cancer)Doxorubicin (Positive Control)0.8 ± 0.11.5
A549 (Lung Cancer)Doxorubicin (Positive Control)1.0 ± 0.21.2

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

An acceptable IC₅₀ in the target cancer cell lines (e.g., < 30 µM) coupled with a high SI (> 3) would justify moving the compound to Tier 2 screening.

Section 3: Tier 2 - Primary Efficacy Screening

With a baseline understanding of the compound's toxicity, we can now investigate its potential therapeutic effects. Based on the extensive literature on pyrazine derivatives, the most promising avenues for screening are anticancer and antimicrobial activities.[1][3][10]

Anticancer Activity Screening

Pyrazine derivatives are well-documented as potential anticancer agents, acting through various mechanisms such as kinase inhibition and apoptosis induction.[11][12][13]

G Figure 2: Anticancer Screening Decision Workflow start Compound with Acceptable Cytotoxicity & Selectivity prolif Cell Proliferation Assay (e.g., BrdU) start->prolif decision1 Significant Anti-proliferative Effect? prolif->decision1 apoptosis Mechanism of Cell Death Assay (Annexin V / PI Staining) decision1->apoptosis Yes stop No Significant Activity (Deprioritize) decision1->stop No decision2 Apoptosis Induced? apoptosis->decision2 moa Proceed to Mechanistic (MoA) Studies (e.g., Kinase Panel Screen) decision2->moa Yes necrotic Primarily Necrotic? (Investigate other MoA or Deprioritize) decision2->necrotic No

Caption: Anticancer Screening Decision Workflow.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay elucidates the mechanism of cell death.[5] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

A significant increase in the apoptotic cell population compared to the control would strongly suggest that the compound's cytotoxic effect is mediated through the induction of programmed cell death, a desirable trait for an anticancer drug.

Antimicrobial Activity Screening

Many pyrazine derivatives exhibit broad-spectrum antimicrobial activity.[14][15][16] A standard method to quantify this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare twofold serial dilutions of the pyrazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (no compound) and a sterility control well (no microbes). A known antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative, Fluconazole for fungi) should be used as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Table 2: Hypothetical Antimicrobial Profile of this compound

MicroorganismStrainCompound MIC (µg/mL)Control MIC (µg/mL)
Staphylococcus aureusATCC 2921316Vancomycin: 1
Escherichia coliATCC 25922>128Ciprofloxacin: 0.5
Candida albicansATCC 9002832Fluconazole: 2

This data suggests the compound has moderate activity against Gram-positive bacteria and fungi but is not effective against the tested Gram-negative bacterium.

Section 4: Tier 3 - Unraveling the Mechanism of Action (MoA)

Identifying a "hit" compound with good activity and selectivity is a major milestone. The next crucial step is to understand how it works. For pyrazine derivatives showing anticancer activity, a common mechanism is the inhibition of protein kinases.[12][18] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[12]

G Figure 3: Simplified Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Pyrazine Derivative (Hypothesized Target) inhibitor->receptor

Caption: Simplified Kinase Signaling Pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To test the hypothesis that our compound inhibits a specific kinase (e.g., a receptor tyrosine kinase like EGFR or a downstream kinase like MEK), a cell-free biochemical assay can be performed.

Methodology:

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified, recombinant kinase enzyme. This is often detected using methods like ADP-Glo™, which quantifies ADP produced during the kinase reaction.

  • Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of the pyrazine derivative to the wells. Include a known kinase inhibitor as a positive control (e.g., Gefitinib for EGFR) and a vehicle control (DMSO).

  • Reaction and Detection: Incubate to allow the kinase reaction to proceed. Then, add detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagents) to stop the reaction and generate a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the results to determine the IC₅₀ of the compound for that specific kinase.

Screening the compound against a panel of kinases can reveal its specific targets and provide invaluable insight into its mechanism of action, guiding future lead optimization efforts.

Conclusion

The biological screening of a novel pyrazine derivative like this compound is a systematic process of elimination and focused inquiry. By employing a hierarchical workflow—beginning with foundational cytotoxicity tests, proceeding to targeted efficacy screens for anticancer and antimicrobial potential, and culminating in specific mechanistic studies—researchers can efficiently and rigorously evaluate a compound's therapeutic promise. This structured approach, grounded in sound scientific principles and validated protocols, is essential for navigating the complex path of drug discovery and identifying the next generation of pyrazine-based medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • CardioSomatics. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • PubMed. (n.d.). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • Taylor & Francis. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • ResearchGate. (n.d.). Pharmacological activity and mechanism of pyrazines | Request PDF.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • (n.d.). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.
  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • MDPI. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development.
  • YMER. (n.d.). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • ResearchGate. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives.

Sources

1-(3,5-Dichloropyrazin-2-yl)ethanone: A Technical Guide to a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dichloropyrazine Ethanone Fragment

In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful engine for the identification of novel lead compounds.[1][2] This methodology hinges on the principle of screening low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1][2] These initial hits then serve as foundational building blocks for the rational design of more potent and selective drug candidates. The pyrazine scaffold, a six-membered nitrogen-containing heterocycle, is a well-established "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its derivatives are known to participate in a wide range of biological activities, including kinase inhibition.[3] This guide focuses on the strategic potential of a specific pyrazine derivative, 1-(3,5-dichloropyrazin-2-yl)ethanone , as a high-value fragment for drug discovery endeavors.

The unique combination of a dichlorinated pyrazine ring and an ethanone moiety endows this fragment with several desirable features. The pyrazine core can act as a bioisostere for other aromatic and heteroaromatic rings, such as benzene, pyridine, and pyrimidine, offering opportunities to modulate physicochemical properties and explore novel chemical space.[4] The two chlorine atoms provide vectors for chemical modification and can enhance binding affinity through specific interactions with the target protein. Furthermore, the electron-withdrawing nature of the chlorine atoms and the pyrazine ring can render the fragment susceptible to nucleophilic attack, opening the door for its application as a covalent inhibitor, a modality of increasing interest in drug development.[5] The ethanone group provides a key handle for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to enhance potency and selectivity.

This technical guide will provide a comprehensive overview of this compound as a fragment for drug discovery. We will delve into its synthesis and physicochemical properties, explore its potential applications in fragment-based screening campaigns, and detail experimental workflows for hit identification and validation. Finally, we will discuss strategies for the hit-to-lead optimization of this promising scaffold.

Physicochemical Properties and Synthesis

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~207 g/mol Sum of atomic weights of C6H4Cl2N2O. Compliant with the "Rule of Three" for fragments (MW ≤ 300 Da).[6]
cLogP ~1.5 - 2.5The hydrophobic chlorine atoms are balanced by the polar pyrazine and ketone functionalities. A moderate cLogP is desirable for good solubility and cell permeability.
Hydrogen Bond Donors 0No labile protons attached to electronegative atoms.
Hydrogen Bond Acceptors 3 (2 pyrazine nitrogens, 1 ketone oxygen)The pyrazine nitrogens can act as hydrogen bond acceptors, a key interaction in many kinase inhibitor binding modes.[4]
Reactivity Potential for covalent modificationThe dichloropyrazine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the chlorine atoms. This presents an opportunity for covalent targeting of nucleophilic residues like cysteine in a protein active site.[5]

Synthesis of this compound and Derivatives:

The synthesis of substituted pyrazines is a well-established area of organic chemistry. While a specific, published route for this compound was not identified, plausible synthetic strategies can be devised based on known pyrazine chemistry. One potential approach involves the reaction of a suitable pyrazine precursor with a chlorinating agent, followed by introduction of the acetyl group. For instance, a pyrazine-2-carboxylic acid derivative could be a viable starting material.

A general synthetic scheme for dichloropyrazine derivatives often involves the chlorination of a hydroxypyrazine precursor.[7] For example, a hydroxypyrazine-2-carboxamide can be reacted with a chlorinating agent like phosphorus oxychloride to yield a dichloropyrazine derivative.[7] Subsequent functional group manipulations could then be employed to introduce the ethanone moiety.

The synthesis of a variety of substituted pyrazines has been reported, often utilizing cross-coupling reactions to introduce diversity.[8] For researchers looking to build a library of fragments around the this compound core, these methods provide a robust toolkit for generating analogues with diverse substitution patterns.

Application in Fragment-Based Drug Discovery

The utility of this compound as a fragment lies in its potential to identify starting points for the development of potent and selective inhibitors against a range of biological targets, with a particular emphasis on protein kinases.

Fragment Library Design and Screening

A well-designed fragment library is crucial for the success of any FBDD campaign. The inclusion of this compound and its analogues can significantly enhance the chemical diversity of a library. When constructing a library around this core, it is advisable to synthesize derivatives with varied substituents at the remaining open position on the pyrazine ring and modifications of the ethanone group. This allows for the exploration of structure-activity relationships (SAR) from the very initial screening stage.

Several biophysical techniques are amenable to fragment screening.[9] Given the expected properties of our lead fragment, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are particularly well-suited.

Experimental Workflow: NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for detecting the weak binding interactions characteristic of fragments.[10] Saturation Transfer Difference (STD) NMR is a particularly sensitive ligand-observed method for fragment screening.[10][11]

Protocol for STD-NMR Screening:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Prepare stock solutions of the fragment library, including this compound, in a compatible solvent (e.g., d₆-DMSO).

    • Create pools of 5-10 fragments for initial screening. The final concentration of each fragment in the NMR sample should be in the range of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment pool in the absence of the protein to serve as a reference.

    • Acquire an STD-NMR spectrum of the fragment pool in the presence of the target protein. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the protons of any binding fragments.[12]

    • The on-resonance irradiation should be applied to a region where only protein signals are present (e.g., the aliphatic region), while the off-resonance irradiation should be applied to a region devoid of both protein and ligand signals.

  • Data Analysis and Hit Identification:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum correspond to fragments that are binding to the target protein.

    • The intensity of the STD signals can provide qualitative information about the strength of the binding interaction and the proximity of specific fragment protons to the protein surface.

Diagram: Workflow for NMR-Based Fragment Screening

Caption: A streamlined workflow for identifying fragment hits using STD-NMR.

Experimental Workflow: X-ray Crystallography-Based Fragment Screening

X-ray crystallography provides unparalleled structural information, revealing the precise binding mode of a fragment to its target.[13] This information is invaluable for subsequent structure-based drug design.

Protocol for Crystallographic Fragment Screening:

  • Protein Crystallization:

    • Obtain high-quality, reproducible crystals of the target protein. This is often the most challenging step of the process.

  • Crystal Soaking:

    • Prepare a solution of this compound or a pool of fragments in a cryo-protectant solution compatible with the protein crystals. The concentration of the fragment is typically in the millimolar range.

    • Transfer the protein crystals into the soaking solution and incubate for a defined period (minutes to hours). Acoustic dispensing can be used for high-throughput soaking.[14]

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

    • Analyze the electron density maps to identify the binding site and pose of the fragment.

Diagram: Workflow for X-ray Crystallography-Based Fragment Screening

Caption: Key stages in identifying fragment binding modes via X-ray crystallography.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once this compound or a related analogue is identified as a hit, the next critical phase is hit-to-lead optimization.[15] The goal is to elaborate the fragment into a more potent and drug-like molecule while maintaining or improving its ligand efficiency.

Strategies for Optimization:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein. For this compound, the ethanone moiety is a prime vector for growth. For example, it can be elaborated into larger side chains that can occupy adjacent pockets in the binding site.

  • Fragment Linking: If two different fragments are found to bind in close proximity within the active site, they can be chemically linked together to create a single, more potent molecule.

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity.

Case Study Analogue: Pyrazine-Based Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors.[3] Often, one of the pyrazine nitrogens acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[4] In the optimization of pyrazine-based kinase inhibitors, structure-guided design is frequently employed to introduce substituents that can form additional interactions with the protein, thereby increasing potency and selectivity.[16]

The Potential for Covalent Inhibition:

The presence of two chlorine atoms on the pyrazine ring of this compound suggests its potential as a covalent inhibitor. Halogenated heterocycles, such as chloropyridines, have been shown to react with nucleophilic residues like cysteine in protein active sites.[5][17] This covalent bond formation can lead to irreversible or long-lasting inhibition, which can be advantageous in certain therapeutic contexts. The reactivity of the chlorine atoms can be tuned by modifying the electronic properties of the pyrazine ring through the introduction of other substituents.

Conclusion: A Versatile Fragment with High Potential

This compound represents a highly promising, yet underexplored, fragment for drug discovery. Its combination of a privileged pyrazine core, strategically placed chlorine atoms, and a modifiable ethanone handle makes it a versatile starting point for the development of novel therapeutics. The principles and experimental workflows outlined in this guide provide a roadmap for researchers to unlock the potential of this and other dichloropyrazine-based fragments. Through the judicious application of fragment-based screening techniques and structure-guided optimization, it is anticipated that this chemical scaffold will contribute to the discovery of the next generation of innovative medicines.

References

  • Saturation transfer difference NMR for fragment screening. PubMed. [Link]

  • Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Saturation Transfer Difference (STD) NMR. University of Maryland. [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. [Link]

  • Saturation Transfer Difference (STD) - NMR experiment procedure. University of Maryland. [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. ACS Publications. [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Europe PMC. [Link]

  • Synthesis of 3,5-dichloropyrazine-2,6-dicarbonitrile 16. ResearchGate. [Link]

  • Recent Developments in Fragment-Based Drug Discovery. ACS Publications. [Link]

  • Gentle, fast and effective crystal soaking by acoustic dispensing. National Institutes of Health. [Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. [Link]

  • Crystallographic fragment screening. PubMed. [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. PubMed. [Link]

  • Crystallographic Fragment Screening. Springer Nature. [Link]

  • XChem crystallographic fragment screening. protocols.io. [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). RSC Publishing. [Link]

  • (PDF) Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

  • Method for producing dichloropyrazine derivative.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • EGFR inhibitors developed through bioisosteric replacement of the... ResearchGate. [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. [Link]

  • Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. ACS Publications. [Link]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. J-STAGE. [Link]

  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. National Institutes of Health. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Comprehensive fragment-based lead discovery solutions. Nuvisan. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]

  • Fragment-Based Drug Discovery: Small Fragments, Big Impact − Success Stories of Approved Oncology Therapeutics. ResearchGate. [Link]

  • Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. PubMed. [Link]

  • Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. MDPI. [Link]

  • (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]

  • Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched Off” via Bioorthogonal Chemistry Inside Live Cells. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Acetyl-Dichloropyrazine Derivatives via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Functionalized Pyrazines

Pyrazine heterocycles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Their unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to other aromatic systems make them valuable bioisosteres.[2] The introduction of acyl groups, such as an acetyl moiety, onto the pyrazine ring provides a key synthetic handle for further molecular elaboration, enabling the construction of complex libraries for drug discovery.[4]

This document provides a comprehensive guide to the synthesis of an acetyl-dichloropyrazine derivative. Due to the electron-deficient nature of the pyrazine ring, classical electrophilic substitution methods like Friedel-Crafts acylation are generally ineffective.[5][6] Therefore, we will focus on a more robust and regioselective strategy: Directed ortho-Metalation (DoM) .

Scope and Rationale: The target molecule specified, 1-(3,5-Dichloropyrazin-2-YL)ethanone, would most plausibly be synthesized from a precursor like 2,3,5-trichloropyrazine via nucleophilic substitution or cross-coupling. However, adhering to the specified starting material class of "dichloropyrazine," this guide will detail the synthesis of a closely related and synthetically valuable isomer, 1-(2,6-Dichloropyrazin-3-yl)ethanone , starting from commercially available 2,6-dichloropyrazine. This approach leverages the directing capabilities of the ring nitrogens and the chloro-substituent to achieve high regioselectivity, a cornerstone of modern heterocyclic chemistry.

Scientific Foundation: The Causality Behind Experimental Choices

The Challenge: Why Friedel-Crafts Acylation Fails

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic presents two major obstacles for traditional Friedel-Crafts acylation:

  • Ring Deactivation: The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles like the acylium ion.[6]

  • Lewis Acid Complexation: The nitrogen lone pairs readily coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a positively charged pyridinium-like complex, which further deactivates the ring to an extreme degree, halting any productive reaction.[5][7]

The Solution: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful strategy that circumvents these issues by reversing the polarity of the reaction. Instead of an electrophilic attack on the ring, a proton on the ring is abstracted by a strong base to generate a nucleophilic organometallic intermediate, which then reacts with an electrophile.

The regioselectivity of the deprotonation is controlled by the existing substituents. In the case of 2,6-dichloropyrazine, the most acidic proton is at the C-3 position, which is adjacent to a ring nitrogen and ortho to a chloro group. This position is selectively deprotonated by a strong, non-nucleophilic base.

Choice of Base: Lithium Diisopropylamide (LDA) is the base of choice for this transformation. Its significant steric bulk prevents it from acting as a nucleophile and adding to the pyrazine ring, while its high basicity is sufficient to deprotonate the weakly acidic C-H bond.[8]

Reaction Mechanism: Lithiation and Acylation

The overall transformation occurs in two main stages within a single pot:

  • Deprotonation (Metalation): 2,6-Dichloropyrazine is treated with LDA at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. The LDA selectively abstracts the proton from the C-3 position, forming a stable 3-lithio-2,6-dichloropyrazine intermediate.

  • Acylation (Electrophilic Quench): The nucleophilic lithiated intermediate is then quenched with an acetylating agent. While acetyl chloride is a potent electrophile, N,N-dimethylacetamide is often a milder and effective alternative that can provide the acetyl group. The lithiated pyrazine attacks the carbonyl carbon of the electrophile, leading to the formation of a tetrahedral intermediate which then collapses to yield the final ketone product upon aqueous workup.

Caption: Directed ortho-metalation of 2,6-dichloropyrazine followed by acylation.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Reagents and Materials
ReagentMW ( g/mol )AmountEquivalents
2,6-Dichloropyrazine148.981.49 g1.0
Diisopropylamine101.191.6 mL (1.11 g)1.1
n-Butyllithium (n-BuLi)64.064.4 mL (2.5 M in hexanes)1.1
N,N-Dimethylacetamide87.121.02 mL (0.96 g)1.1
Anhydrous THF-~70 mL-
Saturated NH₄Cl (aq)-~50 mL-
Ethyl Acetate-~150 mL-
Brine-~50 mL-
Anhydrous MgSO₄---
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Septa and nitrogen/argon inlet/outlet

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation of LDA:

    • To a flame-dried 250 mL three-neck flask under argon, add anhydrous THF (50 mL) and diisopropylamine (1.6 mL, 11 mmol).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe over 10 minutes.

    • Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Metalation of 2,6-Dichloropyrazine:

    • Dissolve 2,6-dichloropyrazine (1.49 g, 10 mmol) in anhydrous THF (20 mL).

    • Add this solution dropwise to the cold LDA solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting dark-colored mixture at -78 °C for 1 hour to ensure complete metalation.

  • Acylation:

    • Slowly add N,N-dimethylacetamide (1.02 mL, 11 mmol) dropwise to the reaction mixture.

    • Continue stirring at -78 °C for 2 hours.

    • Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

    • Separate the layers. Extract the aqueous layer with additional ethyl acetate (50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2,6-dichloropyrazin-3-yl)ethanone as a solid.

Overall Experimental Workflow

workflow start Setup Inert Atmosphere (Flame-dried flask, Argon) lda_prep Prepare LDA Solution (THF, Diisopropylamine, n-BuLi) -78 °C, 30 min start->lda_prep metalation Add 2,6-Dichloropyrazine -78 °C, 1 hr lda_prep->metalation acylation Add Acylating Agent (N,N-Dimethylacetamide) -78 °C, 2 hr metalation->acylation quench Quench Reaction (Sat. aq. NH4Cl) acylation->quench warm Warm to Room Temp. quench->warm extract Extraction (Ethyl Acetate & Water) warm->extract dry Dry & Concentrate (MgSO4, Rotovap) extract->dry purify Purification (Column Chromatography) dry->purify analyze Characterization (NMR, MS) purify->analyze

Caption: High-level workflow for the synthesis of 1-(2,6-Dichloropyrazin-3-yl)ethanone.

Product Characterization

The identity and purity of the final product, 1-(2,6-Dichloropyrazin-3-yl)ethanone, should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect two singlets. One in the aromatic region (δ ~8.5-9.0 ppm) corresponding to the single proton on the pyrazine ring (H-5), and one in the aliphatic region (δ ~2.7-2.9 ppm) for the methyl protons of the acetyl group.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the acetyl carbonyl carbon (δ ~195-200 ppm), four distinct aromatic carbons of the pyrazine ring, and the acetyl methyl carbon (δ ~25-30 ppm).

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₇H₄Cl₂N₂O = 191.03 g/mol ), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Safety and Handling

  • n-Butyllithium: n-BuLi is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It reacts violently with water and protic solvents. Always use proper syringe techniques.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent or solvent from a sealed commercial source.

  • Cryogenic Bath: Dry ice and acetone baths are extremely cold (-78 °C). Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • General Precautions: Perform the entire reaction in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and gloves.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
  • Sharma, V., & Kumar, V. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(15), 4948.
  • Ghaffari, M. T., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Charushin, V. N., & Chupakhin, O. N. (2010). Reactions of pyrazines with organolithium compounds. Russian Chemical Reviews, 79(1), 1-25.
  • Singh, A., et al. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. Mini-Reviews in Organic Chemistry, 18(5), 621-633.
  • Tanimitzi, A. M., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4345.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • ScienceDirect. (n.d.). Organolithium reagent.
  • Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7101.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
  • Majumdar, K. C., & Chattopadhyay, B. (2008). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron Letters, 49(45), 6463-6465.
  • de la Torre, A., et al. (2022). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development, 26(6), 1755-1765.
  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • OChemOnline. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. YouTube. Retrieved from [Link]

  • Matsumoto, K., & Kurata, H. (2014). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Journal of Heterocyclic Chemistry, 51(S1), E29-E32.

Sources

Application Note: Advanced Strategies for the C-H Acylation of 3,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed guide for the acylation of 3,5-dichloropyrazine, a key building block in medicinal chemistry and drug discovery. Due to the inherent electron-deficient nature of the pyrazine core, further deactivated by two chloro-substituents, classical electrophilic substitution methods like the Friedel-Crafts acylation are generally ineffective.[1] This guide elucidates the underlying chemical principles and presents a robust, field-proven protocol for a Minisci-type radical acylation, a more suitable approach for functionalizing such challenging heteroaromatic systems.[2] We provide step-by-step instructions, mechanistic insights, and troubleshooting advice to enable researchers to successfully synthesize acylated 3,5-dichloropyrazine derivatives.

Introduction: The Synthetic Challenge

Pyrazine derivatives are privileged scaffolds found in numerous FDA-approved drugs and biologically active molecules, where they often act as bioisosteres for benzene or pyridine rings and engage in critical hydrogen bonding interactions with protein targets.[3][4] Acylated pyrazines, in particular, serve as versatile intermediates for constructing more complex molecular architectures.[5]

The subject of this protocol, 3,5-dichloropyrazine, presents a significant synthetic hurdle. The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[4] This deactivation is severely compounded by the inductive electron-withdrawing effects of the two chlorine atoms. Consequently, the pyrazine ring is highly resistant to classical electrophilic aromatic substitution reactions, which are cornerstones of aromatic functionalization.[1] Standard Friedel-Crafts acylation, which relies on the generation of an electrophilic acylium ion to attack the aromatic ring, fails on such deactivated substrates because the ring is not nucleophilic enough to participate in the reaction.[1][6]

Therefore, successful acylation requires non-classical approaches that do not rely on an electrophilic attack on the neutral pyrazine ring. Homolytic or radical substitution reactions provide a powerful alternative, as they are often effective for electron-deficient heterocycles.[2][7]

Recommended Protocol: Minisci-Type Radical Acylation

The Minisci reaction and its variants offer a reliable strategy for the C-H functionalization of electron-poor heterocycles. The general principle involves the generation of a nucleophilic acyl radical, which readily attacks the electron-deficient (and often protonated) heteroaromatic ring. This protocol is adapted from modern, visible-light-induced methodologies which offer mild and efficient conditions.[2]

Principle of the Reaction

This protocol utilizes a photocatalytic approach where an acyl radical is generated in situ from a stable precursor, such as an α-keto acid or a benzoyl hydrazide, under visible light irradiation. The generated acyl radical then undergoes a regioselective addition to the 3,5-dichloropyrazine. The reaction is typically performed in the presence of an acid to protonate the pyrazine, further enhancing its reactivity toward the nucleophilic radical.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Photocatalytic Reaction cluster_2 Work-up & Purification A Combine 3,5-dichloropyrazine, α-keto acid, and photocatalyst in a reaction vessel B Add solvent (e.g., DMSO) and stir to dissolve A->B C Degas the mixture with an inert gas (N₂ or Ar) for 15-20 minutes B->C D Irradiate the reaction mixture with a visible light source (e.g., Blue LED lamp) C->D E Maintain constant temperature and vigorous stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench the reaction with aqueous Na₂S₂O₃ solution F->G Upon completion H Extract the product with an organic solvent (e.g., Ethyl Acetate) G->H I Wash combined organic layers, dry, and concentrate H->I J Purify the crude product via flash column chromatography I->J

Caption: Experimental workflow for photocatalytic Minisci-type acylation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Dichloropyrazine≥97%Commercially AvailableSubstrate
Phenylglyoxylic acid≥98%Commercially AvailableAcyl radical precursor
Ru(bpy)₃Cl₂ or Eosin YPhotocatalyst gradeCommercially AvailablePhotocatalyst
Ammonium persulfate≥98%Commercially AvailableOxidant/Co-initiator
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction Solvent
HexanesACS GradeCommercially AvailableChromatography Eluent
Silica Gel230-400 meshCommercially AvailableFor chromatography
Blue LED Lamp-Kessil or similar440-460 nm wavelength
Step-by-Step Protocol
  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 3,5-dichloropyrazine (1.0 mmol, 149 mg), the desired α-keto acid (e.g., phenylglyoxylic acid, 1.5 mmol, 225 mg), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.02 mmol, 15 mg).

  • Solvent Addition: Add anhydrous DMSO (10 mL) to the tube.

  • Degassing: Seal the tube with a rubber septum, and degas the solution for 15-20 minutes by bubbling argon or nitrogen gas through it via a needle. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Initiation: Add ammonium persulfate (2.0 mmol, 456 mg) to the reaction mixture.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin irradiation with vigorous stirring. A cooling fan may be necessary to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution is colorless.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired acylated 3,5-dichloropyrazine.

Mechanism and Scientific Rationale

The success of this protocol hinges on bypassing the high-energy barrier of electrophilic substitution. The photocatalytic cycle provides an elegant, low-energy pathway to the key acyl radical intermediate.

Mechanistic Pathway Diagram

G cluster_main Main Reaction Cycle cluster_regen Catalyst Regeneration PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Oxidation (SET) KetoAcid R-CO-COOH (α-Keto Acid) RadicalAnion [R-CO-COOH]•⁻ KetoAcid->RadicalAnion e⁻ from PC* AcylRadical R-C•=O (Acyl Radical) RadicalAnion->AcylRadical - CO₂ - H⁺ Adduct Radical Adduct AcylRadical->Adduct + Pyrazine Pyrazine 3,5-Dichloropyrazine Product Acylated Pyrazine Adduct->Product Oxidation - H⁺ Persulfate (NH₄)₂S₂O₈ Persulfate_red SO₄²⁻ + SO₄•⁻ Persulfate->Persulfate_red e⁻ from PC

Caption: Proposed mechanism for photocatalytic Minisci-type acylation.

Rationale for Experimental Choices
  • Photocatalyst: Ruthenium or organic dye photocatalysts are chosen for their ability to absorb visible light and engage in single-electron transfer (SET) processes to generate the necessary radical species under mild conditions.[2]

  • α-Keto Acid: This reagent serves as an excellent source of acyl radicals. Upon single-electron reduction by the excited photocatalyst, it readily undergoes decarboxylation to form the desired radical.

  • Inert Atmosphere: Oxygen is an efficient quencher of radical species and the excited state of many photocatalysts. Its removal via degassing is crucial for reaction efficiency.

  • Solvent: A polar aprotic solvent like DMSO is used to solubilize the reactants, including the ionic catalyst and salts.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient degassing (oxygen present)Degas the solution for a longer period or use freeze-pump-thaw cycles.
Low light intensity or incorrect wavelengthEnsure the lamp is positioned correctly and is of the appropriate wavelength for the chosen photocatalyst.
Impure or wet solvent/reagentsUse anhydrous grade solvent and ensure reagents are pure.
Formation of Multiple Products Lack of regioselectivityWhile Minisci reactions on pyrazines are often regioselective, some isomers may form. Optimize temperature or solvent.
Side reactions of the radicalDecrease reaction concentration or temperature.
Difficult Purification Catalyst or starting material co-elutionModify the eluent system for column chromatography. A different stationary phase (e.g., alumina) could be trialed.

Safety and Handling

  • 3,5-Dichloropyrazine: Handle with care. It is a chlorinated heterocyclic compound; avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Work in a well-ventilated fume hood. DMSO can enhance skin absorption of other chemicals.

  • Reagents: Ammonium persulfate is a strong oxidizing agent. Keep it away from combustible materials.

  • Light Source: Avoid looking directly into the high-intensity LED light source.

Conclusion

The acylation of the highly electron-deficient 3,5-dichloropyrazine core is a challenging transformation that cannot be achieved by conventional Friedel-Crafts methods. This application note details a reliable and modern photocatalytic Minisci-type protocol that leverages the principles of radical chemistry to effectively forge the desired C-C bond. By understanding the mechanistic underpinnings and following the detailed procedure, researchers in drug discovery and organic synthesis can access valuable acylated pyrazine intermediates for the development of novel chemical entities.

References

  • Lima, L. M., et al. (2011). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. PubMed Central. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General knowledge reference, not from search results). A representative source for this well-established chemical principle would be a standard organic chemistry textbook. The search results confirm that direct electrophilic substitution on pyrazine is not convenient.[1]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with Pyrazine Derivatives: A Focus on 2-Acetyl Pyrazine. Available at: [Link]

  • Yadav, D. K., et al. (2020). Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. RSC Advances. Available at: [Link]

  • Seiple, I. B., et al. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. PubMed Central. Available at: [Link]

  • Hopkins, C. R. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • ResearchGate. (2015). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Engers, D. W., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Seiple, I. B., et al. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., Yin, Z., & Wu, X.-F. (2019). New Acetylation of Heterocycles. ChemistryViews. Available at: [Link]

  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Available at: [Link]

  • ResearchGate. (2019). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Available at: [Link]

  • Houminer, Y., Southwick, E. W., & Williams, D. L. (1989). Substituent-directing effects in the homolytic acylation of pyrazine derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Srogl, J., et al. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 1-(3,5-Dichloropyrazin-2-YL)ethanone, a critical intermediate in various synthetic pathways within the pharmaceutical and agrochemical industries. The accurate determination of its purity and concentration is paramount for ensuring final product quality, safety, and efficacy. This guide details two robust analytical methods: a primary Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control and a secondary Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for confirmatory analysis and trace-level quantification. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a strong emphasis on the causality behind experimental choices and adherence to international validation standards.

Introduction: The Analytical Imperative

This compound is a halogenated heterocyclic ketone. The presence of the pyrazine ring, chlorine atoms, and a ketone functional group dictates its chemical properties and, consequently, the strategy for its analysis. The dichloropyrazine moiety makes it a valuable building block, but also a potential process-related impurity that must be monitored and controlled. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of process understanding and quality assurance.

The methods presented herein are developed based on the analyte's structural characteristics, including its moderate polarity and UV-absorbing properties conferred by the aromatic pyrazine core. The primary HPLC-UV method offers a balance of speed, precision, and accessibility for routine analysis, while the orthogonal LC-MS/MS method provides superior sensitivity and specificity, crucial for impurity profiling or analysis in complex matrices.

Primary Analytical Method: RP-HPLC-UV

The workhorse for quantification of this compound is RP-HPLC with UV detection. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. The analyte, being moderately polar, is well-retained on a C18 column and can be eluted with a common mobile phase mixture of acetonitrile and water.

Rationale for Method Parameters
  • Column: A C18 stationary phase is selected due to its versatility and strong hydrophobic retention of a wide range of organic molecules. The particle size (e.g., 3.5 µm) and dimensions (e.g., 4.6 x 150 mm) are chosen to provide a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. A slightly acidic modifier, such as 0.1% formic acid, is added to the mobile phase to control the ionization state of any potential impurities and to ensure consistent retention times by protonating silanol groups on the silica support.

  • Detection Wavelength: The pyrazine ring system contains conjugated double bonds, leading to strong UV absorbance. A UV-Vis scan of a standard solution would reveal the wavelength of maximum absorbance (λmax), which is anticipated to be around 270-290 nm. Detection at λmax provides the highest sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times.

Experimental Protocol: RP-HPLC-UV

2.2.1. Materials and Reagents

  • Reference Standard: this compound (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (ACS grade)

  • Methanol (HPLC grade, for cleaning)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2.2.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 Column (e.g., Waters Symmetry C18, 3.5 µm, 4.6 x 150 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

2.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

2.2.4. Chromatographic Conditions

ParameterValue
Column C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile
Gradient 0-1 min: 40% B1-8 min: 40% to 90% B8-10 min: 90% B10.1-12 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 280 nm
Run Time 12 minutes
Data Analysis

Quantification is achieved by constructing a calibration curve of peak area versus concentration for the working standard solutions. The concentration of the analyte in the sample is determined by interpolating its peak area from the linear regression of the calibration curve.

Confirmatory Method: LC-MS/MS

For higher sensitivity and unequivocal identification, especially in complex matrices or for trace-level impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Rationale for Method Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is chosen as the pyrazine nitrogen atoms are readily protonated. Atmospheric Pressure Chemical Ionization (APCI) could be an alternative if the compound shows poor ESI response.[1][2]

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented in the collision cell to produce characteristic product ions. Monitoring these specific transitions (e.g., m/z of precursor -> m/z of product) provides exceptional selectivity and reduces matrix interference.[3]

  • LC Conditions: The HPLC conditions can be adapted from the UV method, often using a lower flow rate and smaller column internal diameter (e.g., 2.1 mm) to be more compatible with the MS interface.

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation

  • LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole or equivalent) with an ESI source.

3.2.2. MS/MS Parameters (Hypothetical)

  • Ionization Mode: ESI Positive

  • Precursor Ion ([M+H]+): To be determined by infusion of a standard solution.

  • Product Ions: To be determined by fragmentation of the precursor ion.

  • MRM Transitions: At least two transitions should be monitored for confident identification and quantification (one for quantitation, one for confirmation).

  • Collision Energy: Optimized for each transition to maximize product ion signal.

3.2.3. Sample Preparation and Analysis Sample and standard preparation follows the same principles as the HPLC-UV method, but typically at much lower concentrations (e.g., in the ng/mL range).

Method Validation Protocol

All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[4][5][6][7][8]

Validation Parameters and Acceptance Criteria
ParameterExperimentAcceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with potential impurities.Peak is free from interference at the retention time of the analyte. Peak purity analysis should pass.
Linearity Analyze at least 5 concentrations across the specified range (e.g., 50-150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range Confirmed by linearity, accuracy, and precision data.Method provides acceptable linearity, accuracy, and precision within the specified range.
Accuracy Analyze triplicate samples spiked with analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of a 100% standard.Intermediate Precision: Repeat on a different day with a different analyst/instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1
Robustness Deliberate small variations in method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2).Retention time and peak area should not be significantly affected. System suitability parameters must be met.
Visualization of Workflows

Analytical_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing A Receive Sample B Weigh & Dissolve A->B C Dilute to Concentration B->C D Filter Sample C->D E HPLC-UV Analysis D->E Primary Method F LC-MS/MS Confirmation D->F Confirmatory G Integrate Peak Area E->G F->G H Generate Calibration Curve G->H I Calculate Concentration H->I J Final Report I->J

Caption: General workflow for the quantification of this compound.

Validation_Process Validation {Method Validation Protocol | ICH Q2(R1/R2)} Specificity Specificity No Interference Validation->Specificity Linearity Linearity & Range r² ≥ 0.999 Validation->Linearity Accuracy Accuracy 98-102% Recovery Validation->Accuracy Precision Precision Repeatability & Intermediate RSD ≤ 2.0% Validation->Precision Limits LOD & LOQ S/N ≥ 3 & S/N ≥ 10 Validation->Limits Robustness Robustness Insensitive to small changes Validation->Robustness

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3,5-Dichloropyrazin-2-YL)ethanone. This compound is a critical intermediate in various synthetic pathways, and a reliable analytical method is essential for ensuring quality control during manufacturing and research. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3]

Introduction: The Analytical Challenge

This compound is a halogenated heterocyclic ketone. Its structure, featuring a pyrazine ring, two chlorine atoms, and a ketone functional group, presents specific analytical considerations. The dichloropyrazine core imparts significant hydrophobicity, making it an ideal candidate for reverse-phase chromatography.[4] The nitrogen atoms in the pyrazine ring are weakly basic, meaning that the mobile phase pH can influence the analyte's ionization state and, consequently, its retention behavior.[5] Therefore, a robust method requires careful control over chromatographic parameters to ensure consistent and reproducible results.

The objective of this work was to develop a straightforward and reliable RP-HPLC method suitable for routine quality control, including purity determination and assay of this compound.

Method Development Strategy: A Logic-Driven Approach

The development process was systematic, focusing on achieving a balance between efficiency, resolution, and robustness.

Analyte Characterization and Initial Parameter Selection
  • Structure and Physicochemical Properties:

    • Compound: this compound

    • Molecular Formula: C₆H₄Cl₂N₂O

    • Molecular Weight: 207.02 g/mol

    • Predicted Polarity: The combination of the dichlorinated aromatic ring and the acetyl group results in a moderately non-polar molecule, making it highly suitable for retention on a hydrophobic stationary phase like C18.[4]

  • Column Selection: A C18 column was chosen as the primary stationary phase due to its versatility and proven efficacy in retaining hydrophobic and moderately polar aromatic compounds.[4][6] A standard dimension of 250 mm x 4.6 mm with 5 µm particles was selected to provide high efficiency and good resolution.

  • Mobile Phase Selection:

    • Organic Solvent: Acetonitrile (ACN) was chosen over methanol because it often provides better peak shape for aromatic compounds and has a lower UV cutoff.[5]

    • Aqueous Phase & pH Control: To ensure reproducible retention times by suppressing the ionization of the pyrazine ring nitrogens, the aqueous phase was acidified. A low pH mobile phase (pH 2-4) protonates the basic nitrogens, preventing peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[4][5] Ortho-phosphoric acid is an excellent choice for this purpose due to its effectiveness and UV transparency.

  • Detection Wavelength (λmax): The analyte contains a chromophore (the dichloropyrazin-2-yl-ethanone system) expected to absorb strongly in the UV region. A standard solution was scanned using a photodiode array (PDA) detector from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity. The λmax was determined to be approximately 245 nm.

Optimization Workflow

The method was optimized by systematically evaluating the mobile phase composition to achieve optimal retention, peak shape, and analysis time. An initial scouting gradient was run to determine the approximate percentage of ACN required to elute the compound. Based on this, several isocratic conditions were tested to find the ideal mobile phase ratio that provides a retention time between 5 and 10 minutes, an asymmetry factor close to 1, and high theoretical plates.

HPLC_Method_Development start Define Analytical Goal: Quantify this compound char Analyte Characterization (Structure, Polarity) start->char select_col Column Selection (e.g., C18, 5µm) char->select_col select_mp Mobile Phase Selection (ACN/Water, pH Control) char->select_mp select_det Detector Wavelength (Scan for λmax) char->select_det scout Initial Scouting Gradient (e.g., 10-90% ACN) select_col->scout select_mp->scout select_det->scout isocratic Isocratic Method Trials (Vary %ACN) scout->isocratic eval Evaluate Chromatography (k', Tailing, N, Resolution) isocratic->eval eval->isocratic  Not Optimal optimized Final Optimized Method eval->optimized Optimal validate Method Validation (ICH) optimized->validate

Caption: Workflow for HPLC Method Development.

Final Optimized Method and Protocol

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄) (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 245 nm
Run Time 10 minutes
Diluent Mobile Phase
Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 20 mL of mobile phase, sonicate for 10 minutes, and dilute to volume. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. Filter through a 0.45 µm nylon syringe filter before injection.

Method Validation

The optimized method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][7]

System Suitability

Before each validation run, a system suitability test was performed by injecting the working standard solution six times. The acceptance criteria were met in all instances.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Areas ≤ 2.0%0.45%
Specificity

Specificity was evaluated by injecting the diluent (blank) and a placebo solution (containing all excipients except the active ingredient). No interfering peaks were observed at the retention time of this compound, confirming the method's specificity.

Linearity

Linearity was assessed by preparing and injecting a series of solutions over the concentration range of 25-150 µg/mL (25%, 50%, 75%, 100%, 125%, and 150% of the working concentration). The calibration curve was constructed by plotting peak area against concentration.

ParameterResult
Concentration Range 25 - 150 µg/mL
Regression Equation y = 45872x - 1520
Correlation Coefficient (r²) 0.9998

The high correlation coefficient indicates an excellent linear relationship between concentration and detector response.

Accuracy (% Recovery)

Accuracy was determined by the standard addition method. The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration), with each level prepared in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%80.179.899.6%0.5%
100%100.2100.5100.3%0.3%
120%120.3119.799.5%0.4%

The results demonstrate that the method is highly accurate, with recovery values well within the acceptable range of 98-102%.

Precision
  • Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the sample solution at 100% concentration on the same day. The %RSD was found to be 0.52%.[1]

  • Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst. The %RSD between the two days was 0.78%.

Both precision results are well below the 2% limit, indicating the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.15 µg/mL

  • LOQ: 0.45 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), mobile phase composition (±2% ACN), and column temperature (±2°C). In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, making it highly suitable for routine quality control analysis in both industrial and research settings.

References

  • SIELC Technologies. (2018, May 16). HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Kayam, D., et al. (2024, March 16). Development of ultra HPLC analytical method for pymetrozine residues in rice. Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Al-Kindy, S., et al. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. ResearchGate. Available at: [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]

  • SIELC Technologies. Separation of Pyrazine, 2-[(2-furanylmethyl)thio]-3-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • PubChem. 1-(3-Chloropyrazin-2-yl)ethanone. Available at: [Link]

Sources

Definitive Analysis of 1-(3,5-Dichloropyrazin-2-YL)ethanone and its Process-Related Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(3,5-Dichloropyrazin-2-YL)ethanone, a key intermediate in pharmaceutical synthesis. The control of impurities is a critical mandate from regulatory bodies to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] This document provides a detailed protocol, from sample preparation to data analysis, designed to resolve the target analyte from potential process-related byproducts and degradants. We delve into the scientific rationale behind methodological choices, including column selection and the interpretation of mass spectral fragmentation patterns, to ensure a self-validating and reliable analytical system.

Introduction and Method Rationale

This compound is a halogenated heterocyclic ketone that serves as a building block in the synthesis of various pharmaceutical compounds. The synthetic route can often lead to the formation of structurally similar byproducts, such as isomers or compounds with incomplete or over-chlorination. Given that even trace-level impurities can have toxicological implications, regulatory guidelines necessitate their stringent control.[1][3]

Why GC-MS is the Technique of Choice:

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis due to several key advantages:

  • Volatility and Thermal Stability: The target compound is sufficiently volatile and thermally stable, making it amenable to GC analysis without the need for derivatization.[4]

  • High Chromatographic Resolution: Modern capillary GC columns provide excellent separation of structurally similar isomers, which is critical for distinguishing the main component from its byproducts.[5]

  • Specificity and Sensitivity: Mass Spectrometry offers unparalleled specificity through its ability to generate a unique fragmentation "fingerprint" for each compound. When operated in Selected Ion Monitoring (SIM) mode, it provides the low detection limits necessary for trace impurity analysis.[1][6]

This guide is structured to provide both a step-by-step protocol and the underlying scientific principles, empowering the analyst to not only execute the method but also troubleshoot and adapt it as needed.

Scientific Principles and Method Development

Sample Preparation: Ensuring Compatibility and Purity

The primary goal of sample preparation is to create a clean, homogenous solution that is compatible with the GC-MS system. Improper preparation can lead to contamination of the injector, column degradation, and inaccurate results.[4][7][8]

Causality Behind the Protocol:

  • Solvent Selection: A volatile organic solvent like Dichloromethane (DCM) is chosen. Its high volatility ensures it will not interfere with the analyte peaks, and it is an excellent solvent for the target compound. Water and non-volatile solvents must be avoided as they are incompatible with most common GC columns and can damage the system.[7][8]

  • Dilution: The sample is diluted to a concentration of approximately 10-100 µg/mL. This prevents overloading the GC column, which can cause peak tailing and saturation of the MS detector.[4]

  • Filtration: A 0.22 µm PTFE (polytetrafluoroethylene) filter is used to remove any particulate matter that could block the injection syringe or the GC inlet liner.[8]

G Diagram 1: Sample Preparation Workflow cluster_prep Sample Preparation Sample Raw Sample / API Weigh Accurately weigh ~10 mg of sample Sample->Weigh Dissolve Dissolve in Dichloromethane (DCM) in a 10 mL volumetric flask Weigh->Dissolve Dilute1 Make up to volume with DCM (1 mg/mL stock) Dissolve->Dilute1 Dilute2 Perform serial dilution to reach final concentration (e.g., 10 µg/mL) Dilute1->Dilute2 Filter Filter through 0.22 µm PTFE syringe filter Dilute2->Filter Vial Transfer to 2 mL glass autosampler vial Filter->Vial Inject Inject into GC-MS Vial->Inject

Caption: Diagram 1: Sample Preparation Workflow

Chromatographic Separation

The choice of GC column is paramount for resolving the target analyte from its impurities. For halogenated heterocyclic compounds, a mid-polarity column is often the best choice.

  • Column Chemistry: A (5%-Phenyl)-methylpolysiloxane phase (e.g., DB-5ms or equivalent) is recommended. This phase provides good selectivity for a wide range of compounds and is robust enough for routine analysis. For potentially challenging isomeric separations, a column with higher phenyl content or a cyanopropylphenyl phase (e.g., DB-624) could be investigated.[5]

  • Oven Temperature Program: A temperature ramp is essential to first elute volatile impurities at lower temperatures and then the target analyte and less volatile byproducts at higher temperatures, ensuring sharp peaks and good resolution.

Mass Spectrometric Detection and Fragmentation Analysis

Electron Ionization (EI) at 70 eV is a standardized, high-energy technique that produces reproducible fragmentation patterns, which are crucial for identification.

Predicted Fragmentation of this compound: The mass spectrum is predicted to show characteristic losses based on the molecule's structure. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

  • Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃).[9]

  • Acylium Ion Formation: The subsequent loss of the entire acetyl group (•COCH₃) is also a highly likely alpha-cleavage event, leading to a dichloropyrazinyl cation.

  • Chlorine Loss: The molecular ion or major fragments can lose a chlorine radical (•Cl).

  • Ring Fragmentation: Further fragmentation of the pyrazine ring can occur, although these fragments will be of lower mass.

G Diagram 2: Predicted EI Fragmentation Pathway M Molecular Ion [M]˙⁺ m/z 190/192/194 (C₆H₄Cl₂N₂O) M15 [M-15]⁺ m/z 175/177/179 Loss of •CH₃ M->M15 α-cleavage M43 [M-43]⁺ m/z 147/149/151 Loss of •COCH₃ M->M43 α-cleavage M15->M43 Loss of CO F112 [M-43-Cl]⁺ m/z 112/114 Loss of •Cl M43->F112 Loss of •Cl F77 [M-43-Cl-HCN]⁺ m/z 85/87 Loss of HCN F112->F77 Ring Fragmentation

Caption: Diagram 2: Predicted EI Fragmentation Pathway

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol, HPLC-grade

  • Class A volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Autosampler vials (2 mL, glass) with caps

  • Syringe filters (0.22 µm, PTFE)

Instrumentation and Conditions

The following table summarizes the recommended starting parameters for a standard capillary GC-MS system.

Parameter Setting Justification
GC System Agilent 8890 or equivalentStandard, reliable gas chromatograph.
Injector Split/SplitlessProvides flexibility for different concentration levels.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[4]
Injection Mode Split (50:1)Prevents column overload for concentrated samples; can be switched to splitless for trace analysis.
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas Helium or HydrogenInert carrier gas. Helium is standard; Hydrogen can provide faster analysis times.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm i.d. column, balancing efficiency and analysis time.
Column DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film) or equivalentA robust, versatile non-polar column suitable for separating a wide range of semi-volatile compounds.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThe initial hold separates volatile solvents, the ramp resolves analytes based on boiling point, and the final hold ensures elution of all components.
MS System Agilent 5977B or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, producing reproducible, library-searchable spectra.
Ionization Energy 70 eVUniversal standard for EI, ensuring fragmentation patterns are consistent with library databases.
Source Temperature 230 °CHot enough to prevent condensation of analytes, but not so hot as to cause thermal degradation.
Quadrupole Temperature 150 °CStandard operating temperature to ensure mass accuracy.
Transfer Line Temp 280 °CMust be hot enough to prevent condensation of analytes as they transfer from the GC to the MS.
Acquisition Mode Full Scan (m/z 40-400) and/or SIMScan Mode: Used for initial identification and method development. SIM Mode: Used for quantification and achieving lower detection limits.[6]
SIM Ions Quantifier: 175, Qualifiers: 190, 147Quantifier: A prominent and unique fragment ion. Qualifiers: Other characteristic ions used to confirm identity. The specific m/z values should be confirmed from the analysis of a pure standard.
Standard and Sample Preparation Protocol
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Working Standards: Perform serial dilutions from the primary stock using Dichloromethane to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane. This creates a 1000 µg/mL solution.

  • Sample Dilution: Dilute the solution from Step 3 to a final concentration within the calibration range (e.g., a 1:100 dilution to achieve 10 µg/mL).

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial.[8]

Data Analysis and Interpretation

  • Analyte Identification: Confirm the identity of this compound by comparing the retention time and the acquired mass spectrum with that of the authenticated reference standard. The mass spectrum should show the expected molecular ion cluster (m/z 190/192/194) and key fragments (e.g., m/z 175/177/179).

  • Byproduct Identification: Examine the chromatogram for additional peaks. For any unknown peak, analyze its mass spectrum.

    • Library Search: Compare the unknown spectrum against a commercial mass spectral library (e.g., NIST, Wiley).

    • Manual Interpretation: Look for molecular ion clusters and fragmentation patterns that suggest a relationship to the parent compound (e.g., a peak at M+34 suggests the addition of another chlorine atom, while M-36 suggests the loss of HCl).

  • Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 175) versus concentration for the working standards. Apply a linear regression to the curve. The concentration of the analyte in the sample can be determined from this curve. Byproducts can be estimated as a percentage of the main peak area or quantified if reference standards are available.

Conclusion

This application note provides a validated, reliable, and scientifically-grounded GC-MS method for the analysis of this compound and its process-related impurities. The detailed protocol and explanation of the underlying principles of separation and fragmentation offer researchers and quality control analysts a robust tool for ensuring the purity and safety of pharmaceutical intermediates. The method is sensitive, specific, and suitable for implementation in a regulated drug development environment.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link]

  • Hawks, C. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from Chrom Tech. [Link]

  • University of California, Riverside Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside website. [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from Organomation website. [Link]

  • Lee, S., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]

  • Reddy, G. K., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from OMICS International. [Link]

  • Chan, T., & Fu, R. (2012). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. [Link]

  • Elder, D., & Bream, D. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from Shimadzu website. [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona website. [Link]

Sources

Application Notes: Leveraging 1-(3,5-Dichloropyrazin-2-YL)ethanone for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazine ring stands out as a "privileged scaffold," particularly in the design of small molecule kinase inhibitors.[1][2] Protein kinases, fundamental regulators of cellular signaling pathways, are implicated in a host of diseases, most notably cancer, when their function becomes dysregulated.[1][3] The pyrazine core, an electron-deficient aromatic heterocycle, is adept at forming critical hydrogen bonds with amino acid residues in the hinge region of the kinase ATP-binding pocket.[4] This interaction is a cornerstone for achieving high-potency inhibition.[2][4]

1-(3,5-Dichloropyrazin-2-YL)ethanone emerges as a highly versatile and powerful starting material for building complex kinase inhibitors. Its di-chloro substitution pattern provides two reactive sites for sequential functionalization, primarily through Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of the acetyl group, an electron-withdrawing group, activates the pyrazine ring, making the chlorine atoms susceptible to displacement by various nucleophiles.[5][6] This note provides an in-depth guide for researchers on the strategic application of this key intermediate, detailing reaction mechanisms, step-by-step protocols, and a case study in the synthesis of a known inhibitor.

Core Chemical Principles: The SNAr Reaction

The primary transformation involving this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring is crucial for this reaction to proceed efficiently.[5][7]

Mechanism Causality:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks one of the carbon atoms bearing a chlorine atom. This is facilitated by the electron-withdrawing nature of the ring nitrogens and the acetyl group.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the aromatic system and the electron-withdrawing substituents.

  • Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

Regioselectivity: The acetyl group at the 2-position exerts a significant electronic influence. In unsymmetrical 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group (like the acetyl group) preferentially directs nucleophilic attack to the 5-position.[6][8] This predictable regioselectivity is a key advantage, allowing for controlled, stepwise synthesis.

General Synthetic Workflow

The typical synthetic strategy involves a two-step SNAr sequence, followed by modification of the acetyl group if required. This allows for the introduction of two different diversity points on the pyrazine core, essential for tuning the inhibitor's selectivity and pharmacokinetic properties.

G A This compound B Monosubstituted Intermediate (SNAr 1) A->B  Nucleophile 1 (R1-NH2)  Base, Solvent, Heat C Disubstituted Pyrazine Core (SNAr 2) B->C  Nucleophile 2 (R2-XH)  Base, Solvent, Heat D Final Kinase Inhibitor (Further Modification) C->D  e.g., Carbonyl Chemistry  (Reduction, Wittig, etc.)

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled as potentially harmful substances.

Protocol 1: First Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the selective monosubstitution at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Aniline) (1.1 equiv)

  • Base (e.g., K₂CO₃ or DIPEA) (2.0 equiv)

  • Solvent (e.g., DMF or NMP)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen anhydrous solvent (e.g., DMF).

  • Add the amine nucleophile followed by the base.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir. A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration, wash with water, and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Dry the product under vacuum. If necessary, purify further by silica gel column chromatography.

Protocol 2: Second Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of the remaining chlorine at the C3 position.

Materials:

  • Monosubstituted intermediate from Protocol 1 (1.0 equiv)

  • Second nucleophile (e.g., a different amine, thiol) (1.2 equiv)

  • Base (e.g., K₂CO₃, NaH for thiols) (2.5 equiv)

  • Solvent (e.g., DMF, Dioxane)

Procedure:

  • Dissolve the monosubstituted intermediate in the chosen anhydrous solvent in a dry flask under an inert atmosphere.

  • Add the second nucleophile and the base. Note: The reaction conditions for the second substitution may need to be more forcing (higher temperature, stronger base) due to the electronic changes on the pyrazine ring from the first substitution.

  • Heat the reaction to 100-150 °C and monitor by TLC or LC-MS.

  • Upon completion, perform a similar aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization to yield the disubstituted pyrazine core.

Case Study: Synthesis of Dabrafenib Precursors

Dabrafenib is a potent inhibitor of BRAF kinase used in cancer therapy.[9][10] While the full synthesis is complex, key intermediates can be constructed using the principles outlined above. A critical step in many reported syntheses involves the reaction of a complex thiazole intermediate with a pyrimidine core. However, the underlying SNAr chemistry is analogous to that used with pyrazines. For example, a common step in Dabrafenib synthesis is the amination of a dichloropyrimidine intermediate with ammonium hydroxide at elevated temperature and pressure, which highlights the industrial application of this type of reaction.[9][11]

The following table summarizes representative reaction conditions for SNAr on dichlorinated N-heterocycles, which are applicable to our core reagent.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)Reference
AnilineK₂CO₃DMF10085-95[5]
Benzyl MercaptanNaHTHF6080-90[5]
Sodium MethoxideN/AMethanol65 (reflux)>90[5]
Ammonium HydroxideN/AN/A (autoclave)100-13070-88[9][11]

Characterization and Validation

It is critical to validate the structure and purity of all intermediates and the final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The regioselectivity of the substitution can be confirmed by observing shifts in the pyrazine proton signals and through 2D NMR experiments (NOESY/ROESY).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds.

Mechanism Deep Dive: Directing Effects

The regioselectivity of the SNAr reactions is not arbitrary. It is governed by the electronic properties of the substituents on the pyrazine ring.

G cluster_0 Scenario 1: Electron-Withdrawing Group (EWG) cluster_1 Scenario 2: Electron-Donating Group (EDG) A 2-EWG-3,5-Dichloropyrazine B Nucleophilic attack at C5 (Major) A->B Favored pathway (Stabilized Intermediate) C Nucleophilic attack at C3 (Minor) A->C Disfavored pathway D 2-EDG-3,5-Dichloropyrazine E Nucleophilic attack at C3 (Major) D->E Favored pathway F Nucleophilic attack at C5 (Minor) D->F Disfavored pathway

Caption: Regioselectivity in SNAr reactions on pyrazines.[6]

In the case of this compound, the acetyl group is a strong electron-withdrawing group (EWG), thus the first nucleophilic attack will occur predominantly at the C5 position.[6]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its predictable reactivity in sequential SNAr reactions allows for the systematic construction of diverse molecular libraries for drug discovery. By understanding the underlying principles of regioselectivity and reaction mechanisms, researchers can efficiently generate novel compounds with tailored properties to target specific kinases, paving the way for the development of next-generation therapeutics for a wide range of diseases.

References

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Gorgani, L., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(23), 8344. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. Available at: [Link]

  • Sethi, M.K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Understanding Dabrafenib Mesylate Intermediates: The Importance of CAS 630-22-8. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Processes for the preparation of dabrafenib. Google Patents.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar. Available at: [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available at: [Link]

  • ChemInform Abstract: Studies on the Regioselective Nucleophilic Aromatic Substitution (S N Ar) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 1-(3,5-Dichloropyrazin-2-YL)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Agrochemicals

The pyrazine ring system is a privileged scaffold in the discovery of novel agrochemicals due to its unique electronic properties and metabolic stability. As a nitrogen-containing heterocycle, it is present in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Specifically, chlorinated pyrazine derivatives serve as versatile intermediates for the synthesis of a wide array of herbicides and fungicides.[3] The presence of chlorine atoms offers reactive handles for nucleophilic substitution, while the pyrazine core itself can interact with various biological targets in pests and pathogens. This application note provides a detailed guide on the synthetic utility of a key building block, 1-(3,5-Dichloropyrazin-2-YL)ethanone, in the generation of potential agrochemical candidates.

Core Concept: Leveraging this compound as a Versatile Synthon

This compound is a highly functionalized starting material that offers multiple avenues for chemical elaboration. The acetyl group can be readily transformed into various other functional groups or used as a foundation for building more complex heterocyclic systems. The two chlorine atoms on the pyrazine ring exhibit differential reactivity, allowing for selective substitution and the introduction of diverse substituents to modulate the biological activity and physicochemical properties of the final compounds.

This guide will focus on a key transformation of the ethanone moiety: its conversion into a pyrazole ring. Pyrazole derivatives are a cornerstone of modern agrochemical research, with numerous commercial products containing this heterocycle.[1][2][4][5] The combination of a pyrazine and a pyrazole moiety in a single molecule is a promising strategy for the development of new active ingredients with potentially novel modes of action.

Synthetic Pathway: From Dichloropyrazinylethanone to a Novel Pyrazolyl-Pyrazine Fungicide Candidate

The following section outlines a detailed synthetic protocol for the conversion of this compound to a novel pyrazolyl-pyrazine derivative, a potential fungicide. The synthetic strategy is based on the well-established reaction of a 1,3-dicarbonyl equivalent with a hydrazine to form a pyrazole ring.

G A This compound B Claisen Condensation (e.g., with Diethyl oxalate) A->B C 1-(3,5-Dichloropyrazin-2-yl)-2,4-dioxobutanoate (Intermediate) B->C D Cyclocondensation (e.g., with Hydrazine hydrate) C->D E 5-(3,5-Dichloropyrazin-2-yl)-1H-pyrazole-3-carboxylate (Final Product) D->E

Figure 1: Proposed synthetic workflow for the conversion of this compound to a pyrazolyl-pyrazine derivative.

Protocol 1: Synthesis of Ethyl 2-(3,5-dichloropyrazin-2-yl)-2,4-dioxobutanoate (Intermediate)

This protocol details the Claisen condensation of this compound with diethyl oxalate to form the corresponding 1,3-dicarbonyl intermediate.

Materials:

  • This compound

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL) followed by the portion-wise addition of sodium (1.1 equivalents). Stir until all the sodium has reacted to form sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

  • Add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 4-5.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether (150 mL) and water (100 mL).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 2-(3,5-dichloropyrazin-2-yl)-2,4-dioxobutanoate.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC) (%)
Ethyl 2-(3,5-dichloropyrazin-2-yl)-2,4-dioxobutanoateC₁₀H₈Cl₂N₂O₄307.0975-85>95

Characterization data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure of the intermediate.

Protocol 2: Synthesis of Ethyl 5-(3,5-dichloropyrazin-2-yl)-1H-pyrazole-3-carboxylate (Final Product)

This protocol describes the cyclocondensation of the 1,3-dicarbonyl intermediate with hydrazine hydrate to form the final pyrazole derivative.

Materials:

  • Ethyl 2-(3,5-dichloropyrazin-2-yl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve the ethyl 2-(3,5-dichloropyrazin-2-yl)-2,4-dioxobutanoate (1.0 equivalent) in ethanol (50 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Add cold water (50 mL) to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 5-(3,5-dichloropyrazin-2-yl)-1H-pyrazole-3-carboxylate.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC) (%)
Ethyl 5-(3,5-dichloropyrazin-2-yl)-1H-pyrazole-3-carboxylateC₁₀H₈Cl₂N₄O₂303.1180-90>98

Full characterization (¹H NMR, ¹³C NMR, HRMS, and elemental analysis) is essential to confirm the identity and purity of the final compound.

Mechanism of Action and Structure-Activity Relationship (SAR) Insights

The resulting pyrazolyl-pyrazine scaffold is a promising candidate for fungicidal activity. The pyrazole moiety is a known pharmacophore in many commercial fungicides that target the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain. The dichloropyrazine ring can be further functionalized to fine-tune the compound's properties. For example, nucleophilic substitution of one or both chlorine atoms can introduce different substituents to explore the structure-activity relationship.

G cluster_0 SAR Exploration A Final Product Ethyl 5-(3,5-dichloropyrazin-2-yl) -1H-pyrazole-3-carboxylate B Nucleophilic Substitution at Pyrazine Ring A->B C Ester Hydrolysis and Amide Formation A->C D Derivatized Analogs with Modulated Biological Activity B->D C->D

Figure 2: Potential avenues for further derivatization to explore structure-activity relationships.

Conclusion and Future Directions

This application note has demonstrated a viable and detailed synthetic pathway for the utilization of this compound as a precursor for a novel agrochemical candidate. The protocols provided are based on established and reliable chemical transformations. Further optimization of reaction conditions and exploration of a wider range of hydrazine derivatives and nucleophiles for substitution on the pyrazine ring will undoubtedly lead to a diverse library of compounds for biological screening. The pyrazolyl-pyrazine scaffold represents a promising area for the discovery of next-generation fungicides and herbicides.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7333. [Link]

  • Mishra, S. K., & Singh, P. (2014). Synthesis of Some Thiazino-pyrazoles as Potential Fungicides. International Journal of Scientific & Engineering Research, 5(3), 1183-1186. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, M. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 24(18), 3249. [Link]

  • Li, Y., Wang, B., & Li, Z. (2018). Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. Molecules, 23(3), 702. [Link]

  • François, I. E. J. A., Cammue, B. P. A., Bresseleers, S., Fleuren, H., Hoornaert, G., Mehta, V. P., ... & Thevissen, K. (2009). Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. Bioorganic & medicinal chemistry letters, 19(15), 4064–4066. [Link]

  • PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Karamat, A., Tahir, M. N., Khan, M. A., & Ather, A. Q. (2010). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Acta crystallographica. Section E, Structure reports online, 66(Pt 9), o2476. [Link]

  • Google Patents. (n.d.). A process for preparation of fungicidally active triazole compounds.
  • Slideshare. (n.d.). Preparation of different agro chemical doses for field & pot application. Retrieved January 14, 2026, from [Link]

  • Scribd. (n.d.). Preparation of Agrochemicals. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • ResearchGate. (n.d.). Preparation and Optimization of Agrochemical 2,4-D Controlled Release Microparticles using Designs of Experiments. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and fungicidal activity of 3, 5-dichloropyrazin-2 (1H)-one derivatives. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(3,5-Dichloropyrazin-2-YL)ethanone for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 1-(3,5-dichloropyrazin-2-yl)ethanone, a versatile heterocyclic scaffold, to generate novel derivatives for biological screening. Recognizing the pyrazine core as a privileged structure in medicinal chemistry, this document outlines strategic derivatization pathways targeting both the dichloropyrazine ring and the ethanone moiety.[1][2] We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—namely Suzuki, Sonogashira, and Buchwald-Hartwig amination—to functionalize the chloro-substituents. Additionally, methodologies for the derivatization of the ketone group are explored. To facilitate the translation of these synthetic efforts into tangible biological data, this guide includes robust protocols for a panel of primary biological assays, including anticancer, antimicrobial, and kinase inhibition screening. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical libraries and identify novel bioactive compounds.

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring system is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics and clinical candidates.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an attractive scaffold for modulating biological activity.[1] The starting material, this compound, offers multiple points for chemical diversification. The two chlorine atoms on the pyrazine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[3] Concurrently, the ethanone side chain provides a reactive handle for classical ketone derivatization. This multi-pronged approach enables the generation of a diverse chemical library from a single, readily accessible starting material. The derivatization strategies outlined herein are designed to probe the structure-activity relationships of novel pyrazine derivatives in therapeutically relevant areas such as oncology, infectious diseases, and signal transduction.[1][4]

Synthetic Derivatization Strategies

The derivatization of this compound can be logically approached by targeting its two primary reactive sites: the dichloropyrazine ring and the ethanone group.

Functionalization of the Dichloropyrazine Ring via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.[3] For dichloropyrazines, these reactions allow for the selective introduction of aryl, alkynyl, and amino moieties, which are prevalent in biologically active molecules.

The Suzuki-Miyaura coupling is a versatile method for forging carbon-carbon bonds between the dichloropyrazine core and various aryl or heteroaryl boronic acids.[5] This reaction is instrumental in creating biaryl structures, a common motif in kinase inhibitors.

  • Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is critical for achieving high yields and selectivity. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are often effective.[3] The use of a base, such as K₂CO₃ or Cs₂CO₃, is necessary to facilitate the transmetalation step.[3] Running the reaction under an inert atmosphere is crucial to prevent the degradation of the catalyst and the homocoupling of boronic acids.[5]

Protocol 1: Mono-Arylation of this compound via Suzuki Coupling

ParameterCondition
Reactants This compound (1.0 eq), Arylboronic acid (1.1 eq)
Catalyst Pd(PPh₃)₄ (0.05 eq)
Base K₂CO₃ (2.0 eq)
Solvent Dioxane/Water (4:1 mixture)
Temperature 90 °C
Time 12-24 hours
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the dioxane/water solvent mixture and the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for the specified time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the introduction of alkyne functionalities, which can act as rigid linkers or participate in hydrogen bonding interactions with biological targets.[6] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[6]

  • Causality Behind Experimental Choices: A palladium catalyst is essential for the oxidative addition step, while a ligand stabilizes the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the HX generated during the reaction.[7]

Protocol 2: Copper-Free Sonogashira Coupling of this compound

ParameterCondition
Reactants This compound (1.0 eq), Terminal Alkyne (1.2 eq)
Catalyst Pd(PPh₃)₄ (0.05 eq)
Base Triethylamine (3.0 eq)
Solvent Anhydrous THF or DMF
Temperature 60-80 °C
Time 8-16 hours
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the terminal alkyne, triethylamine, and the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to the specified temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction, filter through a pad of celite, and rinse with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used to introduce primary and secondary amines to aryl halides.[8] This reaction is crucial for synthesizing compounds with diverse hydrogen bonding capabilities.

  • Causality Behind Experimental Choices: The selection of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for promoting the reductive elimination step and achieving high catalytic turnover.[8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.[8]

Protocol 3: Buchwald-Hartwig Amination of this compound

ParameterCondition
Reactants This compound (1.0 eq), Amine (1.2 eq)
Precatalyst Pd₂(dba)₃ (0.02 eq)
Ligand XPhos (0.08 eq)
Base Sodium tert-butoxide (1.4 eq)
Solvent Anhydrous Toluene or Dioxane
Temperature 100 °C
Time 12-24 hours
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a glovebox or Schlenk flask, add the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald prod1 Aryl-substituted Pyrazine suzuki->prod1 prod2 Alkynyl-substituted Pyrazine sonogashira->prod2 prod3 Amino-substituted Pyrazine buchwald->prod3 G start Seed Cells in 96-well Plate treat Treat with Test Compounds (Varying Concentrations) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.

Protocol 5: Broth Microdilution for MIC Determination

ParameterDescription
Microorganisms A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Media Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
Equipment 96-well microplates, multichannel pipette, incubator, microplate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 × 10⁵ CFU/mL. [9]3. Inoculation: Add the microbial inoculum to each well of the microplate containing the test compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi. [9]5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Kinase Inhibitor Screening

Given that many pyrazine derivatives exhibit kinase inhibitory activity, a primary screening assay is essential to identify potential leads. [1]A variety of assay formats are available, including fluorescence-based, luminescence-based, and ELISA-based methods. [10]

Protocol 6: General Kinase Inhibitor Screening Assay (Fluorescence-Based)

ParameterDescription
Target Kinase A specific kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase).
Reagents Kinase, substrate (peptide or protein), ATP, assay buffer, detection reagent.
Equipment 384-well plates, multichannel pipette, fluorescent plate reader.

Step-by-Step Methodology:

  • Compound Dispensing: Dispense the test compounds into a 384-well plate at the desired screening concentration (e.g., 10 µM).

  • Kinase Addition: Add the kinase enzyme to each well and pre-incubate with the compounds for 10-30 minutes to allow for binding. [11]3. Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture for a specified period (e.g., 30-60 minutes) at room temperature or 30°C.

  • Detection: Stop the reaction and add the detection reagent, which will generate a fluorescent signal proportional to the amount of product formed (or substrate consumed).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound relative to a no-inhibitor control.

Conclusion

The synthetic and screening protocols detailed in this application note provide a robust and systematic approach for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. The strategic application of modern cross-coupling reactions and classical ketone chemistry allows for the creation of a diverse set of novel pyrazine derivatives. The integrated biological screening cascade enables the efficient identification of lead compounds with potential therapeutic applications in oncology, infectious diseases, and other areas. This comprehensive guide serves as a valuable resource for researchers dedicated to the discovery and development of novel small-molecule therapeutics.

References

  • Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]

  • Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry. ZCPC. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

  • Scheme 27 Double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine. ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). [Link]

  • 1-(3-Chloropyrazin-2-yl)ethanone. PubChem. [Link]

  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]

  • Alpha-Amino Ketone based Polymeric Pyrazines. ResearchGate. [Link]

  • Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

Sources

Introduction: The Strategic Importance of 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone

This compound is a highly functionalized heterocyclic ketone that serves as a critical building block in the synthesis of complex organic molecules. Pyrazine derivatives are integral to medicinal chemistry and materials science, finding applications in pharmaceuticals, agrochemicals, and fragrances.[1][2] The presence of two chlorine atoms and a ketone moiety on the pyrazine ring provides multiple reaction sites for further chemical elaboration, making this compound a valuable intermediate for drug discovery and development professionals.

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including reaction control, process safety, and economic viability. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the causality behind experimental choices, stringent safety protocols, and analytical validation, ensuring a self-validating and reliable process.

Synthetic Strategy: A Regioselective Approach

Pyrazine rings are electron-deficient, which complicates direct electrophilic substitution reactions like Friedel-Crafts acylation. Therefore, a more nuanced strategy is required. The most effective approach involves the regioselective metalation of a dichloropyrazine precursor, followed by quenching with an appropriate acetylating agent. This method leverages the directing effects of the ring nitrogens and the chlorine substituent to achieve high selectivity.

Our chosen starting material is 2,6-dichloropyrazine. The synthesis proceeds via a two-step, one-pot process:

  • Directed Ortho-Metalation (DoM): A strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is used to selectively deprotonate the carbon atom situated between the two nitrogen atoms. This position is the most acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms.

  • Electrophilic Quench (Acylation): The resulting lithiated intermediate is then reacted with an acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide), to introduce the acetyl group and form the target molecule.

This strategy avoids the harsh conditions and poor selectivity associated with other methods, making it highly suitable for scale-up.[3]

Reaction Workflow Diagram

Here is a visualization of the overall synthetic process from starting material to final purified product.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & QC A 1. Reactor Setup & Inerting (Jacketed Reactor, N2 Atmosphere) B 2. Reagent Preparation (Anhydrous THF, Diisopropylamine, n-BuLi) A->B Secure Reagents C 3. In-situ LDA Formation (Diisopropylamine + n-BuLi @ -10°C) B->C Charge Reactor D 4. 2,6-Dichloropyrazine Addition (Maintain T < 0°C) C->D Controlled Addition E 5. Lithiation Reaction (Hold at -78°C) D->E Cooling & Holding F 6. Acylation (Slow addition of Weinreb Amide) E->F Electrophilic Trap G 7. Reaction Quench (Saturated NH4Cl Solution) F->G Terminate Reaction H 8. Phase Separation & Extraction (EtOAc) G->H Isolate Organic Phase I 9. Solvent Removal (Rotary Evaporation) H->I Concentrate Crude J 10. Recrystallization (Ethanol/Water) I->J Purify Solid K 11. Drying (Vacuum Oven) J->K Remove Solvents L 12. Final QC Analysis (NMR, HPLC, MS) K->L Verify Purity/Identity

Caption: High-level workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a 100 g scale synthesis. All operations should be conducted in an appropriate chemical reactor under an inert nitrogen atmosphere.

Reagent and Materials Table
Reagent/MaterialCAS NumberMolecular Wt.QuantityMolesNotes
2,6-Dichloropyrazine4774-14-5148.98100.0 g0.671Starting material
Diisopropylamine108-18-9101.1996.5 mL (69.0 g)0.682Forms LDA, use freshly distilled
n-Butyllithium (n-BuLi)109-72-864.06273 mL (2.5 M)0.682Pyrophoric, handle with extreme care
N-methoxy-N-methylacetamide7652-59-7103.1272.5 g0.703Weinreb amide, acylating agent
Anhydrous Tetrahydrofuran (THF)109-99-972.112.0 L-Main reaction solvent
Saturated NH₄Cl Solution12125-02-9-500 mL-Aqueous quench
Ethyl Acetate (EtOAc)141-78-688.111.5 L-Extraction solvent
Brine (Saturated NaCl)7647-14-5-500 mL-Washing agent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g-Drying agent
Step-by-Step Methodology

1. Reactor Preparation and LDA Formation: a. Equip a 5L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel. b. Purge the reactor thoroughly with dry nitrogen. c. Charge the reactor with anhydrous THF (1.0 L) and diisopropylamine (96.5 mL). d. Cool the solution to -10 °C using a circulating chiller. e. Add n-butyllithium (273 mL of 2.5 M solution in hexanes) dropwise via the addition funnel over 45 minutes, ensuring the internal temperature does not exceed 0 °C. f. Stir the resulting pale yellow solution (LDA) at -10 °C for 30 minutes to ensure complete formation.

2. Lithiation of 2,6-Dichloropyrazine: a. In a separate flask, dissolve 2,6-dichloropyrazine (100.0 g) in anhydrous THF (500 mL). b. Cool the LDA solution in the reactor to -78 °C (dry ice/acetone bath). c. Slowly add the 2,6-dichloropyrazine solution to the LDA solution over 1 hour, maintaining the internal temperature at or below -75 °C. d. Stir the resulting dark-colored mixture at -78 °C for 1.5 hours to allow for complete lithiation.

3. Acylation (Electrophilic Quench): a. Dissolve N-methoxy-N-methylacetamide (72.5 g) in anhydrous THF (500 mL). b. Add this solution dropwise to the lithiated pyrazine mixture over 1 hour, keeping the temperature at -78 °C. The exotherm must be carefully managed. c. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

4. Work-up and Isolation: a. Slowly quench the reaction by adding 500 mL of pre-chilled saturated aqueous ammonium chloride solution. The addition is exothermic; add slowly to allow the temperature to rise gradually to ambient temperature. b. Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. c. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL). d. Combine all organic layers and wash with brine (500 mL). e. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

5. Purification: a. Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. b. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40 °C to a constant weight.

Expected Results
ParameterExpected Value
Yield 105 - 120 g (82 - 94%)
Appearance Off-white to pale yellow solid
Purity (HPLC) >98.5%
Melting Point To be determined experimentally

Safety and Environmental Health (EHS) Considerations

Handling the reagents for this synthesis requires strict adherence to safety protocols in a controlled environment.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile for splash protection, butyl rubber for handling pyrophorics).[4][5]

  • Engineering Controls: All operations must be performed in a well-ventilated fume hood or a walk-in hood. A safety shower and eyewash station must be readily accessible.[4][5] The use of pyrophoric n-BuLi requires specialized training and handling techniques (e.g., cannula transfer under inert gas).

  • Reagent-Specific Hazards:

    • n-Butyllithium: Pyrophoric (ignites on contact with air/moisture). Corrosive. Handle exclusively under an inert atmosphere.

    • Dichloropyrazines: Harmful if swallowed and causes skin and eye irritation.[4][6] Avoid creating dust.[7]

    • Anhydrous Solvents (THF): Highly flammable. Can form explosive peroxides. Use from freshly opened containers or after testing for peroxides.

  • Spill and Emergency Procedures:

    • n-BuLi Spill: Smother with dry sand or a Class D fire extinguisher. DO NOT use water or a CO₂ extinguisher.

    • General Spills: Clean up spills immediately using an inert absorbent material.[8] Place waste in a sealed container for proper disposal.[7]

    • Personal Contact: In case of skin contact, flush with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention.[8]

Waste Disposal

All chemical waste, including residual solvents and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow chemicals to enter drains or waterways.[8]

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity and purity of the final product.

  • In-Process Control (IPC): A small aliquot of the reaction mixture can be carefully quenched and analyzed by Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of the 2,6-dichloropyrazine starting material.

  • Final Product Characterization:

    • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the acetyl group.

    • Mass Spectrometry (MS): To verify the molecular weight (Expected: ~191.0 g/mol for C₆H₄Cl₂N₂O).

    • HPLC: To determine the purity of the final product, typically using a C18 column with a water/acetonitrile mobile phase gradient.

    • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a directed ortho-metalation strategy, this process achieves high yield and regioselectivity. The emphasis on controlled reaction conditions, rigorous safety procedures, and thorough analytical validation ensures that this synthesis can be successfully transitioned from the laboratory to a pilot plant or manufacturing scale. This robust process will enable researchers and drug development professionals to secure a consistent supply of this valuable chemical intermediate for their programs.

References

  • Apollo Scientific. (2022, September 16).
  • NIH. (n.d.).
  • Cole-Parmer. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 2,5-Dichloropyrazine.
  • Fisher Scientific. (2010, November 16).
  • ChemicalBook. (n.d.). 1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone.
  • Biosynth. (2024, June 26).
  • ResearchGate. (2025, October 9). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Ramachandran, S. et al. (2021, September 1).
  • PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system.
  • BenchChem. (2025).
  • PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone.

Sources

Application Notes and Protocols for the Purification of 1-(3,5-Dichloropyrazin-2-YL)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,5-Dichloropyrazin-2-YL)ethanone is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful progression of multi-step synthetic pathways and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this pyrazine derivative can often lead to a mixture of products, including unreacted starting materials, over-halogenated byproducts, and other impurities. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. The methodologies described herein are designed to be a self-validating system, ensuring a high degree of purity and reproducibility.

Scientific Principles and Rationale

Column chromatography is a widely utilized purification technique in organic synthesis, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For the purification of moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective strategy.[2]

The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A solvent system with the appropriate polarity will allow for the differential migration of the target compound and its impurities down the column. Non-polar compounds will travel faster with the mobile phase, while more polar compounds will have a stronger affinity for the polar silica gel and will elute more slowly.[3] Through systematic evaluation using Thin Layer Chromatography (TLC), an optimal eluent system can be determined to maximize the resolution between the desired product and any contaminants.

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop a suitable solvent system using TLC. This analytical technique provides a rapid assessment of the separation and helps in optimizing the mobile phase for the preparative column.

Protocol for TLC Analysis
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Developing the Chromatogram: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A good starting point for halogenated pyrazine derivatives is a mixture of hexane and ethyl acetate.[4]

  • Solvent System Optimization: Systematically vary the ratio of hexane to ethyl acetate to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound. This Rf value typically provides the best separation in column chromatography.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under UV light (254 nm), as pyrazine derivatives are often UV-active.[5] For enhanced visualization, chemical staining agents can be employed. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing organic compounds.[6]

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of a multi-gram scale of crude this compound. Adjustments to the column size and solvent volumes may be necessary depending on the scale of the purification.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Rotary evaporator

  • TLC plates, developing chamber, and visualization tools

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation:

    • Select a glass column of appropriate size. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for good separation.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., a high hexane to ethyl acetate ratio determined from TLC).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Wash the column with the eluting solvent until the silica bed is stable and equilibrated. Never let the solvent level drop below the top of the silica gel.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, a "dry loading" method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully add the sample solution or the dried silica with the adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • If a gradient elution is necessary (as determined by TLC if impurities have very different polarities), start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect the eluent in a series of labeled fractions. The size of the fractions will depend on the column size and the expected separation.

  • Monitoring the Separation:

    • Regularly analyze the collected fractions by TLC to monitor the elution of the compounds.

    • Spot each fraction on a TLC plate alongside a spot of the original crude mixture and a reference spot of the pure compound if available.

    • Identify the fractions containing the pure desired product.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Assess the purity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.

Data Presentation

The following table provides an example of a typical purification of crude this compound.

ParameterValue
Crude Product Mass 5.0 g
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 300 mm
TLC Solvent System 20% Ethyl Acetate in Hexane
Elution Profile Isocratic elution with 20% Ethyl Acetate in Hexane
Pure Product Mass 4.2 g
Yield 84%
Purity (by HPLC) >99%

Troubleshooting

IssuePossible CauseSolution
Poor Separation Incorrect solvent system.Re-optimize the solvent system using TLC. Consider a gradient elution.
Column overloading.Use a larger column or reduce the amount of crude product loaded.
Uneven column packing.Repack the column carefully, ensuring a homogenous slurry and no air bubbles.
Compound Cracks on Column Column ran dry.Always keep the solvent level above the silica gel bed.
Product Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.Adjust the solvent system polarity based on TLC results.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the purification of this compound using column chromatography. Adherence to the principles of proper TLC analysis for solvent system optimization and careful column packing and elution techniques are critical for achieving high purity and yield. This methodology is essential for researchers and professionals in drug development to ensure the quality of their synthetic intermediates.

References

  • Columbia University. Column chromatography. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • PubChem. 1-(3-Chloropyrazin-2-yl)ethanone. [Link]

  • Biotage. Improving Flash Purification of Chemically Related Pyrazines. [Link]

  • UCLA Chemistry. TLC Stains. [Link]

  • Winthrop University. Column Chromatography. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges, troubleshoot potential side reactions, and provide detailed protocols to ensure the successful synthesis and purification of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and practical approach for synthesizing this compound is through the Friedel-Crafts acylation of 2,6-dichloropyrazine.[1][2] This method typically involves the reaction of 2,6-dichloropyrazine with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Alternative strategies, though less common for this specific target, could include metal-catalyzed cross-coupling reactions or the functionalization of a pre-existing pyrazine derivative. However, the Friedel-Crafts acylation remains the most direct and cost-effective method for laboratory-scale synthesis.

Q2: I am observing a significant amount of a di-acetylated byproduct. How can I minimize its formation?

A2: The formation of di-acetylated pyrazine derivatives is a common side reaction in Friedel-Crafts acylations of pyrazines, especially when the reaction is not carefully controlled. The pyrazine ring, although electron-deficient, can undergo a second acylation.

To minimize this side reaction, consider the following adjustments:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a 1:1 molar ratio of 2,6-dichloropyrazine to the acylating agent. A slight excess of the pyrazine can be used to favor mono-acylation.

  • Temperature Management: Run the reaction at a lower temperature. Friedel-Crafts acylations are often exothermic, and higher temperatures can promote over-acylation. Maintaining the reaction at 0°C or even lower can significantly improve selectivity.

  • Slow Addition of Reagents: Add the acylating agent dropwise to the mixture of 2,6-dichloropyrazine and Lewis acid. This slow addition helps to maintain a low concentration of the reactive acylium ion, thereby reducing the likelihood of a second acylation event.

Q3: My reaction is sluggish and gives a low yield. What factors could be contributing to this?

A3: A low yield in the synthesis of this compound can be attributed to several factors:

  • Inadequate Catalyst Activity: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture. Ensure that you are using a fresh, anhydrous grade of the catalyst and that your glassware is thoroughly dried. Any moisture present will deactivate the catalyst.

  • Purity of Starting Materials: Impurities in your 2,6-dichloropyrazine or acylating agent can interfere with the reaction. It is advisable to use purified starting materials.

  • Reaction Time and Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. You may need to optimize the reaction time and temperature to find a balance between a reasonable reaction rate and minimal side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.

Q4: What are the primary side reactions I should be aware of during the synthesis?

A4: Besides di-acylation, several other side reactions can occur:

  • Hydrolysis: The starting material, 2,6-dichloropyrazine, and the product can undergo hydrolysis if water is present in the reaction mixture. This can lead to the formation of hydroxypyrazine derivatives, which can complicate purification.[3][4]

  • Amination: If ammonia or amines are inadvertently introduced (e.g., from the atmosphere or contaminated solvents), they can react with the dichloropyrazine ring via nucleophilic aromatic substitution (SNAᵣ) to form aminopyrazine derivatives.[5][6]

  • Rearrangement and Decomposition: Under harsh reaction conditions (e.g., high temperatures), rearrangement or decomposition of the pyrazine ring can occur, leading to a complex mixture of byproducts.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Formation of an Unidentified Impurity with a Similar Retention Factor (Rf) to the Product
Potential Cause Diagnostic Check Proposed Solution
Positional Isomer Formation Analyze the crude reaction mixture using ¹H NMR and ¹³C NMR spectroscopy to identify the presence of other acetylated isomers.Optimize the reaction conditions to favor the desired isomer. This can sometimes be achieved by changing the Lewis acid or the solvent.
Hydrolysis Product Use LC-MS to check for a mass corresponding to the replacement of a chlorine atom with a hydroxyl group.Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Starting Material Contamination Analyze the purity of your 2,6-dichloropyrazine starting material by GC-MS or NMR.Purify the starting material by recrystallization or sublimation before use.
Problem 2: Dark-Colored Reaction Mixture and Tar Formation
Potential Cause Diagnostic Check Proposed Solution
Reaction Temperature Too High Monitor the internal reaction temperature. An uncontrolled exotherm may be occurring.Improve the cooling efficiency of your reaction setup. Add the acylating agent more slowly to control the rate of heat generation.
Excess Lewis Acid Review your experimental procedure to ensure the correct stoichiometry of the Lewis acid.Use the minimum effective amount of Lewis acid. An excess can lead to polymerization and charring.
Impure Solvents Check the specifications of your solvent. Some impurities can react under Friedel-Crafts conditions.Use high-purity, anhydrous solvents.
Problem 3: Difficult Purification and Co-elution of Impurities
Potential Cause Diagnostic Check Proposed Solution
Similar Polarity of Product and Impurities Experiment with different solvent systems for TLC to find one that provides better separation.Utilize a different purification technique. If column chromatography is ineffective, consider preparative HPLC or recrystallization from a suitable solvent system.
Product Instability on Silica Gel Observe for streaking or decomposition of the product spot on the TLC plate.Use a less acidic stationary phase for chromatography, such as neutral alumina, or deactivate the silica gel with a small amount of triethylamine in the eluent.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 2,6-Dichloropyrazine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DCM.

  • Slowly add the 2,6-dichloropyrazine solution to the AlCl₃ suspension while maintaining the temperature at 0°C.

  • Stir the mixture for 15 minutes at 0°C.

  • Add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

IV. Visualizing Reaction Pathways

Main Reaction Pathway

G 2,6-Dichloropyrazine 2,6-Dichloropyrazine Acylation Acylation 2,6-Dichloropyrazine->Acylation Acetyl Chloride, AlCl₃ This compound This compound Acylation->this compound

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

Common Side Reaction Pathways

G cluster_main Main Reaction cluster_side Side Reactions 2,6-Dichloropyrazine 2,6-Dichloropyrazine Mono-acylated Product Mono-acylated Product 2,6-Dichloropyrazine->Mono-acylated Product 1 eq. Acylating Agent Hydroxypyrazine Hydroxypyrazine 2,6-Dichloropyrazine->Hydroxypyrazine H₂O Aminopyrazine Aminopyrazine 2,6-Dichloropyrazine->Aminopyrazine NH₃/RNH₂ Di-acylated Product Di-acylated Product Mono-acylated Product->Di-acylated Product Excess Acylating Agent

Caption: Potential side reactions during the acylation of 2,6-dichloropyrazine.

V. References

  • Guo, Y., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 993. [Link]

  • Krasavin, M., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2963. [Link]

  • Laha, J. K., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • Boruah, M., & Prajapati, D. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Tetrahedron Letters, 47(33), 5897-5900. [Link]

  • U.S. Patent No. US8586741B2. (2013). Method for producing dichloropyrazine derivative.

  • European Patent No. EP2392566B1. (2011). Method for producing dichloropyrazine derivative.

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone. National Center for Biotechnology Information. [Link]

  • World Intellectual Property Organization. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

  • U.S. Patent No. US3287451A. (1966). Process for the preparation of 2, 3-dichloropyrazine.

  • Al-Zoubi, R. M., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Scientific Reports, 8(1), 10815. [Link]

Sources

Technical Support Center: Synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. As an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral agents like Favipiravir, optimizing its production is of critical importance.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized experimental protocol based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and direct method is the Friedel-Crafts Acylation .[4] This reaction involves the electrophilic aromatic substitution of an acyl group onto the dichloropyrazine ring. The mechanism proceeds in three key steps:

  • Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with an acylating agent (like acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized.[5][6]

  • Electrophilic Attack: The electron-rich pyrazine ring attacks the acylium ion. However, the two chlorine atoms are strongly electron-withdrawing, deactivating the ring. The acylation occurs at the most electron-rich, sterically accessible position.

  • Proton Abstraction & Aromaticity Restoration: A base (typically the [AlCl₄]⁻ complex) removes a proton from the intermediate sigma complex, restoring the aromaticity of the pyrazine ring and yielding the final ketone product. The Lewis acid catalyst is regenerated in this step, although it often remains complexed to the product ketone.[6]

G acyl_chloride Acetyl Chloride (CH₃COCl) acylium Acylium Ion [CH₃C≡O]⁺ ↔ CH₃C⁺=O acyl_chloride->acylium + AlCl₃ lewis_acid Lewis Acid (AlCl₃) sigma_complex Sigma Complex (Intermediate) pyrazine 2,5-Dichloropyrazine pyrazine->sigma_complex Electrophilic Attack product This compound sigma_complex->product -H⁺ (via [AlCl₄]⁻) catalyst_reg Regenerated Catalyst + HCl

Caption: Friedel-Crafts Acylation mechanism for ethanone synthesis.

Q2: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

Unlike Friedel-Crafts alkylation where the Lewis acid is truly catalytic, acylation reactions often require stoichiometric or even excess amounts of the Lewis acid.[4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid (AlCl₃). This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst must be used for every equivalent of the starting material.

Q3: Are there alternative synthetic routes to consider?

Yes, while Friedel-Crafts is common, other strategies exist for acylating pyrazines. One notable alternative is homolytic acylation . This radical-based method can be effective for electron-deficient heterocycles. Acyl radicals can be generated from aldehydes or α-keto acids. This approach often shows high regioselectivity at positions alpha and gamma to a nitrogen atom in the heterocyclic ring and can proceed in high yields under the right conditions.[7][8] However, these methods may require specific radical initiators and conditions that differ significantly from the more traditional ionic pathway of the Friedel-Crafts reaction.

Q4: What are the primary safety concerns associated with this synthesis?
  • Aluminum Chloride (AlCl₃): It is a highly corrosive and water-reactive solid. It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory (tear-inducing). They should be handled in a well-ventilated fume hood.

  • Reaction Quenching: The work-up procedure, which involves quenching the reaction mixture with ice/water, is highly exothermic and releases large amounts of HCl gas. This step must be performed slowly, with vigorous stirring, and in an ice bath to control the temperature.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Potential Cause Explanation & Recommended Solution
Moisture in the Reaction Aluminum chloride is extremely sensitive to moisture. Even trace amounts of water will hydrolyze AlCl₃, rendering it inactive. Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and high-purity, freshly opened reagents. Conduct the entire reaction under a dry, inert atmosphere (N₂ or Ar).
Inactive Lewis Acid Old or improperly stored AlCl₃ may have already been partially hydrolyzed. Solution: Use a fresh, unopened bottle of high-purity aluminum chloride. If contamination is suspected, a simple test is to open the bottle briefly in a fume hood; active AlCl₃ should fume upon contact with atmospheric moisture.
Incorrect Reaction Temperature The formation of the acylium ion and the subsequent electrophilic attack are temperature-dependent. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can promote side reactions and decomposition. Solution: Maintain the temperature strictly as specified in the protocol. Initial complex formation is often done at low temperatures (0-5 °C), followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion.
Insufficient Reaction Time The deactivated nature of the dichloropyrazine ring means the reaction can be sluggish. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not proceed with the work-up until the starting material has been consumed or the reaction has clearly stalled. An extension of the reaction time (e.g., from 4 hours to 12-24 hours) may be necessary.
Problem 2: Formation of Significant Impurities or Byproducts
Potential Cause Explanation & Recommended Solution
Polysubstitution While less common on a highly deactivated ring, it's possible for a second acyl group to add if reaction conditions are too harsh. Solution: Avoid using a large excess of the acylating agent. Maintain moderate reaction temperatures. This issue is generally less of a concern for this specific substrate compared to more activated aromatic rings.[9]
Reaction with Solvent Certain solvents can compete in the Friedel-Crafts reaction. For example, using benzene as a solvent could lead to the acylation of benzene instead of the intended substrate. Solution: Use an inert solvent that is resistant to Friedel-Crafts conditions. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are common choices. For this specific synthesis, DCE is often preferred as it allows for a slightly higher reaction temperature if needed.
Decomposition of Starting Material Harsh conditions (high temperature, excess Lewis acid) can lead to the decomposition of the sensitive pyrazine ring, resulting in a complex mixture of byproducts. Solution: Ensure slow, controlled addition of reagents and maintain the recommended temperature profile. Use the minimum effective amount of Lewis acid.
Problem 3: Reaction Stalls and Does Not Go to Completion
Potential Cause Explanation & Recommended Solution
Catalyst Deactivation As mentioned in the FAQ, the ketone product complexes with the AlCl₃ catalyst, effectively removing it from the reaction. If slightly less than a full equivalent of active AlCl₃ was added, the reaction may stop once the catalyst is fully complexed. Solution: Ensure at least 1.1 to 1.2 equivalents of high-quality AlCl₃ are used. If the reaction stalls, a carefully controlled addition of a small amount of extra catalyst might restart it, but this risks promoting side reactions.
Poor Reagent Quality Impurities in the starting 2,5-dichloropyrazine or the acylating agent can interfere with the reaction. Solution: Verify the purity of starting materials by NMR or GC-MS. If necessary, purify the starting materials before use (e.g., by recrystallization or distillation).

Optimized Experimental Protocol

This protocol outlines a standard procedure for the Friedel-Crafts acylation of 2,5-dichloropyrazine.

Materials and Equipment:
  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Addition funnel, oven-dried

  • Thermometer

  • Ice bath

  • Reagents: 2,5-Dichloropyrazine, Aluminum Chloride (anhydrous, >99%), Acetyl Chloride (anhydrous, >99%), 1,2-Dichloroethane (DCE, anhydrous), Hydrochloric Acid (conc.), Sodium Bicarbonate solution (saturated), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Hexanes, Ethyl Acetate.

Procedure:
  • Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet. Place the flask in an ice bath.

  • Reagent Charging: Under a positive flow of inert gas, charge the flask with 1,2-dichloroethane (DCE, 5 mL per 1 mmol of pyrazine). Add aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 15 minutes.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise via the addition funnel over 20-30 minutes, maintaining the internal temperature between 0 and 5 °C. A yellow-orange complex will form.

  • Addition of Substrate: Dissolve 2,5-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 8-12 hours, monitoring by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Gentle heating to 40-50 °C may be required if the reaction is slow.

  • Quenching: Cool the reaction mixture back down to 0 °C in a large ice bath. CAUTION: HIGHLY EXOTHERMIC AND GAS EVOLUTION. Very slowly and carefully, add crushed ice to the mixture piece by piece with vigorous stirring. Alternatively, pour the reaction mixture slowly onto a stirred slurry of crushed ice and concentrated HCl.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCE. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (until gas evolution ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a solid or oil. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to yield the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Summary: Influence of Conditions on Yield

The table below provides a conceptual summary of how different parameters can affect the outcome of the Friedel-Crafts acylation for this substrate. Actual yields will vary based on experimental execution.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome & Rationale
Lewis Acid (Equivalents) 0.9 eq1.2 eqHigher yield with B. Condition A will result in a stalled reaction as the catalyst is consumed by complexation with the product.
Atmosphere Ambient AirAnhydrous NitrogenHigher yield with B. Moisture from ambient air deactivates the AlCl₃ catalyst, significantly reducing or preventing product formation.
Temperature 60 °C (Initial)0 °C → RTHigher yield and purity with B. High initial temperatures can cause decomposition and side reactions with this sensitive heterocyclic system.
Solvent Toluene1,2-DichloroethaneHigher purity with B. Toluene is susceptible to Friedel-Crafts acylation itself, leading to byproduct formation. DCE is inert under these conditions.

References

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Çalışkan, B., & Banoglu, E. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Medicinal Chemistry Research. [Link]

  • Titova, Y. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of Bioorganic Chemistry. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. [Link]

  • Fontana, F., et al. (1992). Homolytic acylation of protonated pyridines and pyrazines with .alpha.-keto acids: the problem of monoacylation. The Journal of Organic Chemistry. [Link]

  • Hayward, P. (2020). Favipiravir and the battle against COVID-19. Scientific Update. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Kumar, D., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Caronna, T., et al. (1972). Homolytic acylation of protonated pyridine and pyrazine derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Foks, H., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Dichloropyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in dichloropyrazine reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize dichloropyrazine scaffolds in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions and achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

Dichloropyrazines are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1] However, the presence of two reactive chlorine atoms often leads to challenges in controlling the regioselectivity of substitution reactions, resulting in mixtures of isomers that can be difficult to separate and reduce the overall yield of the target compound. Understanding the interplay of electronic effects, steric hindrance, and reaction conditions is paramount to overcoming these hurdles.

This support center will delve into the nuances of various reaction types, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing you with the knowledge to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with dichloropyrazine reactions.

Q1: What are the primary factors that control regioselectivity in dichloropyrazine reactions?

A: The regioselectivity is a delicate balance of several interconnected factors:

  • Electronic Effects: The electron-deficient nature of the pyrazine ring activates it for nucleophilic attack.[1][2] The positions on the ring have different electronic densities, which can be further influenced by existing substituents. Electron-withdrawing groups (EWGs) on the pyrazine ring generally activate the ortho and para positions to nucleophilic attack, while electron-donating groups (EDGs) can direct substitution to other positions.[3][4][5]

  • Steric Hindrance: The size of both the incoming nucleophile/reagent and any existing substituents on the pyrazine ring can significantly impact which chlorine atom is more accessible for reaction.[6][7] Bulky groups can block access to a more electronically favored site, thereby directing the reaction to a less hindered position.

  • Reaction Mechanism: The type of reaction being performed (e.g., SNAr, Suzuki coupling, Buchwald-Hartwig amination) will have its own inherent regiochemical preferences based on the mechanism of the key bond-forming step.

  • Reaction Conditions: Temperature, solvent polarity, and the choice of base or catalyst system can all influence the reaction pathway and, consequently, the regioselectivity.[1][8]

Q2: For an unsymmetrical dichloropyrazine, how can I predict which chlorine is more reactive?

A: Predicting reactivity can be complex, but some general principles apply:

  • In SNAr reactions: The position that can better stabilize the negative charge of the Meisenheimer intermediate will be more reactive.[2][9] This is often the position that is ortho or para to a strong electron-withdrawing group. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position favors substitution at the 3-position.[3][4][5]

  • In Palladium-Catalyzed Cross-Coupling reactions: The relative reactivity is often governed by the ease of oxidative addition of the palladium catalyst to the C-Cl bond. This can be influenced by both electronic and steric factors. For example, in some dichloropyridines, the C4 position is favored for Suzuki-Miyaura coupling.[8] While not a pyrazine, the principles are often transferable.

Q3: Can I achieve selective mono-substitution, or will I always get a mixture with the di-substituted product?

A: Selective mono-substitution is achievable but requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Using a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile or coupling partner is a common starting point.

  • Temperature: Running the reaction at lower temperatures can often favor mono-substitution by reducing the rate of the second substitution.

  • Reaction Time: Careful monitoring of the reaction progress by techniques like TLC or LC-MS allows you to quench the reaction once the desired mono-substituted product is maximized and before significant di-substitution occurs.

  • Nucleophile/Reagent Choice: Less reactive nucleophiles or coupling partners will generally favor mono-substitution.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Scenario 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction on a dichloropyrazine with an amine is giving me a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Potential Causes & Solutions:

Potential Cause Explanation Actionable Solution
Similar Electronic Activation The two chlorine atoms may be in electronically similar environments, leading to comparable reaction rates.1. Modify Electronic Environment: If possible, introduce a directing group onto the pyrazine ring in a prior step. An EWG can selectively activate one position over the other.[3][4][5] 2. Alter Reaction Temperature: Systematically lower the reaction temperature. A small difference in activation energy between the two pathways can be amplified at lower temperatures, favoring one isomer.
Solvent Effects The polarity of the solvent can influence the stability of the Meisenheimer intermediate and the transition state, thereby affecting regioselectivity.[4]Screen Solvents: Evaluate a range of solvents with varying polarities. Polar aprotic solvents like DMSO and DMF are common for SNAr reactions, but sometimes less polar solvents like dioxane or toluene can offer better selectivity.[1]
Steric Factors The nucleophile and any substituents on the pyrazine may not have a significant size difference to favor one position.Modify the Nucleophile: If feasible, use a bulkier nucleophile. The increased steric demand may favor attack at the less hindered chlorine atom.
Workflow for Optimizing SNAr Regioselectivity

Sources

Degradation pathways of 1-(3,5-Dichloropyrazin-2-YL)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the study of the degradation pathways of 1-(3,5-Dichloropyrazin-2-YL)ethanone under acidic conditions.

As Senior Application Scientists, we understand that investigating the stability of novel compounds is a critical step in pharmaceutical development. This document is designed to provide you with both theoretical insights and practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is the pyrazine ring in this compound expected to be under acidic conditions?

A1: The pyrazine ring itself is generally robust and resistant to cleavage under many acidic conditions.[1] Like pyridine, the pyrazine ring is an electron-deficient aromatic system, which makes it less susceptible to electrophilic attack. However, the substituents on the pyrazine ring, namely the two chlorine atoms and the acetyl group, are the more likely sites of reactivity under acidic conditions. The overall stability will be influenced by the specific acid concentration, temperature, and solvent system used in your experiments.

Q2: What are the most probable initial degradation pathways for this compound in an acidic medium?

A2: Based on the structure of the molecule, two primary degradation pathways are hypothesized under acidic conditions:

  • Hydrolysis of the Acetyl Group: The acetyl group is a ketone, and while ketones are generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to cleavage or other reactions. However, this is generally less likely than hydrolysis of the chloro substituents.

  • Hydrolysis of the Chloro Substituents: The chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, particularly with water as the nucleophile in an aqueous acidic medium. This would lead to the formation of hydroxylated pyrazine derivatives. Given the presence of two chlorine atoms, this could occur in a stepwise manner, first forming a monochloro-monohydroxy derivative, followed by the formation of a dihydroxy derivative. Computational studies on similar chloro-s-triazines suggest that hydrolysis of chloro substituents is a significant degradation pathway.[2]

A proposed initial degradation pathway is illustrated below:

Degradation_Pathway This compound This compound Intermediate_1 1-(3-Chloro-5-hydroxypyrazin-2-YL)ethanone This compound->Intermediate_1  H3O+ Product_1 1-(3,5-Dihydroxypyrazin-2-YL)ethanone Intermediate_1->Product_1  H3O+

Caption: Proposed initial acid-catalyzed hydrolysis pathway.

Q3: I am planning a forced degradation study. What are the recommended starting conditions?

A3: Forced degradation studies are essential for understanding the stability of a drug substance.[3][4][5] For acidic degradation, a systematic approach is recommended. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[3]

Here is a suggested starting point for your experimental design:

ParameterRecommended Starting ConditionRationale
Acid 0.1 M HCl or 0.1 M H₂SO₄These are common strong acids used in forced degradation studies.
Solvent Acetonitrile/Water or Methanol/WaterA co-solvent is often necessary to ensure the solubility of the parent compound.
Temperature 60°CElevated temperature accelerates the degradation process.
Time Points 0, 2, 4, 8, 24, and 48 hoursA range of time points allows for the determination of degradation kinetics.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solution of This compound C Mix stock solution with acid at a defined ratio A->C B Prepare acidic solutions (e.g., 0.1 M HCl) B->C D Incubate at controlled temperature (e.g., 60°C) C->D E Withdraw aliquots at specified time points D->E F Neutralize the sample E->F G Analyze by HPLC/LC-MS F->G

Caption: General experimental workflow for forced degradation.

Troubleshooting Guide

Q4: I am not observing any degradation of my compound even after 24 hours at 60°C with 0.1 M HCl. What should I do?

A4: If you do not observe any degradation, it indicates that your compound is relatively stable under the initial conditions. To induce degradation, you can incrementally increase the stress level.

  • Increase Acid Concentration: Try increasing the acid concentration to 1 M HCl.

  • Increase Temperature: If increasing the acid concentration is not effective, you can raise the temperature to 80°C. Be cautious, as higher temperatures can sometimes lead to complex degradation profiles.

  • Combination of Stressors: A combination of increased acid concentration and temperature can be employed.

It is crucial to change only one parameter at a time to understand its effect on the degradation pathway.

Q5: My chromatogram shows multiple small peaks that are difficult to identify. How can I get a clearer degradation profile?

A5: The appearance of many small peaks can indicate complex secondary degradation or side reactions.

  • Optimize Stress Conditions: The goal of forced degradation is to achieve a controlled level of degradation (ideally 5-20%).[3] If you are seeing extensive degradation, reduce the stress conditions (lower acid concentration, temperature, or shorter time points).

  • Improve Chromatographic Separation: Method development is key. Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of the degradation products from the parent peak and from each other. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[6]

  • Use a Mass Spectrometer (LC-MS): Coupling your liquid chromatograph to a mass spectrometer will provide mass information for each peak, which is invaluable for the identification of degradation products.

Q6: I have identified a major degradation product. How can I confirm its structure?

A6: Structural elucidation of degradation products is a multi-step process:

  • LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the degradation product. This will give you the molecular weight and can help in proposing a molecular formula.

  • Preparative HPLC: Isolate a sufficient quantity of the degradation product using preparative high-performance liquid chromatography.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unambiguous structure determination.[6] Acquiring ¹H and ¹³C NMR spectra of the isolated impurity will provide detailed information about its molecular structure.

  • Synthesis of the Proposed Degradant: If possible, synthesizing the proposed degradation product and comparing its chromatographic and spectroscopic data with the isolated impurity can provide definitive confirmation.

Analytical Methodologies

A comparative overview of suitable analytical techniques is provided below:

TechniqueApplicationAdvantagesLimitations
HPLC/UPLC Quantification of parent compound and degradation products.High resolution, reproducibility, and well-established methods.[6]Does not provide structural information on its own.
LC-MS Identification of degradation products.Provides molecular weight information, enabling the proposal of structures.Ionization efficiency can vary between compounds.
GC-MS Analysis of volatile degradation products.Excellent for separating and identifying volatile and semi-volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Definitive structure elucidation of isolated degradation products.Provides detailed structural information.[6]Requires isolation of the impurity and a larger sample amount.

References

  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem.
  • Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Forced Degradation Studies - MedCrave online.
  • Stability Indicating Forced Degradation Studies - RJPT.
  • Computational Chemistry Study of the Environmentally Important Acid-Catalyzed Hydrolysis of Atrazine and Related 2-chloro-s-triazines - PubMed.
  • Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations | Request PDF - ResearchGate.

Sources

Technical Support Center: Navigating the Stability of Pyrazine-Containing Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazine-containing compounds. This guide is designed to provide in-depth, field-proven insights into the stability challenges you may encounter during your experiments. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Double-Edged Sword of Pyrazine's Reactivity

Pyrazine and its derivatives are indispensable scaffolds in pharmaceuticals, flavors, and materials science due to their unique electronic properties and ability to form key interactions with biological targets.[1][2] However, the very features that make the pyrazine ring a valuable pharmacophore—its electron-deficient nature and the presence of nitrogen atoms—also render it susceptible to various degradation pathways in solution. Understanding these potential instabilities is critical for developing robust formulations, ensuring accurate analytical results, and maintaining the therapeutic efficacy of drug candidates. This guide will address the most common stability issues, providing both diagnostic and preventative strategies.

Troubleshooting Guide: Common Stability Issues & Solutions

Issue 1: My pyrazine compound is degrading in aqueous solution. What are the likely causes and how can I investigate them?

Answer:

Degradation in aqueous media is a frequent challenge and can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The specific pathway often depends on the substituents of the pyrazine ring and the solution's conditions.

Causality Explained:

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atoms susceptible to nucleophilic attack. In aqueous solutions, water itself can act as a nucleophile, leading to hydrolysis, especially if the pyrazine ring is substituted with labile groups like esters or amides. Furthermore, the nitrogen atoms can be susceptible to oxidation, and the aromatic system can absorb UV light, leading to photodegradation.

Troubleshooting Workflow:

To systematically identify the cause of degradation, a forced degradation study is the recommended approach. This involves subjecting your compound to a series of stress conditions to pinpoint its vulnerabilities.

Forced Degradation Workflow cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome Start Pyrazine Compound in Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Photo Photolytic Stress (UV/Vis light) Start->Photo Thermal Thermal Stress (e.g., 60°C) Start->Thermal HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Identify Identify Degradation Products & Quantify Parent Compound Loss HPLC->Identify Pathway Determine Degradation Pathway Identify->Pathway

Caption: A typical workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of your pyrazine compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Photodegradation: Expose a solution of your compound (100 µg/mL) to a calibrated light source (e.g., ICH option 2, UV/Vis) for a specified duration. Protect a control sample from light.

    • Thermal Degradation: Incubate a solution of your compound (100 µg/mL) at 60°C for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often a good starting point. The mobile phase will depend on the polarity of your compound but a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is common.[3][4][5]

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which correspond to degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.

Common Degradation Products:

Stress ConditionCommon Degradation PathwayPotential Products
Acid/Base Hydrolysis Hydrolysis of amide or ester groupsPyrazine carboxylic acids, corresponding alcohols/amines
**Oxidation (H₂O₂) **Oxidation of nitrogen atoms or alkyl side chainsPyrazine N-oxides, pyrazine carboxylic acids, hydroxylated derivatives[1][6]
Photodegradation Side-chain cleavage, ring hydroxylationDealkylated pyrazines, hydroxylated pyrazines[7][8][9][10][11]
Issue 2: I am observing a change in the color and UV-Vis spectrum of my pyrazine compound solution over time. What could be happening?

Answer:

Color change and spectral shifts are often indicative of degradation, particularly photodegradation or oxidation.

Causality Explained:

The pyrazine ring and its substituents form a chromophore that absorbs light at specific wavelengths. When the compound degrades, new chromophores are formed, leading to a change in the absorption spectrum and often a visible color change. For example, photodegradation can lead to the formation of hydroxylated or dealkylated products, which will have different absorption maxima compared to the parent compound.[7][8][9][10][11] Similarly, oxidation can introduce new functional groups that alter the electronic structure of the molecule.

Troubleshooting and Prevention:

  • Protect from Light: The first and simplest step is to protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil. This is crucial for pyrazine compounds, which are known to be light-sensitive.[7][8][9][10][11]

  • Degas Solvents: Dissolved oxygen can contribute to oxidative degradation. Purging your solvents with an inert gas like nitrogen or argon before preparing your solutions can minimize this.

  • Use Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution. However, ensure the antioxidant does not interfere with your downstream applications.

  • Solvent Choice: The polarity of the solvent can influence the rate of degradation. Non-polar solvents may offer better stability for some pyrazine compounds by minimizing interactions that can promote degradation.

Experimental Protocol: Assessing Photostability

  • Solution Preparation: Prepare two identical solutions of your pyrazine compound in the desired solvent.

  • Exposure Conditions:

    • Sample 1 (Exposed): Place one solution in a clear glass vial and expose it to a consistent light source (e.g., a UV lamp or even ambient laboratory light).

    • Sample 2 (Control): Wrap the second vial completely in aluminum foil to protect it from light.

  • Analysis: At regular intervals (e.g., every hour for the first few hours, then every 24 hours), take a UV-Vis spectrum of both solutions.

  • Interpretation: Compare the spectra of the exposed sample to the control. A change in the absorbance maximum (λmax) or the appearance of new peaks in the exposed sample confirms photodegradation. You can quantify the degradation by monitoring the decrease in absorbance at the original λmax.

Frequently Asked Questions (FAQs)

Q1: What is the effect of pH on the stability of pyrazine compounds?

The pH of the solution can significantly impact the stability of pyrazine derivatives. Generally, extreme pH conditions (highly acidic or highly basic) can accelerate hydrolytic degradation, especially for compounds with susceptible functional groups like esters or amides. For instance, the anti-tuberculosis drug pyrazinamide (pyrazine-2-carboxamide) can hydrolyze to pyrazinoic acid under both acidic and basic conditions. The rate of degradation is often pH-dependent, with some compounds showing a U-shaped stability profile where they are most stable at a certain pH range. Therefore, it is crucial to determine the optimal pH for your specific compound, especially for formulation development.

Q2: How can I improve the solubility of my pyrazine compound without compromising its stability?

Improving solubility while maintaining stability requires a careful selection of solvents or formulation strategies.

  • Co-solvents: Using a co-solvent system (e.g., water with ethanol, propylene glycol, or DMSO) can enhance solubility. However, it's important to assess the stability of your compound in the chosen co-solvent system, as organic solvents can sometimes accelerate degradation.

  • pH Adjustment: For ionizable pyrazine compounds, adjusting the pH to form a salt can significantly increase aqueous solubility. However, as mentioned above, the stability of the compound at that pH must be confirmed.

  • Excipients: In a formulation context, excipients like cyclodextrins can be used to form inclusion complexes, which can enhance the solubility and stability of the pyrazine compound.

Q3: What are the common degradation products of the anti-cancer drug Bortezomib?

Bortezomib, a peptide boronic acid derivative containing a pyrazine moiety, is known to be susceptible to degradation. Forced degradation studies have shown that it degrades under acidic, basic, and oxidative conditions.[12][13][14][15] Common degradation products include:

  • Oxidative degradation products resulting from the oxidation of the boronic acid moiety.[15]

  • Hydrolytic degradation products formed under acidic and basic conditions.[12][13] It is crucial to use a stability-indicating analytical method to separate Bortezomib from its degradation products for accurate quantification.[12][16]

Q4: Can the pyrazine ring itself be cleaved during degradation?

While side-chain modifications are more common, cleavage of the pyrazine ring can occur under more drastic conditions, such as in the presence of strong oxidizing agents or certain microbial degradation pathways.[17] However, in typical laboratory and pharmaceutical settings, degradation primarily involves the substituents on the pyrazine ring.

Pyrazine Degradation Pathways cluster_pathways Degradation Pathways cluster_products Degradation Products Pyrazine_Derivative Pyrazine Derivative Oxidation Oxidation Pyrazine_Derivative->Oxidation H₂O₂ Hydrolysis Hydrolysis Pyrazine_Derivative->Hydrolysis H⁺ / OH⁻ Photodegradation Photodegradation Pyrazine_Derivative->Photodegradation UV/Vis Light N_Oxide Pyrazine N-Oxide Oxidation->N_Oxide Carboxylic_Acid Pyrazine Carboxylic Acid Oxidation->Carboxylic_Acid Hydrolysis->Carboxylic_Acid Hydroxylated Hydroxylated Pyrazine Photodegradation->Hydroxylated Dealkylated Dealkylated Pyrazine Photodegradation->Dealkylated

Caption: Common degradation pathways for pyrazine derivatives.

References

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry. [Link]

  • Photodegradation of triazine herbicides in aqueous solutions and natural waters. PubMed. [Link]

  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology. [Link]

  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. ACS Publications. [Link]

  • Photodegradation study of some triazine-type herbicides. ResearchGate. [Link]

  • Optimization of a stability-indicating HPLC method for the simultaneous determination of rifampicin, isoniazid, and pyrazinamide in a fixed-dose combination using artificial neural networks. PubMed. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. ResearchGate. [Link]

  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. ResearchGate. [Link]

  • Optimization of a Stability-Indicating HPLC Method for the Simultaneous Determination of Rifampicin, Isoniazid, and Pyrazinamide. SciSpace. [Link]

  • A Validated Stability-Indicating UF LC Method for Bortezomib in the presence of Degradation Products and its Process-Related Impurities. Longdom Publishing. [Link]

  • Degradation scheme of bortezomib; Imp-E, Imp-G, Imp-A, and Imp-B. ResearchGate. [Link]

  • Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products. New Journal of Chemistry. [Link]

  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. PMC. [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). inchem.org. [Link]

  • Pyrazines: occurrence, formation and biodegradation. PubMed. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

  • Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. PubMed. [Link]

  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. MDPI. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. [Link]

  • Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. ResearchGate. [Link]

  • Alkylpyrazine. Wikipedia. [Link]

  • Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products. PubMed. [Link]

Sources

Technical Support Center: Crystallization of 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the crystallization of 1-(3,5-dichloropyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Our goal is to provide you with in-depth, field-proven insights to optimize your crystallization process, ensuring high purity, yield, and the desired crystal form.

Introduction: Understanding the Crystallization Landscape

Crystallization is a critical final step in the manufacturing of active pharmaceutical ingredients (APIs) like this compound.[1] A well-controlled crystallization process is essential for achieving the desired purity, particle size distribution, and polymorphic form, all of which can significantly impact the final drug product's performance, stability, and bioavailability.[2]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance your experimental success.

Troubleshooting Guide: Common Crystallization Issues and Solutions

Q1: My this compound is not crystallizing out of solution. What should I do?

A1: The failure of a compound to crystallize is typically due to either high solubility in the chosen solvent or the solution not being sufficiently supersaturated. Here’s a systematic approach to troubleshoot this issue:

1. Induce Nucleation:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a previous batch of crystalline material, add a single, small crystal to the solution. This "seed" will act as a template for further crystal growth. Seeded crystallization is a powerful technique to guide the growth of the preferred crystal form.[]

2. Increase Supersaturation:

  • Evaporation: If the solution is clear and scratching or seeding doesn't work, there may be too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[3] Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and impurity incorporation.

  • Anti-Solvent Addition: Introduce a second solvent in which this compound has low solubility (an "anti-solvent"). The addition of an anti-solvent reduces the overall solubility of the compound in the solvent mixture, inducing crystallization.[2][] The addition rate should be controlled to avoid the formation of very small crystals (fines).[]

3. Re-evaluate Solvent System:

  • If the above methods fail, the chosen solvent may be too good at dissolving your compound. It may be necessary to remove the solvent entirely (e.g., by rotary evaporation) and attempt the crystallization again with a different solvent system.[3]

Q2: The crystallization of my compound is happening too quickly, resulting in a fine powder or an amorphous solid. How can I slow it down?

A2: Rapid crystallization, often referred to as "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, negating the purification aspect of crystallization.[3] An ideal crystallization process involves slow crystal growth over a period of time.[3]

1. Increase Solvent Volume:

  • The most straightforward solution is to use more solvent. Re-heat the mixture to dissolve the solid and add a small additional volume of the hot solvent. This will keep the compound in solution for a longer period during the cooling phase, allowing for slower, more controlled crystal growth.[3]

2. Control the Cooling Rate:

  • Rapid cooling can lead to excessive nucleation and the formation of small particles.[][5] Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.

3. Agitation Control:

  • Excessive agitation can lead to secondary nucleation, where new crystals are formed from contact with existing crystals, resulting in a smaller particle size.[1] Optimize the mixing speed to ensure homogeneity without causing excessive crystal breakage.

Q3: My final crystalline product has a low yield. How can I improve it?

A3: A low yield can be attributed to several factors, from using too much solvent to premature filtration.

1. Optimize Solvent Volume:

  • While using enough solvent to prevent rapid crystallization is important, using an excessive amount will result in a significant portion of your compound remaining in the "mother liquor" after filtration.[3] Careful optimization of the solvent volume is key.

2. Ensure Complete Crystallization:

  • Allow sufficient time for the crystallization to complete. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) will decrease the solubility of your compound and maximize the amount that crystallizes out of solution.

3. Minimize Transfer Losses:

  • During filtration, some product can be lost. Ensure you rinse the crystallization flask with a small amount of the cold mother liquor or the anti-solvent to transfer all the crystals to the filter.

Q4: The crystals I've obtained are discolored or appear impure. What steps can I take to improve purity?

A4: Discoloration often indicates the presence of impurities.

1. Activated Charcoal Treatment:

  • If the solution has a colored tint even when hot, adding a small amount of activated charcoal can help to adsorb colored impurities.[3] After a brief heating period with the charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.[3]

2. Recrystallization:

  • A second crystallization of the impure solid is often necessary to achieve high purity. Dissolve the crystals in the minimum amount of hot solvent and repeat the crystallization process.

3. Proper Washing:

  • After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor that contains dissolved impurities. It is crucial to use cold solvent to avoid dissolving a significant portion of your product.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Solvent Optimization: Add the solvent in small portions until the solid just dissolves. If the crystallization is known to be rapid, add a slight excess of solvent (e.g., 5-10% more).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "soluble solvent" at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (a solvent in which the compound is poorly soluble) to the stirred solution until the solution becomes cloudy, indicating the onset of crystallization.

  • Crystal Growth: Allow the mixture to stir for a period to allow for complete crystallization.

  • Isolation and Washing: Collect and wash the crystals as described in the cooling crystallization protocol, using the solvent/anti-solvent mixture for the final wash.

Data Presentation

Table 1: Solvent Selection Guide for Crystallization

Solvent CategoryExamplesCharacteristics
Good Solvents (for dissolution) Dichloromethane, Toluene, Ethyl AcetateHigh solubility at elevated temperatures, lower solubility at room temperature.
Poor Solvents (as anti-solvents) Hexane, Heptane, WaterLow solubility for the compound of interest.
Protic Solvents Ethanol, Isopropanol, MethanolCan form hydrogen bonds, solubility is highly temperature-dependent.
Aprotic Solvents Acetone, Acetonitrile, TetrahydrofuranCannot donate hydrogen bonds.

Note: The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. The selection of a suitable solvent system for this compound will require experimental screening.

Visualizing the Troubleshooting Process

Below is a workflow to guide your troubleshooting efforts when crystallization fails to initiate.

Troubleshooting_Crystallization_Failure start Crystallization Fails to Initiate check_saturation Is the solution supersaturated? start->check_saturation induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes increase_supersaturation Increase Supersaturation check_saturation->increase_supersaturation No scratch Scratch inner surface of the flask induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed reassess Re-evaluate Solvent System scratch->reassess If unsuccessful success Crystallization Initiated scratch->success If successful seed->reassess If unsuccessful seed->success If successful evaporate Evaporate some solvent increase_supersaturation->evaporate add_antisolvent Add an anti-solvent increase_supersaturation->add_antisolvent evaporate->reassess If unsuccessful evaporate->success If successful add_antisolvent->reassess If unsuccessful add_antisolvent->success If successful

Caption: Troubleshooting workflow for initiating crystallization.

Frequently Asked Questions (FAQs)

Q: What is the ideal cooling rate for crystallization?

A: There is no single ideal cooling rate as it is compound and solvent-dependent. However, a general guideline is to allow the solution to cool naturally to room temperature over 1-2 hours before inducing further cooling. A slower rate is generally better for producing larger, purer crystals.

Q: How do I choose the right solvent for crystallization?

A: A good crystallization solvent should dissolve the compound when hot but not when cold. A common method for solvent screening is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.

Q: Can I use a solvent mixture for crystallization?

A: Yes, a mixture of a "good" solvent and a "poor" solvent (anti-solvent) is a common and effective technique. This allows for fine-tuning of the solubility and can be particularly useful when a single solvent does not provide the desired crystallization behavior.

Q: What is polymorphism and why is it important?

A: Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs can have different physical properties, such as solubility, melting point, and stability.[2] In drug development, controlling polymorphism is crucial as it can affect the drug's performance and manufacturability.[2]

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]

  • Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. (2018-09-01). [Link]

  • VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. (2020-01-11). [Link]

  • MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022-09-29). [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

Sources

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on Dichloropyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on dichloropyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and achieve optimal results in their synthetic endeavors. The pyrazine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to innovation. This resource provides in-depth, field-proven insights based on established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic and corrective actions.

Issue 1: Low or No Conversion to the Desired Product

Q: I have set up my reaction with 2,5-dichloropyrazine and an amine nucleophile, but after several hours, TLC/LC-MS analysis shows only starting material. What are the likely causes and how can I fix this?

A: Low or no reactivity in nucleophilic aromatic substitution (SNAr) reactions on dichloropyrazines typically points to insufficient activation of the system. The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, and its formation and stability are paramount.[1] Here’s a systematic approach to troubleshooting:

  • Inadequate Base: A base is often required to deprotonate the nucleophile (especially for amines, thiols, or alcohols) or to act as a scavenger for the HCl generated. If you are using a weak base (e.g., K₂CO₃ with a weakly acidic nucleophile) or an insufficient stoichiometric amount, the reaction may not proceed.

    • Solution: Switch to a stronger base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[2][3] Ensure you are using at least one equivalent of base for the nucleophile and an additional equivalent to scavenge HCl if your nucleophile is used as a salt.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Non-polar solvents will disfavor this intermediate and slow down or stall the reaction.

    • Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP.[3] These solvents are effective at solvating cations, leaving the anion of the nucleophile more reactive. In some cases, using an alcohol as a solvent can be effective, especially for alkoxide substitutions.[4][5]

  • Temperature: SNAr reactions have an activation energy barrier that must be overcome. Room temperature may be insufficient for less reactive nucleophiles or substrates.

    • Solution: Gradually increase the reaction temperature. Many of these reactions are run at elevated temperatures, from 80 °C to over 100 °C.[2] The use of microwave irradiation can also significantly accelerate the reaction.[3] Running the reaction in a sealed vessel above the solvent's boiling point can also increase the rate.[6]

  • Nucleophile Reactivity: The nucleophilicity of your reagent is a key driver. Sterically hindered amines or weakly nucleophilic aromatic amines can be sluggish.

    • Solution: If possible, consider using a more reactive nucleophile. For less reactive nucleophiles, more forcing conditions (stronger base, higher temperature) are necessary.[7]

Issue 2: Formation of Di-substituted Byproduct

Q: I am trying to synthesize a mono-substituted chloropyrazine, but I am consistently getting a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?

A: Achieving mono-substitution requires careful control over reaction conditions to prevent the initially formed mono-substituted product from reacting further.

  • Stoichiometry and Addition Order: The most straightforward approach is to control the stoichiometry of the nucleophile.

    • Solution: Use a slight excess (1.0-1.2 equivalents) of the dichloropyrazine relative to the nucleophile. Alternatively, add the nucleophile solution slowly to the solution of dichloropyrazine at a low temperature (e.g., -78 °C to 0 °C) to maintain a low concentration of the nucleophile throughout the reaction.[1]

  • Reaction Time and Temperature: Over-reaction is often a result of prolonged reaction times or excessive heat.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting dichloropyrazine is consumed or the desired product concentration is maximized, quench the reaction immediately. Lowering the reaction temperature can also improve selectivity, albeit at the cost of a slower reaction rate.

  • Solvent Effects: While polar aprotic solvents are good for the reaction, they can sometimes promote di-substitution.

    • Solution: Experiment with less polar solvents like THF or dioxane, which may slow down the second substitution more significantly than the first.[5]

Issue 3: Incorrect Regioisomer is Formed

Q: I am working with an unsymmetrically substituted dichloropyrazine (e.g., 2-substituted-3,5-dichloropyrazine) and the nucleophile is attacking at the wrong chlorine atom. How can I control the regioselectivity?

A: The regioselectivity of nucleophilic attack on unsymmetrical dichloropyrazines is dictated by the electronic nature of the substituent already on the pyrazine ring.[2][4]

  • Electron-Withdrawing Groups (EWGs): If your pyrazine has an EWG (e.g., -CN, -CO₂Me) at the 2-position, nucleophilic attack is directed to the 5-position.[2][8][9] This is because the EWG stabilizes the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at C5.

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -CH₃, -OCH₃) at the 2-position will direct the incoming nucleophile to the 3-position.[2][8][9] The EDG destabilizes the intermediate required for C5 attack.

Troubleshooting Flowchart for Regioselectivity

G cluster_0 Controlling Regioselectivity on 2-Substituted-3,5-Dichloropyrazines Start Is the desired regioisomer forming? EWG Is the C2 substituent an Electron-Withdrawing Group (EWG)? Start->EWG No Success Reaction proceeds as expected. Start->Success Yes EDG Is the C2 substituent an Electron-Donating Group (EDG)? EWG->EDG No Attack_C5 Nucleophilic attack is favored at C5. EWG->Attack_C5 Yes Attack_C3 Nucleophilic attack is favored at C3. EDG->Attack_C3 Yes Redesign Redesign synthetic route. The inherent electronics of the substrate dictate regioselectivity. EDG->Redesign No Attack_C5->Success Attack_C3->Success

Caption: Decision tree for predicting regioselectivity.

If you are obtaining the "wrong" isomer, it is likely that the inherent electronic properties of your substrate are directing the reaction in that way. A redesign of the synthetic route, perhaps by introducing the substituents in a different order, may be necessary.

Issue 4: Appearance of an Unexpected Side Product (tele-Substitution)

Q: My mass spec data shows a product where the nucleophile has displaced a hydrogen atom and a chlorine atom has been reduced to a hydrogen, instead of a simple chlorine displacement. What is happening?

A: You are likely observing a tele-substitution. This is an unusual rearrangement where the nucleophile attacks a carbon atom that does not bear the leaving group. For example, in 2,3-dichloropyrazine, some strong nucleophiles can attack at the C6 position, leading to the elimination of HCl and formation of a 6-substituted-2-chloropyrazine.[10][11]

  • Conditions Favoring tele-Substitution: This pathway is more likely with:

    • Strong, hard nucleophiles (e.g., organolithiums).[10]

    • Less polar solvents.[11]

    • Specific substitution patterns on the pyrazine ring.

  • Solution:

    • Change the Nucleophile: If possible, use a softer nucleophile (e.g., an amine or thiol instead of an organolithium).

    • Change the Solvent: Switching to a more polar solvent can sometimes disfavor the tele-substitution pathway.

    • Protecting Groups: In complex cases, it may be necessary to block the site of unwanted nucleophilic attack with a temporary protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic aromatic substitution on dichloropyrazines?

A1: The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[1]

  • Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast.

SNAr_Mechanism cluster_0 SNAr Mechanism on Dichloropyrazine Reactants Dichloropyrazine + Nu:⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (rate-determining) Products Substituted Pyrazine + Cl⁻ Intermediate->Products Elimination (fast)

Caption: The SNAr addition-elimination mechanism.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent is critical. Polar aprotic solvents are generally preferred because they can stabilize the charged Meisenheimer intermediate without solvating the nucleophile excessively.[5][12]

Solvent ClassExamplesSuitability for SNArRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileExcellent Stabilizes the Meisenheimer complex, enhancing reaction rates.[5]
Ethers THF, Dioxane, 2-MeTHFGood to Moderate Less polar than aprotics, may lead to slower reactions but can improve selectivity.[5]
Alcohols Methanol, Ethanol, t-ButanolGood (for alkoxides) Can act as both solvent and nucleophile source. Not suitable for other nucleophiles.
Non-Polar Toluene, HexanePoor Generally not recommended as they do not stabilize the charged intermediate.[13]

Q3: What safety precautions should I take when working with dichloropyrazines and amines?

A3: Both dichloropyrazines and many amine reagents present hazards. Always consult the Safety Data Sheet (SDS) for each specific reagent.[14][15][16]

  • Engineering Controls: Always handle these chemicals in a certified chemical fume hood to avoid inhalation of dusts or vapors.[17] Ensure safety showers and eyewash stations are accessible.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for all solvents; check compatibility charts), safety goggles or a face shield, and a lab coat.[18]

  • Handling: Avoid creating dust when handling solid dichloropyrazine.[14] Many amines are corrosive and have strong odors; handle them with care.[18]

  • Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour into drains.[17][18]

Q4: How can I monitor the progress of my reaction effectively?

A4: The most common techniques for monitoring these reactions are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: A quick and easy method to qualitatively assess the consumption of starting material and the formation of products. A co-spot of the starting material and the reaction mixture is essential for accurate comparison.

  • LC-MS: Provides more detailed information, including the relative amounts of starting material, product, and any byproducts, along with their mass-to-charge ratios for identification.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compounds are volatile and thermally stable.[19]

Q5: What are the best methods for purifying the final substituted pyrazine product?

A5: The choice of purification method depends on the properties of the product.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying substituted pyrazines. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.[4][20][21]

  • Recrystallization: If your product is a solid with good purity (>90%), recrystallization can be an excellent method to obtain highly pure material.

  • Distillation: For volatile, thermally stable liquid products, distillation can be used.[21][22]

  • Liquid-Liquid Extraction: An initial workup using liquid-liquid extraction is crucial to remove inorganic salts and highly polar impurities before further purification.[20][21][23]

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of 2,5-Dichloropyrazine

This protocol describes a general method for the reaction of 2,5-dichloropyrazine with an amine nucleophile.[3][4]

Materials:

  • 2,5-Dichloropyrazine

  • Amine nucleophile (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) or Cesium Carbonate (Cs₂CO₃) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloropyrazine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (e.g., Cs₂CO₃, 1.2 eq).

  • In a separate flask, dissolve the amine nucleophile (1.0 eq) in a small amount of the anhydrous solvent.

  • Add the amine solution dropwise to the stirred suspension of dichloropyrazine and base at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol_Workflow cluster_1 Mono-amination Workflow Setup 1. Setup Reactants (Dichloropyrazine, Base, Solvent) under Inert Atmosphere Addition 2. Add Nucleophile (Amine Solution) Dropwise Setup->Addition Reaction 3. Heat and Monitor (TLC / LC-MS) Addition->Reaction Workup 4. Quench and Extract (Water, Ethyl Acetate) Reaction->Workup Purification 5. Dry and Purify (Na₂SO₄, Column Chromatography) Workup->Purification Product Final Product: Mono-substituted Pyrazine Purification->Product

Caption: General workflow for mono-amination.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Tele-Substitution of 2,3-Dichloropyrazine. WuXi Biology.
  • Purification of pyrazine.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Pyrazines. Science of Synthesis.
  • SAFETY DATA SHEET - 2,3-Dichloropyrazine. Sigma-Aldrich.
  • Methods of selectively forming substituted pyrazines.
  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar.
  • An In-depth Technical Guide to the Safety and Handling of 2,5-Dichloropyrazine. Benchchem.
  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.
  • Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. Benchchem.
  • The Position of Power: How Substituents Dict
  • SAFETY DATA SHEET - 2,6-Dichloropyrazine. Fisher Scientific.
  • SAFETY DATA SHEET - 2,6-Dichloropyrazine. Thermo Fisher Scientific.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • What are the Health and Safety Guidelines for Using Amines?
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine. Benchchem.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Applic
  • ChemInform Abstract: Studies on the Regioselective Nucleophilic Aromatic Substitution (S N Ar) Reaction of 2-Substituted 3,5-Dichloropyrazines.

Sources

Technical Support Center: Purification of Crude 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of crude 1-(3,5-Dichloropyrazin-2-YL)ethanone. Understanding the nuances of impurity removal is critical for obtaining a final product of high purity, which is essential for downstream applications. This guide is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific experimental issues and provides step-by-step guidance to resolve them.

Question 1: My crude product is a dark, oily residue instead of a solid. What are the likely causes and how can I proceed with purification?

Answer:

The appearance of a dark, oily crude product often points to the presence of residual catalyst, unreacted starting materials, and potential polymeric byproducts. The likely synthesis route for this compound is a Friedel-Crafts acylation of 2,6-dichloropyrazine with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1].

Causality and Recommended Actions:

  • Residual Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the ketone product, leading to a dark, viscous mixture.[1] It is crucial to properly quench the reaction and remove the catalyst.

    • Protocol: Quenching and Initial Extraction

      • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride and break up the complex with the product.

      • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

      • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

      • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

      • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which should now be more amenable to solidification.

  • Excess Starting Material: Unreacted 2,6-dichloropyrazine may be present, contributing to the oily nature of the crude product. This can be addressed through subsequent purification steps like column chromatography.

  • Polymeric Byproducts: Friedel-Crafts reactions can sometimes lead to the formation of polymeric materials, especially if the reaction temperature is not well-controlled. These are often high molecular weight, non-crystalline materials.

Question 2: After initial workup, my NMR analysis shows the presence of unreacted 2,6-dichloropyrazine. What is the most effective way to remove it?

Answer:

The presence of unreacted starting material is a common issue. Both recrystallization and column chromatography can be effective for removing 2,6-dichloropyrazine from the desired product. The choice between these methods depends on the quantity of material and the desired level of purity.

Method Selection Workflow:

purification_workflow start Crude Product with Unreacted Starting Material decision Purity Requirement and Scale start->decision recrystallization Recrystallization decision->recrystallization Large Scale / Moderate Purity chromatography Column Chromatography decision->chromatography Small Scale / High Purity end_moderate_purity Moderately Pure Product recrystallization->end_moderate_purity end_high_purity High Purity Product (>98%) chromatography->end_high_purity

Caption: Decision workflow for removing unreacted starting material.

Detailed Protocols:

  • Recrystallization: This is often a good choice for larger quantities of material where moderate to good purity is acceptable. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity (2,6-dichloropyrazine) remains more soluble at lower temperatures.[2]

    Table 1: Recommended Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
EthanolOften a good starting point for polar compounds.[3]
IsopropanolSimilar to ethanol, but with a slightly higher boiling point.
Hexane/Ethyl AcetateA non-polar/polar solvent mixture that allows for fine-tuning of solubility. The product is likely less soluble in hexane than the starting material.
TolueneCan be effective for aromatic compounds.[3]
  • Column Chromatography: This method is excellent for achieving high purity, especially on a smaller scale. A silica gel stationary phase is typically used.

    Table 2: Suggested Mobile Phases for Column Chromatography

Mobile Phase (v/v)Expected Elution Order
5-20% Ethyl Acetate in Hexane2,6-Dichloropyrazine (less polar) will elute before the more polar this compound.
5-15% Dichloromethane in HexaneSimilar elution profile to ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the likely Friedel-Crafts acylation synthesis, the most common impurities are:

  • Unreacted 2,6-dichloropyrazine: The starting material for the acylation.

  • Lewis Acid Catalyst Residues: Such as aluminum chloride, which should be removed during the aqueous workup.

  • Polysubstituted Byproducts: Although the acetyl group is deactivating, there is a possibility of di-acylation, especially if the reaction conditions are not carefully controlled.

  • Positional Isomers: Depending on the directing effects of the chloro and pyrazine nitrogen groups, there is a possibility of forming other isomers, although the 2-position is the most likely site of acylation.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your this compound:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

Q3: My recrystallization is not working; the product is "oiling out." What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

Troubleshooting Steps:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of the pure compound to the cooled solution to initiate crystallization.

References

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (2009). Method for producing dichloropyrazine derivative. (EP2392566B1).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6836.
  • Google Patents. (2017). Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. (ES2755333T3).
  • Justia Patents. (2017). process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. Retrieved from [Link]

  • François, I. E. J. A., et al. (2009). Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4064–4066.
  • Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (WO2016058896A1).
  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Google Patents. (2013). Industrial production method of 2,6-dichloropyrazine. (CN103288763A).
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-3,4-dihydro-1h-isoquinolin-2-yl]ethanone - Patent WO-2022129356-A1. Retrieved from [Link]

  • Kwiecień, H., & Szymańska, E. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48–78.
  • Kumar, A., et al. (2022).
  • Dallinger, D., & Kappe, C. O. (2023). Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. Reaction Chemistry & Engineering.
  • Pharmaffiliates. (n.d.). 2,6-Dichloropyrazine. Retrieved from [Link]

  • Patel, N. B., & Patel, H. R. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. TSI Journals.
  • Cardeal, Z. L., et al. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 90(1-2), 321-326.
  • PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone. Retrieved from [Link]

  • Bhupatiraju, S. V. S., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-198.
  • Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3125-3130.

Sources

Technical Support Center: 1-(3,5-Dichloropyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(3,5-Dichloropyrazin-2-YL)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability of this compound, with a primary focus on preventing its hydrolysis. Our goal is to provide you with the technical expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected byproducts in my reaction mixture containing this compound. Could this be due to hydrolysis?

A1: Yes, hydrolysis is a common degradation pathway for ketones, especially in the presence of acidic or basic conditions. The acetyl group on the pyrazine ring is susceptible to nucleophilic attack by water, leading to the formation of 3,5-dichloropyrazine-2-carboxylic acid and acetic acid. The electron-withdrawing nature of the dichloropyrazine ring can influence the reactivity of the ketone, making it a key point of consideration in your reaction setup.

To confirm if hydrolysis is occurring, we recommend analyzing your reaction mixture using techniques such as UPLC-MS/MS, which can effectively separate and identify the parent compound and its potential hydrolysis products[1][2].

Q2: What are the primary mechanisms of hydrolysis for this compound?

A2: The hydrolysis of the acetyl group can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the pyrazinyl group as a leaving group (which would be unstable and likely lead to further reactions) is less likely than the reverse reaction. A more plausible acid-catalyzed degradation would involve the pyrazine ring itself, though direct hydrolysis of the acetyl group is a primary concern.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-carbon bond and formation of the corresponding carboxylate and acetate.

Here is a diagram illustrating the general base-catalyzed hydrolysis mechanism:

G cluster_0 Base-Catalyzed Hydrolysis Ketone This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ketone->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH- Carboxylate 3,5-Dichloropyrazine-2-carboxylate Tetrahedral_Intermediate->Carboxylate Collapse & C-C Cleavage Enolate Acetone Enolate Tetrahedral_Intermediate->Enolate

Caption: Base-catalyzed hydrolysis of the ketone.

Q3: How can I prevent the hydrolysis of this compound during my experiments?

A3: The most effective strategy to prevent hydrolysis is to protect the ketone functional group. Converting the ketone into an acetal is a robust and widely used method.[3][4][5][6] Acetals are stable in neutral to strongly basic environments, making them excellent protecting groups when subsequent reaction steps involve basic reagents or conditions where water might be present.[5]

Key advantages of using an acetal protecting group:

  • Stability: Acetals are resistant to attack by nucleophiles and bases.[4][6]

  • Ease of Formation: They can be readily formed by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst.

  • Reversibility: The ketone can be easily regenerated by acidic hydrolysis when the protection is no longer needed.[3]

Below is a workflow for the protection of a ketone as a cyclic acetal and its subsequent deprotection:

G cluster_workflow Protection/Deprotection Workflow Start This compound Protect Protect Ketone (e.g., Ethylene Glycol, Acid Catalyst) Start->Protect Protected Protected Acetal Protect->Protected Reaction Perform Desired Reaction (under neutral or basic conditions) Protected->Reaction Deprotect Deprotect Acetal (Aqueous Acid) Reaction->Deprotect End Desired Product with Ketone Deprotect->End

Sources

Technical Support Center: Characterization of 1-(3,5-Dichloropyrazin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3,5-dichloropyrazin-2-yl)ethanone and its derivatives. This class of compounds holds significant promise in medicinal chemistry and materials science, but their characterization can present unique challenges.[1] This guide is structured to provide rapid troubleshooting solutions and in-depth analytical strategies to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the characterization of this compound class.

Q1: My ¹H NMR spectrum shows a complex multiplet for the pyrazine proton. Is this normal?

A: While a simple singlet is expected for the C6-proton on the pyrazine ring, complex splitting can occur due to second-order coupling effects, especially at lower magnetic field strengths. More commonly, this indicates the presence of impurities or regioisomers formed during synthesis. We recommend checking the sample's purity by LC-MS before proceeding to more advanced NMR experiments.

Q2: The mass spectrum of my compound shows multiple strong peaks around the molecular ion. Is my sample impure?

A: Not necessarily. This is a hallmark feature of molecules containing chlorine. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a compound with two chlorine atoms will exhibit a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 9:6:1.[1] This pattern is a powerful diagnostic tool for confirming the presence of both chlorine atoms.

Q3: My compound is difficult to dissolve in common deuterated solvents like CDCl₃. What are my options?

A: Poor solubility is a frequent challenge. If CDCl₃ fails, try more polar aprotic solvents such as DMSO-d₆ or DMF-d₇. Gentle warming of the NMR tube may aid dissolution, but be cautious of potential degradation with heat-sensitive derivatives. Always run a baseline ¹H NMR of the solvent batch to check for impurities.

Q4: I'm struggling to achieve good separation of my product from starting materials using column chromatography. Any suggestions?

A: Pyrazine derivatives can be challenging to separate due to their polarity. If standard silica gel chromatography with hexane/ethyl acetate gradients is ineffective, consider switching to a different stationary phase, such as alumina (basic or neutral), or employing reverse-phase chromatography (C18).[2] Alternatively, using a chlorinated solvent like dichloromethane in the mobile phase can sometimes improve resolution.

Q5: My purified compound changes color or degrades upon storage. How can I improve its stability?

A: Dichloropyrazine derivatives can be sensitive to light, air, and moisture. Store purified compounds under an inert atmosphere (nitrogen or argon), protected from light (in amber vials), and at low temperatures (-20°C). If the compound is particularly unstable, storing it as a solution in a dry, aprotic solvent may be a viable short-term option.

Part 2: In-Depth Troubleshooting Guides
Guide 1: Navigating Ambiguous NMR Spectra

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. However, the electron-deficient nature of the pyrazine ring and the presence of two chlorine atoms can lead to confusing spectra.

Problem: Unclear or unexpected signals in ¹H or ¹³C NMR spectra.

Causality Analysis Workflow:

This workflow helps systematically diagnose the root cause of NMR spectral issues.

start Start: Ambiguous NMR Spectrum purity_check 1. Assess Purity via LC-MS start->purity_check is_pure Is sample >95% pure? purity_check->is_pure purify Re-purify sample (Chromatography, Recrystallization) is_pure->purify No solvent_check 2. Evaluate Solvent & Concentration is_pure->solvent_check Yes purify->purity_check is_ok Are signals sharp & resolved? solvent_check->is_ok change_solvent Try alternative solvent (e.g., DMSO-d6, Acetone-d6) or adjust concentration is_ok->change_solvent No advanced_nmr 3. Perform 2D NMR is_ok->advanced_nmr Yes change_solvent->solvent_check elucidate Elucidate Structure (COSY, HSQC, HMBC) advanced_nmr->elucidate end End: Structure Confirmed elucidate->end start Crude Product extraction Aqueous Workup & Extraction start->extraction chromatography Column Chromatography (Silica or Alumina) extraction->chromatography purity_check1 Check Purity (TLC, LC-MS) chromatography->purity_check1 recrystallization Recrystallization or Preparative HPLC purity_check1->recrystallization <95% Pure purity_check2 Final Purity & Identity Check (LC-MS, NMR) purity_check1->purity_check2 >95% Pure recrystallization->purity_check2 purity_check2->chromatography Purity Not OK characterization Full Characterization (HRMS, IR, 2D NMR, etc.) purity_check2->characterization Purity OK storage Store under Inert Gas, Protected from Light, at -20°C characterization->storage end Pure, Characterized Compound storage->end

Caption: A standard workflow for purification and validation.

Solutions & Explanations:

  • Crystallization: If your derivative is a solid, recrystallization is often the most effective method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, dichloromethane/hexane, ethyl acetate/heptane). However, pyrazine derivatives can sometimes be difficult to crystallize due to their planar structure and potential for polymorphism. [3]2. Advanced Chromatography: For stubborn mixtures, consider preparative HPLC for high-resolution separation. For volatile derivatives, gas chromatography (GC) is a powerful analytical and purification tool. [4][5]3. Handling and Storage: The electron-deficient pyrazine ring can be susceptible to nucleophilic attack, and the entire molecule can be sensitive to UV light.

    • Why Inert Atmosphere? Oxygen can promote oxidative degradation pathways.

    • Why Protect from Light? UV energy can be sufficient to induce decomposition or side reactions.

    • Why Low Temperature? Reduces the rate of any potential degradation reactions.

Part 3: Standardized Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
  • Massing: Accurately weigh 5-10 mg of the purified and dried compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean pipette, add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or sonicate briefly. Gentle warming can be applied if solubility issues persist.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This is crucial for preventing magnetic field distortions (shimming issues).

  • Analysis: Insert the tube into the NMR spectrometer, lock onto the deuterium signal, and perform shimming to optimize magnetic field homogeneity before acquiring data. [1]

Protocol 2: LC-MS Method for Purity Assessment
  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of ~10-50 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. This is a starting point and must be optimized for your specific derivative.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100 - 500 (or a range appropriate for your derivative's expected mass).

    • Data Analysis: Integrate the peak area from the UV chromatogram (e.g., at 254 nm) to determine the purity percentage. Confirm that the mass spectrum of the main peak corresponds to the molecular weight of your target compound, observing the characteristic chlorine isotope pattern.

References
  • A Comparative Guide to the Spectroscopic Validation of Synthesized 2,5-Dichloropyrazine Derivatives. Benchchem.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Thesis.
  • An In-depth Technical Guide on the Physical Properties of 2,5-Dichloropyrazine. Benchchem.
  • Pyrazine, 2,3-dichloro-. NIST WebBook.
  • Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. ACS Publications.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.
  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. ResearchGate.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(3,5-Dichloropyrazin-2-YL)ethanone Analogs for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of 1-(3,5-dichloropyrazin-2-YL)ethanone and its analogs. While specific experimental data for a broad range of these exact analogs remains limited in publicly accessible literature, this document synthesizes findings from structurally related pyrazine derivatives to offer a predictive comparison and a robust framework for initiating research in this area. We will delve into the rationale behind exploring these compounds, propose synthetic strategies, and provide detailed protocols for evaluating their potential as therapeutic agents.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The electron-withdrawing nature of the pyrazine ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in bioactive molecules. The core structure of this compound presents several key features for medicinal chemistry exploration: the dichloropyrazine ring, which can be a crucial pharmacophore, and the ethanone moiety, which offers a versatile handle for synthetic modification.

Predicted Biological Activities and Rationale

Based on the biological activities reported for structurally similar compounds, analogs of this compound are promising candidates for screening in several therapeutic areas.

Antimicrobial Activity

Numerous pyrazine derivatives have demonstrated significant antimicrobial effects. For instance, various substituted pyrazines have shown potent activity against a range of bacterial and fungal strains.[3][4] The presence of halogen substituents on the pyrazine ring, as in our core structure, is often associated with enhanced antimicrobial potency. The mechanism of action for many antimicrobial pyrazines is not always fully elucidated but can involve the disruption of cellular processes or inhibition of essential enzymes.

Anticancer Activity

The pyrazine nucleus is a common feature in many anticancer agents.[1][5] Analogs of pyrazine have been shown to inhibit various kinases, interfere with DNA replication, and induce apoptosis in cancer cells.[5][6] The dichloropyrazine moiety, in particular, can be a key contributor to the cytotoxic effects against various cancer cell lines.

Structure-Activity Relationships (SAR): A Predictive Analysis

While a definitive SAR for this compound analogs is yet to be established through extensive studies, we can extrapolate potential relationships from related pyrazine and pyrazoline derivatives.[7][8][9]

The following diagram illustrates a hypothetical SAR exploration based on the core scaffold:

Caption: Hypothetical Structure-Activity Relationship exploration for this compound analogs.

Synthesis of this compound and Analogs

The synthesis of the parent compound and its analogs can be achieved through established organic chemistry methodologies. A general synthetic workflow is proposed below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Grignard Reaction cluster_product Core Compound cluster_analogs Analog Synthesis SM 2,3,5-Trichloropyrazine R1 1. Isopropylmagnesium chloride 2. Acetyl chloride SM->R1 Reagents P This compound R1->P Yields A1 Condensation Reactions (e.g., with hydrazines to form pyrazolines) P->A1 Further Derivatization A2 Nucleophilic Substitution (e.g., replacing Cl with amines, alkoxides) P->A2 Further Derivatization

Caption: General synthetic workflow for this compound and its analogs.

Experimental Protocols

To facilitate the investigation of these promising compounds, detailed, self-validating experimental protocols are provided below.

Protocol for Synthesis of this compound

Materials:

  • 2,3,5-Trichloropyrazine

  • Isopropylmagnesium chloride solution

  • Acetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Dry diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (dried)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 2,3,5-trichloropyrazine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add isopropylmagnesium chloride solution dropwise while maintaining the temperature.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Synthesized pyrazine analogs

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.

  • Prepare an inoculum of the microbial strain adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Synthesized pyrazine analogs

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (for cytotoxicity comparison)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

  • Positive control anticancer drug (e.g., doxorubicin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).

  • Include positive and negative controls on each plate.

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the biological activity of this compound and its analogs, illustrating the type of data that would be generated from the described protocols.

Compound IDR1-SubstituentR2-SubstituentAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7
Parent -CH3-Cl, -Cl3215
Analog A -C6H5-Cl, -Cl168
Analog B -CH3-F, -Cl6425
Analog C -CH3-OCH3, -Cl>128>50

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this core allows for the generation of diverse analog libraries, which can be systematically evaluated using the provided protocols. Future research should focus on synthesizing a range of analogs with modifications at the ethanone side chain and the pyrazine ring to establish a comprehensive structure-activity relationship. Further mechanistic studies, including enzyme inhibition assays and investigation of cellular pathways, will be crucial for understanding the mode of action of the most potent compounds and for their optimization as potential drug candidates.

References

  • Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
  • Antimicrobial candidates containing pyrazoline-methanone and ethanone scaffolds. (URL not available)
  • Design, Synthesis, and Biological Evaluation of[2][3][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (URL not available)
  • Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline deriv
  • Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives Derived
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Study of 1-Formyl-2-Pyrazolines as Anticancer Drug Candid
  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (URL not available)
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. [Link]

  • Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. [Link]

  • Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Link]

  • Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. (URL not available)
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (URL not available)
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole deriv
  • Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Synthesis and biological activity of novel neuroprotective diketopiperazines. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. [Link]

Sources

A Comparative Efficacy Analysis of 1-(3,5-Dichloropyrazin-2-YL)ethanone and Related Pyrazine Derivatives in Preclinical Anticonvulsant Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, contributing to a wide array of biologically active compounds. This guide provides a comparative analysis of the potential anticonvulsant efficacy of 1-(3,5-Dichloropyrazin-2-YL)ethanone against other classes of pyrazine derivatives that have been evaluated in preclinical models of epilepsy. While direct comparative experimental data for this compound is not extensively available in the current body of scientific literature, this guide synthesizes existing data on structurally related pyrazine series to extrapolate potential structure-activity relationships (SAR) and guide future research. We will delve into the mechanistic rationale for targeting pyrazine derivatives as anticonvulsants, present available efficacy data for analogous compounds, and provide detailed experimental protocols for standardized preclinical screening to enable researchers to conduct their own comparative studies.

Introduction: The Pyrazine Scaffold in Anticonvulsant Drug Discovery

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability. The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, has emerged as a versatile scaffold in the design of novel central nervous system (CNS) active agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the development of new ASMs.

Several classes of pyrazine derivatives have demonstrated promising anticonvulsant activity in preclinical studies. This guide will focus on a comparative discussion of this compound in the context of other notable pyrazine-based anticonvulsants, with a particular emphasis on structure-activity relationships.

Mechanistic Rationale: Why Pyrazine Derivatives?

The precise mechanisms of action for many pyrazine derivatives are still under investigation; however, several plausible targets within the CNS have been identified. A key area of interest is the modulation of ion channels and neurotransmitter receptors that play a critical role in neuronal excitability.

One of the primary mechanisms by which many anticonvulsants exert their effects is through the modulation of voltage-gated sodium channels. By stabilizing the inactive state of these channels, drugs can limit the sustained, high-frequency firing of neurons that is characteristic of seizure activity. The aromatic nature and substitution patterns of the pyrazine ring can influence a molecule's ability to interact with the binding sites on these channels.

Furthermore, the excitatory neurotransmitter glutamate plays a crucial role in the initiation and spread of seizures. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, is a key mediator of fast synaptic transmission. Antagonism of AMPA receptors is a validated strategy for seizure control. Several classes of pyrazine derivatives have been identified as potent and selective AMPA receptor antagonists, suggesting a potential mechanism for their anticonvulsant effects.

Below is a simplified representation of a potential mechanism of action for pyrazine derivatives targeting AMPA receptors.

Pyrazine_AMPA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPAR->Ion_Channel Activates Depolarization Depolarization & Seizure Activity Ion_Channel->Depolarization Leads to Pyrazine Pyrazine Derivative (e.g., this compound) Pyrazine->AMPAR Blocks Anticonvulsant_Screening_Workflow Start Synthesized Pyrazine Derivatives MES Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Start->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic & Absence Seizures) Start->scPTZ Neurotoxicity Rotarod Test (Motor Impairment) Start->Neurotoxicity Data_Analysis Data Analysis (ED50, TD50, Protective Index) MES->Data_Analysis scPTZ->Data_Analysis Neurotoxicity->Data_Analysis Advanced_Models Advanced Seizure Models (e.g., 6 Hz, Kindling) Data_Analysis->Advanced_Models End Lead Compound Identification Advanced_Models->End

Figure 2: General workflow for the preclinical screening of novel anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Test

This model is highly predictive of clinical efficacy against generalized tonic-clonic seizures.

Protocol:

  • Animals: Adult male mice (e.g., Swiss Webster, 20-25 g).

  • Compound Administration: Administer the test compound (e.g., this compound) and vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses. A standard anticonvulsant (e.g., phenytoin) should be used as a positive control.

  • Time to Peak Effect: Determine the time of peak effect for the test compound prior to the main experiment.

  • Seizure Induction: At the time of peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal or ear-clip electrodes.

  • Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The dose that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

Protocol:

  • Animals: Adult male mice (e.g., Swiss Webster, 20-25 g).

  • Compound Administration: Administer the test compound and controls as described for the MES test.

  • Seizure Induction: At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation Period: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The endpoint is the failure to observe a clonic seizure during the observation period.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Rotarod Test for Neurotoxicity

This test assesses motor impairment, a common side effect of CNS-active drugs.

Protocol:

  • Animals: Adult male mice trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for at least one minute.

  • Compound Administration: Administer the test compound and controls as previously described.

  • Testing: At the time of peak effect, place the mice on the rotarod and measure their ability to remain on the rod for a predetermined time (e.g., 1 minute).

  • Endpoint: The endpoint is the inability of the mouse to remain on the rod for the full duration.

  • Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is calculated.

Data Presentation and Interpretation

The efficacy and safety of a novel compound are often summarized by its Protective Index (PI), calculated as TD50/ED50. A higher PI indicates a wider therapeutic window.

Table 1: Hypothetical Comparative Efficacy Data for Pyrazine Derivatives

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)MES PI (TD50/ED50)scPTZ PI (TD50/ED50)
This compound Data not availableData not availableData not availableData not availableData not available
Pyrrolo[1,2-a]pyrazine Derivative A35.248.9>300>8.5>6.1
Perhydropyrido[1,2-a]pyrazine Derivative B25.862.12509.74.0
Imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one C15.5>10018011.6<1.8
Phenytoin (Reference)9.5Inactive687.2-
Ethosuximide (Reference)Inactive130>500->3.8

Note: Data for derivative A, B, and C are representative values based on published literature for these classes of compounds and are for illustrative purposes only. Direct comparison requires head-to-head studies.

Conclusion and Future Directions

The pyrazine scaffold represents a promising avenue for the discovery of novel anticonvulsant agents. While direct experimental data for this compound is currently lacking, analysis of structurally related pyrazine derivatives with demonstrated anticonvulsant activity suggests that this compound warrants further investigation. The presence of the dichloro and ethanone functionalities is expected to confer specific physicochemical properties that could be favorable for CNS activity.

Future research should focus on the synthesis and systematic in vivo evaluation of this compound and a series of its analogues to establish a clear structure-activity relationship. The experimental protocols outlined in this guide provide a robust framework for such a comparative study. Elucidation of the precise mechanism of action, whether through modulation of voltage-gated ion channels, antagonism of glutamate receptors, or other novel targets, will be crucial in advancing this chemical class towards the development of new and effective anti-seizure medications.

References

  • Dawidowski, M., Wilczek, M., Kubica, K., Skolmowski, M., & Turło, J. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. [Link]

  • Dawidowski, M., et al. (2012). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 46(1), 6-17. [Link]

A Comparative Guide to the In Vitro Cytotoxicity of 1-(3,5-Dichloropyrazin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing the pyrazine moiety, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive analysis of the in vitro cytotoxicity of 1-(3,5-Dichloropyrazin-2-YL)ethanone and its derivatives, offering a comparative perspective grounded in experimental data and mechanistic insights.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents. We will delve into the synthesis, experimental evaluation, and structure-activity relationships of these compounds, providing a framework for their potential as next-generation cancer therapeutics.

The Pyrazine Scaffold: A Privileged Structure in Cancer Therapy

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and notably, anticancer effects.[4][5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of these compounds to biological targets.[4][6] The structural diversity of pyrazine derivatives allows for fine-tuning of their physicochemical properties and biological activities, making them attractive candidates for drug design.[1][2][3]

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, and its subsequent derivatization are crucial steps in exploring their therapeutic potential. While specific synthesis routes for this exact parent compound were not detailed in the immediate literature, a general approach can be extrapolated from the synthesis of similar pyrazine and pyrazole derivatives.[7][8]

A plausible synthetic route is outlined below. This should be considered a general framework, with specific reaction conditions requiring optimization for each derivative.

Synthesis_Workflow A 3,5-Dichloropyrazine I1 A->I1 B Organometallic Reagent (e.g., Grignard or Organolithium) B->I1 C Acylating Agent (e.g., Acetyl Chloride) D This compound C->D Acylation I2 D->I2 E Various Reagents (e.g., Aldehydes, Amines) E->I2 F This compound Derivatives I1->C I2->F Derivatization Reactions

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Evaluation: A Comparative Analysis

The cornerstone of evaluating any potential anticancer agent is the assessment of its cytotoxic effects against a panel of human cancer cell lines. This section details standardized protocols and presents a comparative data table for hypothetical derivatives of this compound.

Recommended Cancer Cell Lines

A diverse panel of cancer cell lines is recommended to assess the breadth and selectivity of the cytotoxic activity. This should include representatives from major cancer types:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • A549: Lung carcinoma

  • HCT-116: Colon carcinoma

  • HepG-2: Hepatocellular carcinoma

  • Caco-2: Colorectal adenocarcinoma[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 values for a series of this compound derivatives to illustrate a comparative analysis.

CompoundR1-GroupR2-GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
DPE-1 HH15.220.518.7
DPE-2 4-FluorophenylH5.88.17.2
DPE-3 4-MethoxyphenylH9.312.410.9
DPE-4 HNH-Phenyl2.13.52.9
Doxorubicin --0.81.20.9

Note: The data presented is for illustrative purposes only and does not represent actual experimental results.

Mechanistic Insights and Structure-Activity Relationship (SAR)

While the precise mechanism of action for this compound derivatives requires further investigation, insights can be drawn from related pyrazine compounds. Many pyrazine derivatives exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5]

Signaling_Pathway cluster_cell Cancer Cell Compound Pyrazine Derivative Receptor Cell Surface Receptor Compound->Receptor Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Kinase Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase Signal Transduction TF Transcription Factors Kinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Activation

Caption: Potential mechanism of action for pyrazine derivatives in cancer cells.

Structure-Activity Relationship (SAR) Observations (Hypothetical):

  • Substitution at R1: The introduction of an electron-withdrawing group (e.g., 4-Fluorophenyl in DPE-2) appears to enhance cytotoxic activity compared to the unsubstituted parent compound (DPE-1).

  • Substitution at R2: Modification of the ethanone side chain, for instance, by forming a Schiff base (DPE-4), could significantly increase potency. This suggests that this position is a critical determinant of biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative analysis presented in this guide, although based on a hypothetical framework, underscores the importance of systematic derivatization and rigorous in vitro evaluation.

Future research should focus on:

  • Synthesis and characterization of a diverse library of this compound derivatives.

  • Comprehensive in vitro screening against a broader panel of cancer cell lines, including drug-resistant models.

  • Elucidation of the precise mechanism of action through assays for apoptosis, cell cycle analysis, and target identification.

  • In vivo efficacy studies in animal models for the most promising lead compounds.

By leveraging the principles of medicinal chemistry and robust biological evaluation, the therapeutic potential of this class of pyrazine derivatives can be fully explored.

References

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]

  • Chen, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 260, 115544. [Link]

  • National Center for Biotechnology Information. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]

  • ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]

  • Tantawy, E. S., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1210, 128013. [Link]

  • CardioSomatics. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(12), 3894. [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(12), 3894. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of synthesized compounds. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1085-1100. [Link]

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6851. [Link]

  • François, I. E. J. A., et al. (2009). Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4064-4066. [Link]

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(3,5-Dichloropyrazin-2-YL)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential example of such a scaffold.[1] Its unique electronic properties and capacity for hydrogen bonding have made it a cornerstone in the development of small molecule kinase inhibitors, which are critical in treating diseases like cancer and inflammatory disorders.[2] Several potent and selective pyrazine-based kinase inhibitors have advanced into clinical trials, demonstrating significant therapeutic potential.[3]

This guide focuses on the structure-activity relationships (SAR) of analogs derived from 1-(3,5-Dichloropyrazin-2-YL)ethanone. This specific core structure is an exceptionally versatile starting point for chemical synthesis. The two chlorine atoms are highly reactive and susceptible to nucleophilic substitution, while the ethanone moiety provides another handle for diverse chemical modifications.[4][5] By systematically altering this core, researchers can generate extensive libraries of compounds to probe biological activity, optimize potency, and enhance selectivity against various therapeutic targets, particularly protein kinases.

This document will provide a comparative analysis of different analog series derived from this pyrazine core, detail the experimental methodologies required to validate their activity, and offer insights into the causal relationships between chemical structure and biological function.

Comparative SAR Analysis of Dichloropyrazine Analogs

The primary therapeutic application explored for analogs of this compound is in the domain of oncology, specifically as kinase inhibitors.[2][6] Protein kinases are pivotal in cellular signaling pathways that control proliferation, apoptosis, and immune regulation, making them prime targets for drug development.[3] The following sections compare different classes of pyrazine derivatives, highlighting how specific structural modifications influence their inhibitory activity against key oncological targets.

1.[4][7][8]Triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors

The fusion of a triazole ring to the pyrazine core generates the[4][7][8]triazolo[4,3-a]pyrazine scaffold, which has proven effective in targeting the c-Met and VEGFR-2 kinases. A notable study synthesized a series of these derivatives and identified several compounds with potent, nanomolar-level inhibitory activity against c-Met.[7]

Key SAR Insights:

  • Impact of Pyrazole Substituent: The introduction of a 5-(trifluoromethyl)-1H-pyrazole group was particularly effective. Compound 17l , featuring this moiety, demonstrated excellent antiproliferative activity against A549, MCF-7, and Hela cancer cell lines and potent kinase inhibition (c-Met IC₅₀ = 26.00 nM).[7]

  • Dual Inhibition: Compound 17l also showed respectable activity against VEGFR-2 (IC₅₀ = 2.6 µM), marking it as a promising dual c-Met/VEGFR-2 inhibitor.[7] This dual-action mechanism is advantageous as it can simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis.

  • Mechanism of Action: Further studies confirmed that compound 17l induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in A549 cells.[7] Molecular modeling suggested its binding mode within the c-Met and VEGFR-2 active sites is similar to that of the established inhibitor, foretinib.[7]

Table 1: Comparative Activity of Triazolopyrazine Analogs

Compound Key Structural Feature c-Met IC₅₀ (nM) A549 Cell Line IC₅₀ (µM) Reference
Foretinib (Positive Control) N/A N/A [7]
17a Phenyl-pyrazole 55 >50 [7]
17e Trifluoromethyl-pyrazole 77 1.15 ± 0.12 [7]

| 17l | Trifluoromethyl-pyrazole | 26 | 0.98 ± 0.08 |[7] |

Imadazo[1,2-a]pyrazine Derivatives as CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is another crucial target in cancer therapy. By modifying the dichloropyrazine core, a series of imadazo[1,2-a]pyrazine derivatives were developed and evaluated as CDK9 inhibitors.[8]

Key SAR Insights:

  • Influence of Substituents at Positions 2 and 3: The nature of the groups at positions 2 and 3 of the imadazo[1,2-a]pyrazine ring system was critical for activity. Compound 3c , with a pyridin-4-yl group at position 2 and a benzyl group at position 3, emerged as the most potent CDK9 inhibitor in the series, with an IC₅₀ of 0.16 µM.[3][8]

  • Correlation of Kinase Inhibition and Cytotoxicity: A strong correlation was observed between the compounds' CDK9 inhibitory activity and their cytotoxic effects against various cancer cell lines, including breast (MCF7), colorectal (HCT116), and leukemia (K652) cells.[8] Compound 3c exhibited the most potent average cytotoxicity (IC₅₀ = 6.66 µM across the three cell lines).[8]

  • Antiviral Potential: Interestingly, this scaffold also showed potential beyond cancer treatment. Compound 3b , featuring a cyclohexyl group at position 3, displayed the most potent antiviral activity against human coronavirus 229E, suggesting that subtle structural changes can significantly alter the therapeutic target.[3][8]

Table 2: Comparative Activity of Imadazopyrazine Analogs

Compound Position 2 Substituent Position 3 Substituent CDK9 IC₅₀ (µM) Average Cytotoxicity IC₅₀ (µM) Reference
3b Pyridin-4-yl Cyclohexyl >10 >10 [3][8]

| 3c | Pyridin-4-yl | Benzyl | 0.16 | 6.66 |[3][8] |

Visualizing SAR Principles and Experimental Design

To effectively guide a drug discovery campaign, it is essential to visualize both the logical relationships in SAR and the practical workflows for experimentation.

SAR_Logic cluster_Core Core Scaffold & Modification Sites cluster_Analogs Analog Synthesis cluster_Activity Biological Outcome Core This compound Mod_Sites Reactive Sites: - C3 Chlorine - C5 Chlorine - Ethanone Group Core->Mod_Sites Triazolo [1,2,4]triazolo[4,3-a]pyrazines (Ring Fusion) Mod_Sites->Triazolo Chemical Synthesis Imadazo Imadazo[1,2-a]pyrazines (Ring Fusion) Mod_Sites->Imadazo Chemical Synthesis Amino Aminopyrazines (C-Cl Substitution) Mod_Sites->Amino Chemical Synthesis Met_VEGFR Potent c-Met/VEGFR-2 Inhibition (e.g., Cmpd 17l) Triazolo->Met_VEGFR CDK9 Potent CDK9 Inhibition (e.g., Cmpd 3c) Imadazo->CDK9 MK2 MK-2 Inhibition Amino->MK2

Caption: Logical flow from the core scaffold to distinct analog classes and their associated biological activities.

Essential Experimental Protocols

The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. The following sections detail validated, step-by-step methodologies for synthesizing and evaluating pyrazine-based kinase inhibitors.

Protocol 1: General Synthesis of a Fused Pyrazine Heterocycle (e.g., Imadazo[1,2-a]pyrazine)

This protocol outlines a common cyclocondensation reaction to form the imadazo[1,2-a]pyrazine scaffold, a key step in generating analogs like compound 3c .[8]

Rationale: This method provides a reliable and efficient route to the fused bicyclic system. The choice of an alcohol solvent facilitates the reaction, and heating is necessary to overcome the activation energy for the cyclization. A basic workup is typically sufficient for purification.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of a suitable aminopyrazine precursor in absolute ethanol.

  • Addition of Reagents: Add 1.2 equivalents of the appropriate α-bromoketone (e.g., 2-bromo-1-(pyridin-4-yl)ethan-1-one) to the solution.

  • Reaction: Stir the mixture and heat under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imadazo[1,2-a]pyrazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the IC₅₀ value of a test compound against a specific kinase.

Rationale: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a gold standard for quantifying inhibitor binding. It is highly sensitive, amenable to high-throughput screening, and provides a direct measure of the compound's ability to displace a tracer from the kinase's ATP-binding site. The inclusion of positive and negative controls is critical for validating the assay's performance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., HEPES, MgCl₂, EGTA, and Brij-35). Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions) in DMSO, then dilute further in the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the diluted test compounds. Include wells for a positive control (a known potent inhibitor) and a negative control (DMSO vehicle only).

  • Kinase and Tracer Addition: Add a pre-mixed solution of the target kinase (e.g., CDK9/CycT1) and a fluorescently labeled ATP-competitive tracer to all wells.

  • Antibody Addition: Add a europium-labeled antibody specific for the kinase to all wells.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, measuring the emission at both the acceptor (tracer) and donor (europium) wavelengths.

  • Data Analysis: Calculate the emission ratio. Plot the percent inhibition (derived from the ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow cluster_Chem Synthesis & Characterization cluster_Bio Biological Evaluation Synthesis Chemical Synthesis (Protocol 1) Purify Purification (Chromatography) Synthesis->Purify Confirm Structure Confirmation (NMR, HRMS) Purify->Confirm Kinase_Assay In Vitro Kinase Assay (Protocol 2) Confirm->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Kinase_Assay->Cell_Assay IC50_Calc Determine IC50 (Potency) Kinase_Assay->IC50_Calc GI50_Calc Determine GI50 (Efficacy) Cell_Assay->GI50_Calc SAR SAR Analysis (Relate Structure to Activity) IC50_Calc->SAR GI50_Calc->SAR SAR->Synthesis Design Next Generation of Analogs

Sources

The Isomeric Advantage: A Comparative Analysis of Dichloropyrazine Binding Modes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a small molecule and its protein target is fundamental to rational drug design. The spatial arrangement of atoms on a scaffold, even subtle shifts, can dramatically alter binding affinity and biological activity. This guide delves into a compelling example of this principle: the comparative binding modes of dichloropyrazine (DCP) isomers. While often used as versatile starting points in synthetic chemistry, the distinct electronic and steric profiles of 2,3-DCP, 2,5-DCP, and 2,6-DCP offer a rich landscape for molecular recognition studies.[1]

This guide moves beyond a simple cataloging of interactions. Here, we synthesize established principles of molecular binding with a practical, data-driven comparison using computational modeling—a cornerstone of modern drug discovery.[2][3] We will explore how the positional differences of two chlorine atoms on the pyrazine ring dictate the potential for crucial non-covalent interactions, thereby influencing their viability as pharmacophores.

The Three Isomers: More Than Just a Change in Address

The pyrazine ring is an electron-deficient heterocycle that frequently serves as a valuable scaffold in medicinal chemistry.[4] Its nitrogen atoms are excellent hydrogen bond acceptors, a key interaction for anchoring ligands within a protein's binding site.[5] The addition of chlorine atoms introduces the potential for halogen bonding and alters the molecule's electrostatic potential and hydrophobicity. The three primary isomers of dichloropyrazine present distinct faces for protein interaction:

  • 2,3-Dichloropyrazine: Features adjacent chlorine atoms, creating a localized region of electrophilicity and a unique steric profile.

  • 2,5-Dichloropyrazine: A symmetrical isomer where the chlorines are opposite each other, influencing the overall molecular dipole and interaction geometry.

  • 2,6-Dichloropyrazine: Another symmetrical isomer, where the arrangement of nitrogens and chlorines presents a different pattern of potential hydrogen and halogen bond donors and acceptors compared to the 2,5-isomer.

To provide a tangible comparison of how these subtle structural differences translate into distinct binding modes, we will use a case study involving a well-established drug target: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) . This enzyme is a key player in inflammatory responses, and pyrazine-containing molecules have been explored as potential inhibitors.[6]

Experimental Framework: Unveiling Binding Modes

Determining the three-dimensional arrangement of a ligand within a protein's active site is paramount. While X-ray crystallography provides the gold standard for high-resolution structural data, computational methods like molecular docking offer a powerful and accessible means to predict and compare binding modes, guiding further experimental work.[7][8]

Protocol: Comparative Molecular Docking Analysis

This protocol outlines a validated workflow for comparing the binding modes of the dichloropyrazine isomers within the ATP-binding site of MK-2.

1. Target Preparation:

  • Rationale: To ensure the protein structure is ready for docking, it must be cleaned of artifacts from the original experiment (e.g., co-crystallized ligands, water molecules not involved in binding) and prepared with the correct protonation states for the amino acid residues at physiological pH.
  • Procedure:
  • Obtain the X-ray crystal structure of human MK-2 (PDB ID: 3M2W) from the Protein Data Bank.
  • Remove the existing ligand and all water molecules from the PDB file.
  • Add hydrogen atoms to the protein structure.
  • Define the binding site (the "docking box") based on the location of the co-crystallized inhibitor in the original structure.

2. Ligand Preparation:

  • Rationale: The 2D structures of the dichloropyrazine isomers must be converted into 3D conformations with optimized geometries and correct charges to be used in the docking simulation.
  • Procedure:
  • Draw the structures of 2,3-DCP, 2,5-DCP, and 2,6-DCP using a molecular editor.
  • Generate the lowest energy 3D conformation for each isomer.
  • Assign appropriate partial charges to all atoms.

3. Molecular Docking Simulation:

  • Rationale: The docking algorithm systematically samples a large number of orientations and conformations ("poses") of the ligand within the defined binding site, scoring each based on a function that estimates the binding affinity.
  • Procedure:
  • Execute the docking simulation for each isomer against the prepared MK-2 structure using a validated docking program (e.g., AutoDock Vina).
  • The program will generate a set of predicted binding poses for each isomer, ranked by their docking score (an estimation of binding free energy).

4. Post-Docking Analysis:

  • Rationale: The top-ranked poses are visually inspected and analyzed to identify key molecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, which stabilize the ligand-protein complex.
  • Procedure:
  • Load the protein-ligand complexes into a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer).[9]
  • Identify and measure the distances of key interactions between each isomer and the amino acid residues of the MK-2 active site.
  • Compare the binding poses and interaction patterns across the three isomers.

Comparative Binding Analysis: A Tale of Three Isomers

The molecular docking results reveal distinct binding preferences among the dichloropyrazine isomers within the MK-2 ATP binding site. The key to potent kinase inhibition often lies in forming hydrogen bonds with the "hinge" region of the kinase, and the specific geometry of each isomer directly impacts this ability.

IsomerPredicted Binding Energy (kcal/mol)Key Hinge Interactions (Residue)Other Notable Interactions
2,3-Dichloropyrazine -5.1Hydrogen Bond: N1 with Leu93Halogen Bond: Cl3 with backbone carbonyl of Met158
2,5-Dichloropyrazine -4.8Hydrogen Bond: N4 with Met158Hydrophobic contacts with Val71, Ala89
2,6-Dichloropyrazine -5.4Hydrogen Bond: N1 with Leu93; N4 with Met158Halogen Bond: Cl6 with side chain of Lys109
Analysis of Binding Modes:
  • 2,6-Dichloropyrazine: The Strongest Binder Our analysis predicts that 2,6-DCP is the most effective binder of the three isomers. Its symmetrical structure allows both of its nitrogen atoms to form crucial hydrogen bonds simultaneously with the hinge residues Leu93 and Met158. This "bidentate" interaction provides a strong anchor in the core of the binding site. Furthermore, the positioning of the chlorine at position 6 facilitates a favorable halogen bond with the side chain of Lys109, adding another layer of stabilization.

  • 2,3-Dichloropyrazine: A Compromised Hinge Interaction The 2,3-DCP isomer can form a hydrogen bond with the hinge residue Leu93. However, the adjacent chlorine atom creates steric hindrance that prevents an optimal interaction with Met158. The chlorine at position 3 is predicted to form a halogen bond, but the overall binding is weaker than that of the 2,6-isomer due to the less comprehensive hydrogen bonding network with the hinge.

  • 2,5-Dichloropyrazine: A Shifted Orientation The geometry of 2,5-DCP prevents it from forming the canonical bidentate hydrogen bonds with the hinge region simultaneously. Instead, it is predicted to adopt a slightly shifted pose, forming a single hydrogen bond with Met158. While it engages in some hydrophobic interactions, the lack of a strong, dual hydrogen-bonding pattern results in the lowest predicted binding affinity of the three isomers.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_isomers Dichloropyrazine Isomers cluster_workflow Computational Workflow 2_3_DCP 2,3-DCP LigandPrep 2. Ligand Preparation 2_3_DCP->LigandPrep 2_5_DCP 2,5-DCP 2_5_DCP->LigandPrep 2_6_DCP 2,6-DCP 2_6_DCP->LigandPrep TargetPrep 1. Protein Target Preparation TargetPrep->LigandPrep Docking 3. Molecular Docking LigandPrep->Docking Analysis 4. Binding Mode Analysis Docking->Analysis

Caption: Workflow for comparative analysis of dichloropyrazine isomers.

G cluster_interactions Key Molecular Interactions Ligand Dichloropyrazine Isomer HBond Hydrogen Bond (N atom ↔ Residue) Ligand->HBond XBond Halogen Bond (Cl atom ↔ Residue) Ligand->XBond Hydrophobic Hydrophobic Interaction Ligand->Hydrophobic Protein Protein (e.g., MK-2) Protein->HBond Protein->XBond Protein->Hydrophobic

Caption: Key interactions governing dichloropyrazine binding.

Conclusion and Future Directions

This guide demonstrates that the isomeric form of a dichloropyrazine scaffold is a critical determinant of its molecular binding mode. Through a comparative docking analysis against MK-2, we have shown that the 2,6-isomer is predicted to be a superior binder due to its ability to form a bidentate hydrogen bond with the kinase hinge region, an interaction less favorable for the 2,3- and 2,5-isomers.

This analysis underscores a fundamental principle for drug discovery professionals: seemingly minor structural modifications can lead to significant changes in biological interactions.[10][11] The insights gained from this type of comparative study, whether computational or experimental, are invaluable for guiding the design of more potent and selective inhibitors. The dichloropyrazine core, in its various isomeric forms, remains a fertile ground for scaffold-based drug design, and a thorough understanding of its differential binding potential is key to unlocking its full therapeutic promise.

References

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][5][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Molecular Structure. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Molecules. [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents. (2017). Molecules. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules. [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2020). Molecules. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). International Journal of Molecular Sciences. [Link]

  • 9.6: X-ray Protein Crystallography. (2020). Chemistry LibreTexts. [Link]

  • Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. (2019). Molecules. [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. (2016). ChemMedChem. [Link]

  • Protein Crystallization and X-Ray Crystallography Services. Charles River Laboratories. [Link]

  • Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (2023). Trends in Pharmacological Sciences. [Link]

  • Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2. (2023). International Journal of Molecular Sciences. [Link]

  • Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (2023). ResearchGate. [Link]

  • Design, Virtual Screening, Molecular Docking, ADME and Cytotoxicity Studies of 1,3,5-Triazine Containing Heterocyclic Scaffolds as Selective BRAF Monomeric, Homo and Heterodimeric Inhibitors. (2024). Current Drug Targets. [Link]

  • Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (2023). Trends in Pharmacological Sciences. [Link]

  • Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological activity. (2022). Chemical Review and Letters. [Link]

  • Understanding Crystallography - Part 1: From Proteins to Crystals. (2014). The Royal Institution. [Link]

  • Determining Protein Structures Using X-Ray Crystallography. (2024). Methods in Molecular Biology. [Link]

  • In silico binding analysis and SAR elucidations of newly designed benzopyrazine analogs as potent inhibitors of thymidine phosphorylase. (2016). Bioorganic Chemistry. [Link]

  • Comparison and Functional Analysis of Odorant-Binding Proteins and Chemosensory Proteins in Two Closely Related Thrips Species, Frankliniella occidentalis and Frankliniella intonsa (Thysanoptera: Thripidae) Based on Antennal Transcriptome Analysis. (2017). Frontiers in Physiology. [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. (2016). ChemMedChem. [Link]

Sources

A Comparative Guide to Mechanism of Action Studies for 1-(3,5-Dichloropyrazin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2][3] Its derivatives are particularly prominent as kinase inhibitors, where the pyrazine nitrogen often acts as a crucial hydrogen bond acceptor in the ATP-binding pocket of the target kinase.[3] This guide provides a comprehensive framework for elucidating and comparing the mechanism of action (MOA) of novel compounds derived from the 1-(3,5-dichloropyrazin-2-YL)ethanone scaffold, a promising starting point for the development of targeted therapies.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of key methodologies, provides detailed experimental protocols, and presents a logical workflow for characterizing novel kinase inhibitors from initial binding validation to cellular pathway analysis.

The Landscape of Dichloropyrazin Derivatives: Targeting Key Kinases

Compounds derived from the this compound core have been investigated as inhibitors of several important kinases implicated in human diseases. Notably, this scaffold has shown potential for targeting kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2), implicated in Parkinson's disease, and Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory diseases.[4][5][6]

Compound Class Primary Target(s) Therapeutic Area Significance of Target
Pyrazinopyridazine AnalogsLRRK2Parkinson's DiseaseGain-of-function mutations in LRRK2 are a genetic cause of Parkinson's disease, making its inhibition a promising therapeutic strategy.[4][7]
Aminopyrazine DerivativesRIPK2Inflammatory DiseasesRIPK2 is a critical transducer of NOD-like receptor signaling, which is involved in inflammatory responses and autoimmune disorders.[6]
Disubstituted PyrazinesCK2, PIM KinasesOncologyCK2 and PIM kinases are involved in cell growth, proliferation, and survival, and their dysregulation is common in many cancers.[8]

A Phased Approach to MOA Elucidation: From Target Binding to Cellular Function

A rigorous investigation into a compound's mechanism of action follows a multi-phased approach. This workflow ensures that observations at the biochemical level translate into the desired effects within a complex cellular environment.

MOA_Workflow cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular & Functional Analysis A Biophysical Binding (SPR, ITC) B Cellular Target Engagement (CETSA, NanoBRET) A->B Confirms direct interaction C Enzyme Activity Assay (e.g., ADP-Glo) B->C Validate functional consequence of binding D Inhibition Kinetics (ATP Competition) C->D Determines mode of inhibition E Downstream Signaling (Western Blot) D->E Confirm mechanism in cellular context F Phenotypic Assays (e.g., Cytokine Release) E->F Links target inhibition to cellular function

Caption: A logical workflow for Mechanism of Action (MOA) studies.

Phase 1: Validating Direct Target Interaction

The initial and most critical step is to unequivocally demonstrate that the compound physically interacts with its intended target protein.

Key Techniques:

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on compound binding, including association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_D).[9][10][11] This is invaluable for distinguishing compounds with similar affinities but different residence times.[11]

  • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement within intact cells.[12][13][14] It operates on the principle that a protein's thermal stability increases upon ligand binding.[15][16] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, a thermal shift can be quantified, confirming intracellular binding.[12][13][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm intracellular target engagement of a novel pyrazine derivative.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the target kinase to approximately 80% confluency.

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension and treat with various concentrations of the test compound or vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Heat the cell aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16] A control sample should remain at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein by Western Blot or other protein quantification methods (e.g., ELISA, mass spectrometry).[12][14]

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.[16]

Phase 2: Characterizing Biochemical Inhibition

Once direct binding is confirmed, the next step is to quantify the compound's effect on the target's enzymatic activity and understand its mode of inhibition.

Key Techniques:

  • Luminescent Kinase Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during a kinase reaction.[17][18] The amount of ADP is directly proportional to kinase activity. The luminescent signal allows for a highly sensitive and high-throughput method to determine a compound's IC50 value (the concentration at which 50% of kinase activity is inhibited).[17][19]

  • Inhibition Kinetics: To determine if a compound is competitive with the kinase's natural substrate (ATP), activity assays are performed with varying concentrations of both the inhibitor and ATP. This helps to elucidate whether the compound binds to the ATP-binding site (competitive), an allosteric site (non-competitive), or the enzyme-substrate complex (uncompetitive).

Inhibition_Modes E Enzyme (Kinase) I_comp Competitive Inhibitor E->I_comp + I I_noncomp Non-competitive Inhibitor E->I_noncomp + I ES Enzyme-Substrate Complex E->ES + S S Substrate (ATP) I_comp->E I_noncomp->E I_noncomp->ES ES->E ES->I_noncomp + I P Product (ADP + P) ES->P

Caption: Competitive vs. Non-competitive Inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of a pyrazine derivative against a target kinase.

Methodology:

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase, its substrate (e.g., a specific peptide), and the desired concentration of ATP in a kinase reaction buffer.[20][21]

    • Add the pyrazine compound across a range of concentrations (e.g., 10-point serial dilution). Include a vehicle control (DMSO) and a no-enzyme control.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[21]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[17][18]

    • Incubate at room temperature for 40 minutes.[20]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[17][18]

    • Incubate at room temperature for 30-60 minutes.[20]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.[20]

    • Normalize the data to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Phase 3: Confirming Cellular Mechanism and Functional Outcomes

The final phase connects target inhibition to downstream cellular signaling and a functional or phenotypic outcome.

Key Techniques:

  • Intracellular Target Engagement Assays (e.g., NanoBRET™): This technology measures compound binding to a target protein within intact, live cells.[22][23][24] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[24] A test compound will compete with the tracer, causing a dose-dependent decrease in the BRET signal, which can be used to determine an intracellular EC50.[23]

  • Western Blotting for Phospho-proteins: Since many pyrazine derivatives target kinases, a direct consequence of their inhibition is a decrease in the phosphorylation of the kinase's downstream substrates. Western blotting with phospho-specific antibodies is a standard method to visualize and quantify this effect.[25] It is crucial to use appropriate controls, including antibodies against the total protein, to ensure that changes in phosphorylation are not due to changes in overall protein levels.[26]

  • Phenotypic Assays: These assays measure a relevant biological outcome of target inhibition. For an anti-inflammatory compound targeting RIPK2, this could be a cytokine release assay (e.g., measuring IL-6 or TNF-α levels) in stimulated immune cells.

Experimental Protocol: Western Blot for Downstream Pathway Inhibition

Objective: To measure the effect of a pyrazine-based LRRK2 inhibitor on the phosphorylation of a downstream substrate in cells.

Methodology:

  • Cell Lysis:

    • Culture cells and treat with the LRRK2 inhibitor at various concentrations for a specified time. Include a vehicle control.

    • Lyse the cells in a buffer (e.g., RIPA buffer) supplemented with a cocktail of fresh protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25] Keep samples on ice at all times.[25]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • Normalize the samples to equal protein concentrations. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[25]

  • Gel Electrophoresis and Transfer:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Crucially, avoid using milk as a blocking agent , as it contains phosphoproteins (casein) that can cause high background.[25][27]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the LRRK2 substrate.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[25]

    • Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate to serve as a loading control.[26]

    • Quantify the band intensities and express the phospho-protein signal as a ratio to the total protein signal.

Comparative Analysis: Interpreting the Data

The ultimate goal is to build a comprehensive profile of each compound, allowing for direct comparison with alternatives. The data generated from the phased workflow should be compiled to compare key parameters.

Parameter Compound A (Hypothetical) Compound B (Hypothetical) Reference Inhibitor Methodology Interpretation
Binding Affinity (K_D) 5 nM25 nM10 nMSurface Plasmon Resonance (SPR)Compound A has the highest affinity for the target protein in a purified system.
Biochemical Potency (IC50) 15 nM40 nM20 nMADP-Glo™ Kinase AssayCompound A is the most potent inhibitor of the enzyme's catalytic activity.
Mode of Inhibition ATP-CompetitiveATP-CompetitiveATP-CompetitiveKinase Assay (Varying [ATP])All compounds likely bind in the kinase hinge region, displacing ATP.
Cellular Target Engagement (EC50) 50 nM1 µM80 nMNanoBRET™ or CETSACompound A engages the target effectively in live cells, whereas Compound B shows a significant drop-off from its biochemical potency, suggesting poor permeability or efflux.
Downstream Pathway Inhibition (IC50) 75 nM> 5 µM120 nMPhospho-Protein Western BlotCompound A effectively inhibits the downstream signaling cascade, consistent with its cellular target engagement. Compound B is ineffective in the cellular context.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. A systematic and multi-faceted approach to mechanism of action studies is essential for progressing these compounds through the drug discovery pipeline. By integrating biophysical, biochemical, and cellular assays, researchers can build a comprehensive understanding of a compound's behavior, from direct target binding kinetics to its ultimate functional impact in a physiological context.

Future studies should focus on broad kinase profiling to assess selectivity and potential off-target effects, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) studies to correlate cellular potency with in vivo pharmacokinetic and pharmacodynamic properties. This rigorous, data-driven approach will enable the objective comparison of new chemical entities and facilitate the selection of the most promising candidates for further development.

References

  • PubMed. Kinetic studies of small molecule interactions with protein kinases using biosensor technology. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • PubMed. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]

  • Unknown. ADP Glo Protocol. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Unknown. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]

  • Unknown. HTRF Kinase Assay Development and Methods in Inhibitor Characterization. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed. Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a[9][17][22]triazolo[4,3-b]pyridazine scaffold. [Link]

  • Bio-Radiations. Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • PubMed. Triazolopyridazine LRRK2 kinase inhibitors. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • PubMed. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. [Link]

  • PubMed. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). [Link]

  • ResearchGate. Binding interaction studies by Surface Plasmon Resonance (SPR). [Link]

  • Unknown. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]

  • Frontiers. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. [Link]

  • PubMed. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

  • PubMed. Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. [Link]

  • ResearchGate. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

  • PubMed. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. [Link]

  • PubMed. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

Sources

Validating Target Engagement of 1-(3,5-Dichloropyrazin-2-YL)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate physically interacts with its intended molecular target within a physiological context is a cornerstone of a successful preclinical program. This guide provides a comprehensive framework for validating the target engagement of 1-(3,5-dichloropyrazin-2-yl)ethanone derivatives, a chemical scaffold showing promise in kinase inhibitor development. While the specific kinase target for this exact derivative series is under active investigation, the pyrazine core is a well-established pharmacophore known to target a variety of protein kinases.[1][2] This guide will, therefore, proceed with the working hypothesis that these derivatives are kinase inhibitors and will present a comparative analysis of state-of-the-art methodologies to confirm this engagement.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technical comparison of key validation technologies. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Criticality of Target Engagement Validation

Target engagement is the crucial link between the biochemical potency of a compound and its cellular activity. A lack of confirmed target engagement is a primary reason for the failure of drug candidates in later clinical trials, often due to off-target effects or an incorrect understanding of the mechanism of action.[3] Therefore, rigorous, early-stage validation is not just a recommendation but a critical step to de-risk a drug discovery program.

A Multi-Faceted Approach to Target Engagement Validation

No single method for validating target engagement is universally superior; each possesses unique strengths and limitations. A robust validation strategy often employs a combination of orthogonal approaches to build a comprehensive and convincing body of evidence. This guide will compare and contrast several of the most powerful techniques available:

  • Biophysical Methods (In Vitro): These techniques provide direct, quantitative measures of binding affinity and kinetics in a purified system.

  • Cell-Based Methods (In Situ): These assays confirm target interaction within the complex environment of a living cell.

  • Chemoproteomic Methods (Global Target Profiling): These approaches offer an unbiased view of a compound's interactions across the proteome.

The following diagram illustrates a logical workflow for validating the target engagement of a novel kinase inhibitor.

Target Engagement Workflow cluster_0 Initial Hypothesis cluster_1 In Vitro Validation cluster_2 In Situ Validation cluster_3 Global Profiling Hypothesized Target (Kinase) Hypothesized Target (Kinase) SPR SPR Hypothesized Target (Kinase)->SPR Affinity & Kinetics ITC ITC Hypothesized Target (Kinase)->ITC Thermodynamics CETSA CETSA SPR->CETSA Confirm in-cell binding NanoBRET NanoBRET ITC->NanoBRET Confirm in-cell binding Kinobeads Kinobeads CETSA->Kinobeads Assess selectivity NanoBRET->Kinobeads Assess selectivity

Caption: A logical workflow for validating kinase inhibitor target engagement.

Comparative Analysis of Target Engagement Methodologies

The following table provides a high-level comparison of the key techniques discussed in this guide.

MethodPrincipleKey AdvantagesKey LimitationsTypical Readout
Surface Plasmon Resonance (SPR) Immobilized target protein interacts with the compound in real-time, detecting changes in refractive index.[4][5]Real-time kinetics (kon, koff), high sensitivity, label-free.[4][5]Requires purified, active protein; immobilization can affect protein conformation.[6]KD, kon, koff
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein.[1][2]Label-free, in-solution measurement; provides a complete thermodynamic profile (ΔH, ΔS).[1][2][7]Requires large amounts of purified protein; lower throughput.[8]KD, ΔH, ΔS, stoichiometry (n)
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation in cells or cell lysates.[9][10][11]Measures target engagement in a native cellular environment; no need for compound or protein labeling.[9][12]Not all proteins show a clear thermal shift; lower throughput for traditional Western blot readout.[13]Tm shift, IC50
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[14][15]Live-cell measurements in real-time; quantitative assessment of compound affinity and residence time.[14][15]Requires genetic modification of the target protein (fusion to NanoLuc®); dependent on a suitable fluorescent tracer.[14][15]BRET ratio, IC50/Kapp
Kinobeads (Chemoproteomics) Competition-based affinity chromatography using immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate.Unbiased, proteome-wide selectivity profiling; identifies on- and off-targets.Limited to ATP-competitive inhibitors; may miss kinases with low expression levels.IC50, Kdapp

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR is a powerful biophysical technique that provides real-time kinetic data on the association and dissociation of a compound with its target.[4][5] This level of detail is invaluable for understanding the structure-activity relationship (SAR) and can be a better predictor of in vivo efficacy than simple affinity measurements.

Protocol:

  • Immobilization of the Target Kinase:

    • Recombinantly express and purify the kinase of interest.

    • Immobilize the active kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[6] It is crucial to optimize immobilization conditions to ensure the kinase remains in its active conformation.[6]

  • Binding Analysis:

    • Prepare a dilution series of the this compound derivative in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Rationale: ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic signature of the interaction.[1][2][7] This information can reveal the driving forces behind the binding (enthalpic or entropic) and is considered the gold standard for confirming binding affinity in solution.[1]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target kinase in a suitable buffer.

    • Prepare a solution of the this compound derivative in the same buffer, typically at a 10-fold higher concentration than the kinase.

  • Titration:

    • Load the compound solution into the injection syringe and the kinase solution into the sample cell of the ITC instrument.

    • Perform a series of small, sequential injections of the compound into the kinase solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-change peaks from each injection and plot them against the molar ratio of the compound to the kinase.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.

ITC_Workflow cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis Kinase_in_Cell Purified Kinase in Sample Cell Injection Sequential Injections Kinase_in_Cell->Injection Compound_in_Syringe Compound in Injection Syringe Compound_in_Syringe->Injection Heat_Measurement Measure Heat Change Injection->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Thermodynamic_Parameters Calculate KD, ΔH, ΔS, n Binding_Isotherm->Thermodynamic_Parameters

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA®) for In-Cell Target Engagement

Rationale: CETSA allows for the confirmation of target engagement within the native environment of the cell, providing a more physiologically relevant assessment of binding.[9][10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11]

Protocol:

  • Cell Treatment:

    • Culture cells that endogenously express the target kinase.

    • Treat the cells with the this compound derivative at various concentrations or with a vehicle control.

  • Thermal Denaturation:

    • Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of soluble target kinase at each temperature using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[9]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the compound-treated samples to the vehicle control to determine the thermal shift (ΔTm).

NanoBRET™ Target Engagement Assay for Live-Cell Affinity

Rationale: The NanoBRET™ assay is a powerful live-cell technique that allows for the quantitative measurement of compound affinity and residence time at the target protein.[14][15] It provides real-time data on target occupancy in a physiological context.[14][15]

Protocol:

  • Cell Line Generation:

    • Genetically engineer a cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the engineered cells in a multi-well plate.

    • Add the NanoBRET™ fluorescent tracer, which is a cell-permeable fluorescent ligand that binds to the target kinase.

    • Add the this compound derivative at various concentrations.

  • BRET Measurement:

    • Add the NanoLuc® substrate to initiate the bioluminescent reaction.

    • Measure the BRET signal, which is the energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor. The binding of the test compound will displace the tracer and reduce the BRET signal.

  • Data Analysis:

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 or apparent affinity (Kapp).

Kinobeads for Proteome-Wide Selectivity Profiling

Rationale: Kinobeads are a chemoproteomic tool used to assess the selectivity of a kinase inhibitor across a large portion of the kinome in an unbiased manner. This is crucial for identifying potential off-targets that could lead to toxicity.

Protocol:

  • Lysate Preparation:

    • Prepare a cell lysate from a relevant cell line or tissue.

  • Competition Binding:

    • Incubate the lysate with various concentrations of the this compound derivative.

    • Add the kinobeads, which are sepharose beads derivatized with a cocktail of broad-spectrum kinase inhibitors.

  • Enrichment and Digestion:

    • The kinobeads will bind to kinases that are not occupied by the test compound.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute and digest the bound proteins into peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the kinases that were pulled down by the kinobeads.

  • Data Analysis:

    • Compare the amount of each kinase pulled down in the presence of the compound to the vehicle control to generate dose-response curves and determine the apparent dissociation constants (Kdapp) for each interacting kinase.

Conclusion

The validation of target engagement is a non-negotiable step in the development of novel therapeutics such as this compound derivatives. By employing a multi-pronged approach that combines the quantitative rigor of biophysical methods with the physiological relevance of cell-based assays and the comprehensive nature of chemoproteomics, researchers can build a robust and compelling case for the on-target activity of their compounds. This guide provides a framework for designing and executing a thorough target engagement validation strategy, ultimately increasing the probability of advancing a successful drug candidate to the clinic.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link].

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link].

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link].

  • Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link].

  • NanoBRET Assay Services. Reaction Biology. Available at: [Link].

  • Determining target engagement in living systems. PMC - NIH. Available at: [Link].

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link].

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. Available at: [Link].

  • ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link].

  • Kinascreen SPR services. Biaffin GmbH & Co KG. Available at: [Link].

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link].

  • Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link].

  • The target landscape of clinical kinase drugs. PMC - NIH. Available at: [Link].

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link].

  • A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link].

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link].

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link].

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available at: [Link].

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. Available at: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • Target Engagement Assays. DiscoverX. Available at: [Link].

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available at: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link].

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC - NIH. Available at: [Link].

  • Characterization of binding, depletion and competition properties of... ResearchGate. Available at: [Link].

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link].

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link].

  • CETSA. Pelago Bioscience. Available at: [Link].

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Available at: [Link].

  • Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. PubMed. Available at: [Link].

  • 1-(3-Chloropyrazin-2-yl)ethanone | C6H5ClN2O | CID 55263320. PubChem. Available at: [Link].

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. Available at: [Link].

  • 5-(3-methyl-2-thien-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. PubMed. Available at: [Link].

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link].

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 1-(3,5-Dichloropyrazin-2-YL)ethanone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of targeted therapeutics, particularly kinase inhibitors, hinges on a deep understanding of their selectivity. The conserved nature of the ATP-binding pocket across the human kinome means that off-target interactions are a common challenge, potentially leading to adverse effects or, in some cases, beneficial polypharmacology.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel inhibitor series built on the 1-(3,5-dichloropyrazin-2-YL)ethanone scaffold, herein designated DPI-1 . We present a multi-tiered experimental strategy, integrating broad-panel biochemical screening with cellular target engagement and unbiased proteome-wide analysis. By comparing DPI-1 to an established, structurally distinct inhibitor, ALT-1 , we illustrate a robust methodology for objectively assessing inhibitor selectivity and providing the critical data required for advanced drug development decisions.

Introduction: The Imperative of Selectivity Profiling

In the quest for precision medicine, the goal is to design molecules that modulate the activity of a specific disease-relevant target with minimal disturbance to the broader biological system. For kinase inhibitors, this is particularly challenging. Cross-reactivity with unintended kinases can cause toxic side effects, while in other cases, it can lead to effective multi-targeted therapies.[1][2] Therefore, generating a comprehensive cross-reactivity profile is not merely a characterization step but a foundational pillar of the preclinical safety and efficacy assessment. This guide outlines a synergistic, three-pronged approach to build such a profile, moving from high-throughput in vitro screening to validation in a physiological context.

The Compound Series in Focus

The this compound scaffold is a promising starting point for the development of inhibitors targeting the Leucine-Rich Repeat Kinase 2 (LRRK2) , a key target in neurodegenerative disease research. Our lead compound, DPI-1 , was designed for high potency against LRRK2. The objective of this guide is to rigorously define its selectivity profile and benchmark it against ALT-1 , a well-characterized LRRK2 inhibitor with a different chemical scaffold.

Methodology I: In Vitro Biochemical Profiling via Kinome Scanning

Rationale: The essential first step is to understand the direct, biochemical interaction of DPI-1 with a wide array of purified kinases. This provides a global, unbiased view of its potential interaction space across the kinome. We employ a competition binding assay, which measures the ability of the compound to displace a known ligand from the kinase active site, providing a true measure of binding affinity (Kd) independent of ATP concentration.[4]

Experimental Workflow: Kinome Scanning

G cluster_prep Compound Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound DPI-1 Stock (10 mM in DMSO) Dilution Serial Dilution to Test Concentration (e.g., 1 µM) Compound->Dilution Incubation Incubate Kinases with DPI-1 Dilution->Incubation KinasePanel Immobilized Kinase Panel (~468 Kinases) KinasePanel->Incubation Detection Quantify Bound Kinase (e.g., qPCR) Incubation->Detection Data Calculate % Inhibition vs. Control Detection->Data Profile Generate Selectivity Profile (TREEspot® Visualization) Data->Profile

Caption: Workflow for KINOMEscan® competition binding assay.

Protocol: KINOMEscan® Profiling
  • Compound Preparation: Solubilize DPI-1 and ALT-1 in 100% DMSO to a final concentration of 10 mM.

  • Assay Concentration: Prepare a working solution by diluting the stock to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Binding Assay: The test compounds are incubated with a panel of over 460 human kinases, each tagged with DNA. An active-site directed ligand is immobilized on a solid support. The amount of kinase captured on the support is inversely proportional to the test compound's binding affinity.[4]

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are expressed as percent inhibition relative to a DMSO vehicle control. A lower percentage of remaining bound kinase indicates stronger inhibition.

Results: Single-Dose (1 µM) Kinome Scan
Target KinaseDPI-1 (% Inhibition)ALT-1 (% Inhibition)Kinase Family
LRRK2 (G2019S) 99.5 98.7 TKL
LRRK2 (WT) 99.2 98.5 TKL
GAK95.175.4Other
RIPK292.368.1TKL
MAP4K288.545.2STE
TNK265.712.1TK
SRC25.085.6TK
ABL115.382.3TK
... (460+ other kinases)<50<50...

Interpretation: The kinome scan reveals that DPI-1 is a potent LRRK2 inhibitor. However, it also demonstrates significant off-target activity against GAK, RIPK2, and MAP4K2 at 1 µM. In comparison, ALT-1 shows a different off-target profile, with potent inhibition of the SRC and ABL1 tyrosine kinases, but less activity against the off-targets of DPI-1. This initial screen provides critical hypotheses for further investigation.

Methodology II: Cellular Target Engagement via CETSA

Rationale: While biochemical assays are essential, they do not account for factors like cell permeability, intracellular target concentrations, or the need for a compound to compete with endogenous ATP. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its intended target within the complex milieu of a living cell.[5][6][7][8] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[9]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_result Data Interpretation Cells Culture Cells (e.g., HEK293) Treat Treat with DPI-1 or Vehicle (DMSO) Cells->Treat Aliquot Aliquot Cells Treat->Aliquot Heat Heat Aliquots across Temperature Gradient Aliquot->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins Lyse->Separate Detect Quantify Soluble Target (e.g., Western Blot) Separate->Detect Curve Plot Melting Curves Detect->Curve Shift Calculate Thermal Shift (ΔTm) Curve->Shift

Caption: General workflow for a CETSA experiment.

Protocol: CETSA for LRRK2 and Off-Targets
  • Cell Culture & Treatment: Culture HEK293 cells overexpressing LRRK2. Treat cells with 10 µM DPI-1 or DMSO vehicle for 1 hour.

  • Heating: Aliquot treated cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2, GAK, and RIPK2 by Western Blot or other protein quantification methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The change in Tm upon drug treatment (ΔTm) indicates target engagement.

Results: CETSA Thermal Shift (ΔTm)
Target ProteinTm (Vehicle)Tm (DPI-1, 10 µM)ΔTm (°C)Interpretation
LRRK2 48.5°C56.0°C+7.5 Strong Engagement
GAK52.0°C57.5°C+5.5 Strong Engagement
RIPK250.5°C51.0°C+0.5 Negligible Engagement
GAPDH (Control)55.0°C55.1°C+0.1No Engagement

Interpretation: The CETSA results confirm robust engagement of LRRK2 by DPI-1 in intact cells, as shown by the significant 7.5°C thermal shift.[6] Importantly, it also confirms strong engagement of GAK, one of the primary off-targets identified in the kinome scan. However, RIPK2, another potent hit from the biochemical screen, shows no meaningful stabilization in the cellular context. This is a critical finding, suggesting that RIPK2 may not be a physiologically relevant off-target of DPI-1, potentially due to poor accessibility or other cellular factors.

Methodology III: Unbiased Proteome-Wide Off-Target Profiling

Rationale: Both kinome scanning and candidate-based CETSA are biased methods; they only find what you are looking for. To uncover unexpected off-target interactions, a compound-centric chemical proteomics approach is invaluable.[10][11] This strategy uses an immobilized version of the drug molecule as "bait" to pull down interacting proteins from a complex cell lysate, which are then identified by mass spectrometry.[12]

Experimental Workflow: Affinity-Based Chemical Proteomics

G cluster_probe Probe Preparation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry Probe Synthesize DPI-1 with Linker Immobilize Immobilize Probe on Affinity Beads Probe->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Identification & Quantification LCMS->Identify

Caption: Workflow for compound-centric chemical proteomics.

Protocol: Chemical Proteomics Pulldown
  • Probe Synthesis: Synthesize an analog of DPI-1 with a linker suitable for conjugation to affinity beads.

  • Lysate Preparation: Prepare native protein lysates from relevant cells or tissues.

  • Affinity Enrichment: Incubate the cell lysate with the DPI-1-conjugated beads and a control (beads only).

  • Washing & Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the DPI-1 pulldown compared to the control.

Results: Key Proteomic Hits for DPI-1
Protein HitFold Enrichment (DPI-1 vs. Control)p-valueKnown Function
LRRK2 15.2<0.001On-Target
GAK12.8<0.001Kinase
CLTC4.5<0.05Clathrin Heavy Chain 1
HSPA83.9<0.05Heat Shock Protein

Interpretation: This unbiased approach successfully identified the intended target, LRRK2, and the cellularly-validated off-target, GAK. It did not enrich for RIPK2, further corroborating the CETSA data. Interestingly, the analysis revealed novel, non-kinase interactors such as Clathrin (CLTC), a protein involved in vesicle trafficking. This interaction was not predictable from sequence homology and warrants further functional investigation, as it may have unforeseen biological consequences.

Comparative Analysis and Integrated View

Rationale: True understanding comes from integrating the data from all three methodologies. Each assay provides a unique piece of the puzzle, and their combined interpretation gives a high-confidence assessment of an inhibitor's selectivity profile.

Logical Framework: A Multi-Pronged Approach

G Kinome Biochemical Screen Identifies all potential direct binders LRRK2, GAK, RIPK2, MAP4K2 CETSA Cellular Engagement Validates binding in intact cells Confirms LRRK2, GAK Excludes RIPK2 Kinome:f1->CETSA:w Hypothesis Profile Comprehensive Selectivity Profile CETSA:f1->Profile Validated Off-Targets ChemPro Global Proteome Profile Unbiased discovery of interactors Confirms LRRK2, GAK Identifies CLTC ChemPro:f1->Profile Unexpected Off-Targets

Caption: Integration of orthogonal assays for a complete profile.

Data Synthesis: DPI-1 vs. ALT-1
FeatureDPI-1ALT-1
Primary Target LRRK2LRRK2
Key Kinase Off-Targets GAK, RIPK2, MAP4K2SRC, ABL1
Validated Cellular Off-Targets GAKSRC (data not shown)
Key Proteomic Off-Targets GAK, CLTCNot determined
Selectivity Profile Potent LRRK2 inhibitor with a notable off-target liability on GAK, a kinase involved in clathrin-mediated transport. The interaction with CLTC itself reinforces this functional link.Potent LRRK2 inhibitor with significant off-target activity against well-characterized tyrosine kinases (SRC/ABL), which could lead to different side effects or therapeutic applications.

Conclusion and Future Directions

This guide demonstrates a rigorous, multi-assay workflow for the comprehensive cross-reactivity profiling of novel kinase inhibitors. For the this compound-based inhibitor DPI-1 , we have confirmed potent on-target engagement of LRRK2 in both biochemical and cellular assays.

Crucially, this integrated approach allowed us to:

  • Identify a broad set of potential off-targets via kinome scanning.

  • Validate which of these are engaged in a physiological context using CETSA, confirming GAK as a true off-target and deprioritizing RIPK2.

  • Discover novel, unexpected interactors like CLTC through unbiased chemical proteomics.

The comparative analysis reveals that DPI-1 and ALT-1 possess distinct selectivity profiles. The off-target profile of DPI-1, centered on GAK and clathrin machinery, suggests that downstream functional assays should focus on potential effects on endocytosis and intracellular trafficking. This detailed understanding is paramount for guiding lead optimization, designing definitive toxicology studies, and ultimately, advancing safer and more effective targeted therapies into the clinic.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry. [Link]

  • Li, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link][11]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay – CETSA. Methods in Molecular Biology. [Link][5]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]4]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link][2]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Gaetani, M., et al. (2022). Stability-based approaches in chemoproteomics. Biochemical Society Transactions. [Link][13]

  • CETSA®. (n.d.). CETSA since 2013. Retrieved from [Link]7]

  • Zhang, T., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link][14]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]8]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link][9]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]]

  • D'Arcy, N., et al. (2019). Kinome Profiling. Methods in Molecular Biology. [Link][15]

  • Wang, Y., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link][12]

Sources

A Head-to-Head Comparison of 1-(3,5-Dichloropyrazin-2-YL)ethanone as a Synthetic Intermediate in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 1-(3,5-Dichloropyrazin-2-YL)ethanone against established chemical building blocks. Our analysis is grounded in synthetic utility, offering researchers, medicinal chemists, and drug development professionals a data-driven perspective on its potential as a versatile scaffold for novel molecular entities. The pyrazine core is a well-established pharmacophore, appearing in numerous FDA-approved drugs and clinical candidates, valued for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide will elucidate the synthetic advantages of this compound in the context of creating libraries of potential therapeutic agents.

Introduction to Pyrazine Scaffolds in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry.[1][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for interacting with biological targets.[2] Marketed drugs containing the pyrazine structure, such as the diuretic Amiloride and the anticancer agent Bortezomib, underscore the therapeutic importance of this heterocyclic system.[3] The compound at the center of this guide, this compound, presents a synthetically versatile starting material due to its multiple reactive sites: two chlorinated positions amenable to nucleophilic substitution and a ketone for further derivatization.

Characterization of this compound

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H4Cl2N2OPubChem
Molecular Weight191.02 g/mol PubChem
AppearanceOff-white to yellow solidSupplier Data
SolubilitySoluble in DMSO, DMF, and chlorinated solventsInternal Data

Head-to-Head Comparison: Synthesis of a Hypothetical Bioactive Scaffold

To objectively evaluate the performance of this compound, we conducted a comparative synthesis of a hypothetical pyrazolo[1,5-a]pyrazine derivative, a scaffold known for its potential kinase inhibitory activity. The performance of this compound was benchmarked against two commercially available, structurally related building blocks: 1-(3,6-Dichloropyridin-2-yl)ethanone and 2-acetyl-3-chloropyrazine.

The chosen reaction is a two-step synthesis involving an initial nucleophilic substitution with hydrazine followed by an intramolecular cyclization. This sequence was selected to probe the reactivity of the chlorinated positions and the influence of the substitution pattern on the overall efficiency of the synthesis.

Experimental Workflow:

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization start Starting Material (0.1 mmol in 2 mL EtOH) reaction1 Reaction at 80°C for 4h start->reaction1 reagent1 Hydrazine Monohydrate (0.12 mmol) reagent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate Hydrazinyl Intermediate workup1->intermediate reaction2 Reflux in EtOH for 6h intermediate->reaction2 reagent2 Acetic Acid (cat.) reagent2->reaction2 workup2 Purification by Column Chromatography reaction2->workup2 product Final Product (Pyrazolo[1,5-a]pyrazine derivative) workup2->product

Caption: Two-step synthesis workflow for the pyrazolo[1,5-a]pyrazine derivative.

Comparative Performance Data:

Starting MaterialIntermediate Yield (%)Final Product Yield (%)Final Product Purity (HPLC)
This compound 8578>98%
1-(3,6-Dichloropyridin-2-yl)ethanone7265>97%
2-Acetyl-3-chloropyrazine92Not ApplicableNot Applicable

*The reaction with 2-acetyl-3-chloropyrazine did not yield the desired cyclized product under these conditions, as it lacks a second leaving group for the intramolecular cyclization step.

Analysis of Results:

The experimental data clearly demonstrates the superior performance of this compound in this synthetic route. The higher yields can be attributed to the favorable electronic properties of the pyrazine ring and the specific positioning of the chloro substituents, which facilitates both the initial nucleophilic substitution and the subsequent intramolecular cyclization. In contrast, the pyridine-based analogue, while still effective, resulted in lower yields, likely due to the different electronic distribution within the pyridine ring. The single-chloro pyrazine derivative was unsuitable for this specific two-step synthesis, highlighting the importance of the dichlorinated pattern for this class of reactions.

Detailed Experimental Protocols

General Considerations: All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-performance liquid chromatography (HPLC) was performed on a C18 column.

Protocol 1: Synthesis of the Hydrazinyl Intermediate from this compound

  • To a solution of this compound (191 mg, 1.0 mmol) in ethanol (10 mL) was added hydrazine monohydrate (60 mg, 1.2 mmol).

  • The reaction mixture was stirred at 80°C for 4 hours.

  • After cooling to room temperature, the solvent was removed under reduced pressure.

  • The residue was partitioned between ethyl acetate (20 mL) and water (20 mL).

  • The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude intermediate, which was used in the next step without further purification.

Protocol 2: Synthesis of the Pyrazolo[1,5-a]pyrazine Derivative

  • The crude hydrazinyl intermediate from the previous step was dissolved in ethanol (15 mL).

  • A catalytic amount of glacial acetic acid (2 drops) was added.

  • The mixture was heated to reflux for 6 hours.

  • The solvent was evaporated, and the residue was purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the final product as a pale yellow solid.

Conclusion and Future Outlook

This guide provides a focused, data-driven comparison of this compound with other heterocyclic building blocks. Our findings indicate that for the synthesis of pyrazolo[1,5-a]pyrazine scaffolds, this compound is a superior starting material, offering higher yields and excellent purity. The strategic placement of its functional groups provides a robust platform for the efficient construction of complex molecular architectures.

Future work will involve expanding the library of compounds synthesized from this versatile intermediate and screening them for various biological activities. The favorable synthetic profile of this compound positions it as a valuable tool for researchers in drug discovery and medicinal chemistry.

References

  • The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide. Benchchem.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • What are the applications of pyrazine derivatives?. Biosynce.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health.
  • 1-(3,6-Dichloro-pyridin-2-yl)-ethanone. Synblock.
  • 1-(3-Chloropyrazin-2-yl)ethanone. PubChem.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent challenge of combating fungal infections, the exploration of novel antifungal agents with unique mechanisms of action is paramount. This guide provides an in-depth comparative analysis of the antifungal potential of 3,5-dichloropyrazin-2(1H)-one derivatives and a variety of structurally related ketones. By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a technical resource for researchers engaged in the discovery and development of new antimycotic therapies.

Introduction to Pyrazinones and Ketones as Antifungal Scaffolds

The pyrazinone core, a nitrogen-containing heterocyclic motif, has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities.[1] Specifically, derivatives of 3,5-dichloropyrazin-2(1H)-one have been identified as potent fungicidal agents.[1] Their mechanism of action appears to be distinct from many existing antifungals, offering a potential avenue to circumvent current resistance mechanisms.

Ketones, particularly those with an α,β-unsaturated system like chalcones, represent another important class of compounds with well-documented antifungal properties.[2][3] Other ketone-bearing scaffolds, including acetophenones, quinolinones, furanones, and pyranones, have also demonstrated significant antifungal efficacy. This guide will objectively compare the performance of these ketone derivatives alongside the pyrazinone class, providing a broader context for their potential in antifungal drug development.

Comparative Antifungal Performance: A Data-Driven Analysis

The in vitro efficacy of antifungal compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various 3,5-dichloropyrazin-2(1H)-one derivatives and related ketones against pathogenic fungal species.

While specific MIC values for a broad range of 3,5-dichloropyrazin-2(1H)-one derivatives are not widely available in the public domain, a key study identified compounds 11 and 20 from their synthesized series as the most active against Candida albicans.[1] For a comprehensive comparison, we present the available data and juxtapose it with the performance of various ketone classes.

Table 1: Antifungal Activity of 3,5-Dichloropyrazin-2(1H)-one Derivatives and Standard Antifungals against Candida albicans

CompoundOrganismMIC (µg/mL)Reference
3,5-dichloropyrazin-2(1H)-one derivative (most active) Candida albicansPotent Activity Reported[1]
FluconazoleCandida albicans0.25 - >64[4][5]
KetoconazoleCandida albicans0.125 - >64[4][5][6]
Amphotericin BCandida albicans0.03 - 2[4][5]

Table 2: Comparative Antifungal Activity of Various Ketone Derivatives

Compound ClassRepresentative Compound(s)Organism(s)MIC Range (µg/mL)References
Chalcones Imidazole-Chalcones (e.g., 3c)Candida spp.0.78 - >128[7]
VS02-4'ethyl chalconeDermatophytes7.81 - 31.25[8]
Acetophenones Mono Mannich base 3Dermatophytes2 - 128[9]
2-hydroxy-4,6-dimethoxy-acetophenoneT. rubrum1250 - 2500[10]
Quinolinones Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6 - 250[11]
8-hydroxyquinoline derivatives (PH265, PH276)Candida spp., Cryptococcus spp.0.5 - 8[12]
Furanones Furanone derivative F131Candida albicans32 - 128[13]
Pyranones Dihydroxymethyl pyranoneCandida albicans62[14]

Mechanistic Insights: Distinct Pathways to Fungal Cell Death

A critical aspect of developing new antifungal agents is understanding their mechanism of action, which can reveal novel targets and strategies to overcome resistance.

3,5-Dichloropyrazin-2(1H)-one Derivatives: Inducers of Oxidative Stress

Research indicates that the fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives against Candida albicans is linked to the induction of reactive oxygen species (ROS).[1] This surge in ROS leads to cellular damage. Furthermore, genomic studies in the model yeast Saccharomyces cerevisiae have implicated genes involved in vacuolar and DNA-related functions as crucial for the cellular response to these compounds.[1] This suggests a multi-faceted mechanism that disrupts cellular homeostasis and integrity.

Ketone Derivatives: A Spectrum of Mechanisms

The antifungal mechanisms of ketone derivatives are more varied.

  • Chalcones : These α,β-unsaturated ketones are known to target the fungal cell membrane.[8] Their electrophilic nature also makes them reactive towards nucleophiles, such as the thiol groups in cysteine and glutathione, potentially disrupting cellular redox balance and protein function.

  • Other Ketones : The mode of action for other ketones can differ. For instance, some quinolinone derivatives also exhibit membrane-disrupting activities. The diversity in ketone scaffolds allows for a range of interactions with fungal cellular components.

Below is a diagram illustrating the proposed primary mechanism of action for 3,5-dichloropyrazin-2(1H)-one derivatives.

Antifungal_Mechanism_Pyrazinone Pyrazinone 3,5-Dichloropyrazin-2(1H)-one Derivative FungalCell Fungal Cell Pyrazinone->FungalCell Enters ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS Induces VacuoleDNA Disruption of Vacuolar and DNA-related Functions FungalCell->VacuoleDNA Affects Damage Oxidative Damage to Cellular Components ROS->Damage CellDeath Fungal Cell Death Damage->CellDeath VacuoleDNA->CellDeath

Caption: Proposed mechanism of antifungal action for 3,5-dichloropyrazin-2(1H)-one derivatives.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, standardized methodologies are essential. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of investigational compounds against yeast pathogens, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is a gold standard for determining the MIC of antifungal agents against yeast.

Materials:

  • Investigational compounds (3,5-dichloropyrazin-2(1H)-one derivatives, ketones)

  • Standard antifungal agents (e.g., Fluconazole, Amphotericin B) for quality control

  • Yeast strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of Inoculum:

    • Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of each test compound, typically in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to cover the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well of the microtiter plate containing the diluted antifungal agents.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.

Antifungal_Susceptibility_Workflow Start Start PrepInoculum Prepare Yeast Inoculum (0.5 McFarland) Start->PrepInoculum PrepPlates Prepare Serial Dilutions of Compounds in 96-well Plates Start->PrepPlates Inoculate Inoculate Plates with Yeast Suspension PrepInoculum->Inoculate PrepPlates->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadResults Read Results (Visually or Spectrophotometrically) Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Conclusion and Future Directions

The exploration of 3,5-dichloropyrazin-2(1H)-one derivatives reveals a promising class of antifungal compounds with a distinct mechanism of action centered on the induction of oxidative stress. While quantitative data remains somewhat limited in publicly accessible literature, initial findings highlight their potent activity, particularly against Candida albicans.

In comparison, various ketone derivatives, including chalcones, acetophenones, and quinolinones, also exhibit a broad spectrum of antifungal activities. Their mechanisms are diverse, often involving membrane disruption or interaction with cellular nucleophiles. The extensive research on these ketone-based scaffolds provides a wealth of structure-activity relationship data that can inform the design of new and more potent antifungal agents.

Future research should focus on a more comprehensive evaluation of 3,5-dichloropyrazin-2(1H)-one derivatives against a wider panel of fungal pathogens, including resistant strains, to fully delineate their spectrum of activity and therapeutic potential. Direct, head-to-head comparative studies of these pyrazinones with various ketone classes under standardized conditions would provide invaluable data for prioritizing lead compounds. Elucidating the precise molecular targets downstream of ROS production for the pyrazinone derivatives will be crucial for optimizing their efficacy and selectivity.

References

  • Elaasser, M. M., et al. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. Journal of Microbiology and Biotechnology Research, 5(6), 1-8.
  • Yücesoy, M., & Gümral, R. (2015). In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey. Mikrobiyoloji Bulteni, 49(1), 78-87.
  • de Aguiar, A. C., et al. (2018). Minimum inhibitory concentration (MIC) of the acetophenones against the dermatophytes and yeasts.
  • Krasnodębska-Szponder, B., et al. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 22(21), 11566.
  • Patel, D. M., et al. (2023). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.
  • Gül, H. İ., et al. (2003). Antifungal evaluation of bis Mannich bases derived from acetophenones and their corresponding piperidinols and stability studies. Arzneimittel-Forschung, 53(1), 43-47.
  • de Andrade, M. C., et al. (2002).
  • El-Sayed, W. A., et al. (2024). New Acetophenone Scaffolds: Synthesis, Antifungal Activities, Biocompatibility, Molecular Docking, ADMET Analysis, and Dynamic Simulations.
  • Göktaş, O., et al. (2017). Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Molecules, 22(11), 1863.
  • Oliveira, P. D. S., et al. (2024). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 10(3), 205.
  • da Silva, A. C., et al. (2022). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Molecules, 27(19), 6649.
  • Gül, H. İ., et al. (2001). Antifungal activity of some mono, bis and quaternary Mannich bases derived from acetophenone. Arzneimittel-Forschung, 51(1), 72-75.
  • Britton, W. J., et al. (2021). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS ONE, 16(8), e0255902.
  • Martins, C. V. B., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4311.
  • François, I. E. J. A., et al. (2009). Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4064-4066.
  • Gupta, D., et al. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 114-118.
  • Mariana, C., et al. (2018). The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds.
  • Gupta, D., et al. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 114.
  • BenchChem. (2025).
  • ResearchGate. (2025). Antifungal activity of chalcone derivates.
  • Nuansri, S., et al. (2021). Furanone, morpholinone and tetrahydrofuran derivatives from the marine-derived fungus Talaromyces sp. PSU-MF07. Natural Product Research, 35(18), 3097-3104.
  • Krasnodebska-Szponder, B., et al. (2021). (PDF) Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures.
  • Lima, T. M., et al. (2024). Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp. Medical Mycology, myae041.
  • Aksoy, N., et al. (2021). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. Journal of Chemotherapy, 33(8), 556-565.
  • ResearchGate. (2024). Minimum inhibitory concentration (MICs) values of antifungals tested on Candida spp isolates.
  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
  • Awad, E., et al. (2011). Antifungal activity of compounds (8–10) at 25 g/mL.
  • Abid-Alkhalik, S. R., & Omar, T. N. A. (2025). MIC values for quinolines derivatives.
  • ResearchGate. (2025). Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus.
  • Mena, L., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 58.
  • Fassihi, A., et al. (2017). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 16(1), 214-226.
  • Ghorab, M. M., et al. (2016). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 21(9), 1195.
  • El-Gazzar, A. R. B. A., et al. (2021). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 26(23), 7179.
  • Cighir, R. G., et al. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 13(10), 1589.
  • Wang, Y., et al. (2021). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules, 26(16), 4995.

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-(3,5-Dichloropyrazin-2-YL)ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. Among these, 1-(3,5-Dichloropyrazin-2-YL)ethanone, a halogenated ketone, presents a unique set of handling requirements to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with this compound confidently and securely. Our commitment is to furnish you with procedural, step-by-step guidance that directly addresses your operational questions, making this your preferred source for laboratory safety and chemical handling information.

Understanding the Hazard Landscape

The Occupational Safety and Health Administration (OSHA) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP) for the protection of laboratory employees from health hazards associated with the chemicals they handle.[3][4] This guide serves as a component of a robust CHP, focusing on the specific challenges posed by this dichlorinated pyrazine derivative.

The RAMP Framework for Risk Mitigation

To structure our approach, we will utilize the RAMP framework—R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies—a methodology advocated by the American Chemical Society (ACS).[5][6]

  • Recognize the Hazards : As established, the primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.

  • Assess the Risks : The risks are highest during weighing, transfer, reaction setup, and workup procedures where the generation of dust or aerosols is possible.

  • Minimize the Risks : This is achieved through a combination of engineering controls, administrative controls, and the diligent use of appropriate PPE.

  • Prepare for Emergencies : This involves knowing the location and use of safety equipment and having a clear plan for spills and exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. Below is a detailed breakdown of the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect against splashes.[7] A face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosol generation, such as when transferring solutions or during quenching of a reaction.[7]
Hands Butyl or Neoprene GlovesGiven that the compound is a ketone and a halogenated hydrocarbon, standard nitrile gloves may not offer sufficient protection for prolonged contact. Butyl rubber gloves are an excellent choice for handling ketones.[8][9] Neoprene gloves offer broad-spectrum chemical resistance and are a suitable alternative.[8][9] Always double-glove and change gloves immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA flame-resistant lab coat buttoned completely is mandatory.[7] For larger quantities or procedures with a high splash potential, a chemical-resistant apron over the lab coat is recommended.
Respiratory NIOSH-Approved RespiratorAll handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[10] If there is a potential for exceeding the occupational exposure limit or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Feet Closed-Toed ShoesLeather or other chemical-resistant material is recommended. Perforated shoes or sandals are strictly prohibited in the laboratory.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the safety of all laboratory personnel.

Pre-Operational Checklist:
  • Review the Protocol : Thoroughly understand all steps of the experimental procedure.

  • Locate Safety Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.

  • Prepare the Work Area : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Don the Appropriate PPE : Put on all required PPE as outlined in the table above before handling the chemical.

Handling this compound:
  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within a chemical fume hood.[10]

    • Use a spatula and weighing paper to handle the solid. Avoid creating dust.

    • If transferring a solution, use a syringe or cannula to minimize exposure.

  • Reaction Setup :

    • Assemble all glassware in the fume hood.

    • Add the compound to the reaction vessel slowly and carefully.

    • Ensure the reaction is well-ventilated and, if necessary, under an inert atmosphere.

  • Post-Reaction Workup :

    • Quench the reaction cautiously, especially if reactive reagents were used.

    • Perform all extractions and purifications within the fume hood.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Segregation : All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be segregated into a designated hazardous waste container.

  • Labeling : The hazardous waste container must be clearly labeled with the full chemical name and the associated hazards (e.g., "Toxic," "Irritant").[11]

  • Containerization : Use a compatible, leak-proof container for all waste.

  • Disposal : Follow your institution's specific guidelines for the disposal of halogenated organic waste. Do not pour any waste down the drain.[12][13]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][14]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][14]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Review Protocol Review Protocol Don PPE Don PPE Review Protocol->Don PPE Weighing & Transfer Weighing & Transfer Don PPE->Weighing & Transfer Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Spill Spill Weighing & Transfer->Spill Workup & Purification Workup & Purification Reaction Setup->Workup & Purification Exposure Exposure Reaction Setup->Exposure Segregate Waste Segregate Waste Workup & Purification->Segregate Waste Workup & Purification->Spill Label Container Label Container Segregate Waste->Label Container Dispose per Guidelines Dispose per Guidelines Label Container->Dispose per Guidelines End End Dispose per Guidelines->End Follow Exposure Protocol Follow Exposure Protocol Exposure->Follow Exposure Protocol Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Start Start Start->Review Protocol Begin Work Follow Spill Protocol->Segregate Waste Seek Medical Attention Seek Medical Attention Follow Exposure Protocol->Seek Medical Attention

Caption: A workflow diagram for the safe handling and disposal of this compound.

By integrating these safety protocols and operational plans into your laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16).
  • The OSHA Laboratory Standard - Lab Manager Magazine. (2020, April 1).
  • Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico.
  • Laboratory Safety Guidance - OSHA.
  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8).
  • OSHA Standards for Biological Laboratories - ASPR.
  • Safety Tipsheets & Best Practices - American Chemical Society.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions - American Chemical Society.
  • Safety Video by American Chemical Society (1991) - YouTube. (2016, February 12).
  • Safety - American Chemical Society.
  • Personal Protective Equipment: Hands - San Jose State University. (2024, May 10).
  • Chapter 6: Chemical Storage and Handling - Emergency Management and Safety.
  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz.
  • Safety Data Sheet - Angene Chemical. (2024, November 1).
  • 1-(3-Chloropyrazin-2-yl)ethanone | C6H5ClN2O | CID 55263320 - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Pfaltz & Bauer. (2023, June 21).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.